molecular formula C14H16ClN B1422062 3'-Methyl-biphenyl-4-methanamine HCl CAS No. 1226422-10-1

3'-Methyl-biphenyl-4-methanamine HCl

Cat. No.: B1422062
CAS No.: 1226422-10-1
M. Wt: 233.73 g/mol
InChI Key: OVGUTBNQWWRXDB-UHFFFAOYSA-N
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Description

3'-Methyl-biphenyl-4-methanamine HCl is a chemical compound of significant interest in scientific research, particularly within neuropharmacology and medicinal chemistry. It is recognized for its structural similarity to compounds that act on trace amine-associated receptors (TAARs), especially TAAR1. TAAR1 is a G-protein-coupled receptor [https://pubmed.ncbi.nlm.nih.gov/15878852/] that modulates monoaminergic systems in the brain and is a prominent target for investigating novel therapeutics for psychiatric disorders such as schizophrenia and depression [https://pubmed.ncbi.nlm.nih.gov/26891983/]. The core structure of this compound, a biphenyl methanamine, serves as a versatile scaffold for designing and synthesizing novel molecular entities. Researchers utilize 3'-Methyl-biphenyl-4-methanamine HCl as a critical building block or intermediate in the synthesis of more complex molecules aimed at probing specific biological pathways. Its physicochemical properties and receptor binding profiles are characterized in vitro to establish structure-activity relationships (SAR), which guide the development of potential pharmacotherapies. This product is supplied strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(3-methylphenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGUTBNQWWRXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Methyl-biphenyl-4-methanamine HCl for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3'-Methyl-biphenyl-4-methanamine hydrochloride, a biphenyl derivative of significant interest in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and extrapolating from the known properties of structurally related compounds, this document offers field-proven insights into its chemical characteristics, potential applications, and handling protocols.

Molecular Architecture and Core Chemical Properties

3'-Methyl-biphenyl-4-methanamine HCl belongs to the class of biphenyl compounds, which are characterized by two phenyl rings linked by a single carbon-carbon bond. The specific substitution pattern of this molecule—a methyl group at the 3' position and a methanamine hydrochloride group at the 4 position—imparts a unique combination of lipophilicity and hydrophilicity, influencing its solubility, reactivity, and biological interactions.

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource
Chemical Name 3'-Methyl-biphenyl-4-methanamine hydrochloride-
CAS Number 1226422-10-1[1][2]
Molecular Formula C₁₄H₁₆ClN[1]
Molecular Weight 233.74 g/mol [2]
Purity Typically ≥97%[2]
Canonical SMILES CC1=CC=CC(C2=CC=C(CN)C=C2)=C1.Cl[2]
InChI Key OVGUTBNQWWRXDB-UHFFFAOYSA-N[2]

While experimental data for some physical properties of 3'-Methyl-biphenyl-4-methanamine HCl is not publicly available, we can infer certain characteristics based on its structure and data from similar compounds. The hydrochloride salt form is expected to enhance its solubility in aqueous media compared to the free base. The biphenyl core contributes to its thermal stability.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of 3'-Methyl-biphenyl-4-methanamine HCl can be efficiently achieved through a well-established two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitrile. This approach offers high yields and good functional group tolerance.

Step 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation

The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids or esters.[3][4][5] In this specific application, a suitable 4-halobenzonitrile (e.g., 4-bromobenzonitrile or 4-chlorobenzonitrile) is coupled with 3-methylphenylboronic acid.

Diagram 1: Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Coupling reactant1 4-Halobenzonitrile (X = Br, Cl) product 3'-Methyl-biphenyl-4-carbonitrile reactant1->product Suzuki-Miyaura Coupling reactant2 3-Methylphenylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Na₂CO₃) base->product

Caption: Palladium-catalyzed formation of the biphenyl nitrile intermediate.

Experimental Protocol: Synthesis of 3'-Methyl-biphenyl-4-carbonitrile

  • Reaction Setup: To a reaction vessel, add 3-methylphenylboronic acid (1.2 equivalents), 4-halobenzonitrile (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a suitable base like potassium carbonate or sodium carbonate (2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3'-Methyl-biphenyl-4-carbonitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

The second crucial step is the reduction of the nitrile group of 3'-Methyl-biphenyl-4-carbonitrile to the corresponding primary amine, (3'-Methyl-[1,1'-biphenyl]-4-yl)methanamine. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common.[6][7][8]

Diagram 2: Nitrile Reduction to Amine

Nitrile_Reduction reactant 3'-Methyl-biphenyl-4-carbonitrile product (3'-Methyl-[1,1'-biphenyl]-4-yl)methanamine reactant->product Reduction reagent Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) reagent->product hcl_salt 3'-Methyl-biphenyl-4-methanamine HCl product->hcl_salt HCl work-up

Caption: Conversion of the nitrile to the final amine hydrochloride salt.

Experimental Protocol: Reduction and Salt Formation

  • Using Lithium Aluminum Hydride (LiAlH₄):

    • Reaction Setup: In a dry reaction flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

    • Addition of Nitrile: Slowly add a solution of 3'-Methyl-biphenyl-4-carbonitrile in the same dry solvent to the LiAlH₄ suspension at 0°C.

    • Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

    • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution. Filter the resulting precipitate and extract the filtrate with an organic solvent.

    • Salt Formation: Dry the organic extract, concentrate it, and dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate). Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate the desired 3'-Methyl-biphenyl-4-methanamine HCl. Collect the solid by filtration and dry under vacuum.

  • Using Catalytic Hydrogenation:

    • Reaction Setup: Dissolve 3'-Methyl-biphenyl-4-carbonitrile in a suitable solvent like ethanol or methanol, and add a catalyst such as Raney nickel or palladium on carbon (Pd/C).

    • Hydrogenation: Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50-100 psi) at room temperature or with gentle heating.

    • Work-up and Salt Formation: After the reaction is complete (as monitored by the cessation of hydrogen uptake), filter off the catalyst. The resulting solution of the free amine can be directly converted to the hydrochloride salt as described above.

Spectroscopic and Analytical Characterization (Inferred)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons (multiplets in the range of ~7.0-7.8 ppm).- Methylene protons adjacent to the amine (a singlet or broad singlet around ~3.8-4.2 ppm).- Methyl protons on the biphenyl ring (a singlet around ~2.3-2.5 ppm).- Amine protons (a broad singlet, chemical shift can vary depending on concentration and solvent).
¹³C NMR - Aromatic carbons (multiple signals in the range of ~120-145 ppm).- Methylene carbon (a signal around ~40-45 ppm).- Methyl carbon (a signal around ~20-22 ppm).
IR Spectroscopy - N-H stretching of the primary amine salt (broad band in the region of ~2400-3200 cm⁻¹).- C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹).- C=C stretching of the aromatic rings (~1450-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) for the free base (C₁₄H₁₅N) at m/z ≈ 197.12.

Potential Applications in Drug Discovery and Materials Science

The biphenyl methanamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[9][10][11][12]

  • Central Nervous System (CNS) Agents: Substituted biphenyl compounds have been investigated as anticonvulsants, with some demonstrating potent activity by modulating voltage-gated sodium channels.[9] The structural features of 3'-Methyl-biphenyl-4-methanamine HCl make it a candidate for exploration in this area.

  • Anti-inflammatory and Analgesic Agents: Biphenyl derivatives are known to possess anti-inflammatory and analgesic properties.[10][11] Further investigation into the biological activity of this compound in relevant assays is warranted.

  • Receptor Ligands: The biphenyl scaffold can be tailored to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[13] This compound could serve as a valuable building block for the synthesis of more complex molecules with specific receptor affinities.

  • Materials Science: Biphenyl derivatives are utilized in the development of liquid crystals and other advanced materials. The specific substitution pattern of 3'-Methyl-biphenyl-4-methanamine HCl could lead to interesting photophysical or electronic properties.

Diagram 3: Potential Research Applications

Applications main_compound 3'-Methyl-biphenyl-4-methanamine HCl cns CNS Drug Discovery (e.g., Anticonvulsants) main_compound->cns inflammation Anti-inflammatory & Analgesic Research main_compound->inflammation receptor Scaffold for Receptor Ligand Synthesis main_compound->receptor materials Materials Science (e.g., Liquid Crystals) main_compound->materials

Caption: Potential avenues for research and development.

Safety, Handling, and Stability

As with any chemical compound, proper safety precautions should be observed when handling 3'-Methyl-biphenyl-4-methanamine HCl. Safety data sheets (SDS) for structurally similar compounds recommend the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16][17][18]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, maintaining an inert atmosphere is recommended to prevent degradation. Amine hydrochlorides are generally more stable than their free base counterparts.

  • Stability: While specific stability data is unavailable, amine hydrochloride salts are typically stable under recommended storage conditions.[19][20] Stability studies should be conducted under various conditions (temperature, humidity, light) to establish a re-test period or shelf life, following ICH guidelines.[1][21][22]

Conclusion

3'-Methyl-biphenyl-4-methanamine HCl is a versatile chemical entity with significant potential for application in both academic and industrial research. Its synthesis is achievable through robust and well-documented chemical transformations. While a comprehensive experimental characterization is yet to be publicly detailed, its structural similarity to pharmacologically active compounds suggests it is a promising candidate for further investigation in drug discovery programs and a valuable building block in the synthesis of novel materials. This guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule.

References

  • Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. Journal of Medicinal Chemistry. [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [Link]

  • SAFETY DATA SHEET - (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride. Angene Chemical. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

  • SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry. [Link]

  • Biphenylalkoxyamine Derivatives–Histamine H 3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. MDPI. [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. European Medicines Agency. [Link]

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]

  • reduction of nitriles. Chemguide. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]

  • Method for preparing 4-methyl-biphenyl derivatives.
  • Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Stability of amitriptyline hydrochloride in a commercial aqueous solution. PubMed. [Link]

  • Physical and Chemical Stability of Hydromorphone Hydrochloride 1.5 and 80 mg/mL Packaged in Plastic Syringes. PubMed. [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

Sources

A-Z Guide to the Synthesis of 3'-Methyl-biphenyl-4-methanamine HCl: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Methyl-biphenyl-4-methanamine and its hydrochloride salt are valuable molecular building blocks in medicinal chemistry, frequently appearing as key structural motifs in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of 3'-Methyl-biphenyl-4-methanamine HCl. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations behind each phase of the synthesis. We will detail a robust two-step synthetic sequence beginning with a Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by a high-selectivity catalytic hydrogenation to yield the target primary amine. This guide is designed for researchers, chemists, and drug development professionals, offering actionable protocols, mechanistic insights, and data-driven justifications to ensure reproducible, high-yield production of this critical intermediate.

Introduction and Strategic Overview

The biphenylmethanamine scaffold is a privileged structure in drug discovery, prized for its conformational rigidity and its ability to present substituents in well-defined spatial orientations for optimal interaction with biological targets. The specific compound, 3'-Methyl-biphenyl-4-methanamine, offers a nuanced combination of lipophilicity and structural definition that makes it a compelling intermediate for library synthesis and lead optimization.

This guide outlines a highly efficient and scalable synthetic strategy. The core logic involves two primary transformations:

  • Carbon-Carbon Bond Formation: Construction of the 3'-methyl-biphenyl-4-carbonitrile intermediate via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Functional Group Transformation: Selective reduction of the nitrile moiety to a primary amine, followed by conversion to the stable hydrochloride salt for improved handling and shelf-life.

This approach is favored for its high functional group tolerance, excellent yields, and the commercial availability of the starting materials.

Retrosynthetic Analysis

A logical approach to any synthesis begins with a retrosynthetic analysis, deconstructing the target molecule into simpler, commercially available precursors.

G Target 3'-Methyl-biphenyl-4- methanamine HCl Amine 3'-Methyl-biphenyl-4- methanamine Target->Amine HCl Salt Formation Nitrile 3'-Methyl-biphenyl-4- carbonitrile Amine->Nitrile Nitrile Reduction SM1 4-Bromobenzonitrile Nitrile->SM1 Suzuki-Miyaura Coupling SM2 3-Methylphenylboronic acid Nitrile->SM2

Caption: Retrosynthetic pathway for 3'-Methyl-biphenyl-4-methanamine HCl.

Part I: Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis, celebrated for its mild conditions and broad substrate scope.[1][2] It facilitates the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.

Principle and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzonitrile).

  • Transmetalation: The organic group from the organoboron reagent (3-methylphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, regenerating the Pd(0) catalyst and forming the desired C-C bond of the biphenyl product.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high efficiency and minimizing side reactions.[1][4]

Detailed Experimental Protocol

Reaction: 4-Bromobenzonitrile + 3-Methylphenylboronic acid → 3'-Methyl-biphenyl-4-carbonitrile

Reagent/ComponentMolar Eq.MW ( g/mol )AmountNotes
4-Bromobenzonitrile1.0182.025.00 gLimiting Reagent
3-Methylphenylboronic acid1.2135.964.48 gSlight excess ensures full consumption of the halide.
Pd(PPh₃)₄ (Tetrakis)0.021155.560.63 gCommon, effective Pd(0) precatalyst.
Sodium Carbonate (Na₂CO₃)2.5105.997.28 gBase to activate the boronic acid.
Toluene--100 mLOrganic solvent.
Ethanol--25 mLCo-solvent to aid solubility.
Deionized Water--25 mLDissolves the inorganic base.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (5.00 g), 3-methylphenylboronic acid (4.48 g), and Pd(PPh₃)₄ (0.63 g).

  • Add the solvent system: toluene (100 mL) and ethanol (25 mL).

  • In a separate beaker, dissolve sodium carbonate (7.28 g) in deionized water (25 mL). Add this aqueous solution to the reaction flask.

  • Expert Insight: The biphasic solvent system is crucial. Toluene solubilizes the organic starting materials and the product, while the aqueous phase dissolves the inorganic base. This setup facilitates the transmetalation step at the interface of the two liquids.

  • Begin vigorous stirring and bubble nitrogen through the mixture for 15-20 minutes to degas the system. Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Heat the mixture to reflux (approx. 85-90 °C) under a positive nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

  • Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by recrystallization from a hot ethanol/water mixture to yield 3'-Methyl-biphenyl-4-carbonitrile as a white to off-white solid.

  • Expected Yield: 85-95%.

Part II: Selective Reduction of Nitrile to Primary Amine

The conversion of the nitrile intermediate to the primary amine is the final key transformation. Catalytic hydrogenation is the method of choice for this step due to its high selectivity, clean conversion, and operational safety compared to metal hydride reagents like LiAlH₄.[5]

Principle and Catalyst Selection

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbon-nitrogen triple bond in the presence of a metal catalyst. The reaction proceeds via an imine intermediate, which is further reduced to the primary amine.[5]

A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts.[6][7] This occurs when the intermediate imine reacts with the newly formed primary amine product. The choice of catalyst and reaction conditions is paramount to ensure high selectivity for the primary amine.[8]

Catalyst Choice: Raney Nickel is a highly effective and cost-efficient catalyst for this transformation. Its high surface area and inherent activity allow the reaction to proceed under relatively mild conditions, favoring the formation of the primary amine.[5] The addition of a base, like ammonia or sodium hydroxide, can further suppress the formation of secondary amines.

Detailed Experimental Protocol

Reaction: 3'-Methyl-biphenyl-4-carbonitrile → 3'-Methyl-biphenyl-4-methanamine

Reagent/ComponentMolar Eq.MW ( g/mol )AmountNotes
3'-Methyl-biphenyl-4-carbonitrile1.0193.254.00 gStarting Intermediate
Raney® Nickel (50% slurry in water)~10% w/w-~0.4 gActive Catalyst. Handle with care.
Methanol (MeOH)--80 mLSolvent.
Ammonium Hydroxide (28% aq.)--2 mLSuppresses secondary amine formation.

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask system with a hydrogen balloon). Ensure all equipment is properly grounded.

  • Safety First: Raney Nickel is pyrophoric when dry. Always handle it as a slurry under a liquid (water or the reaction solvent).

  • To the hydrogenation vessel, add 3'-Methyl-biphenyl-4-carbonitrile (4.00 g) and methanol (80 mL).

  • Carefully add the Raney Nickel slurry (~0.4 g). Use a small amount of methanol to rinse all the catalyst into the vessel.

  • Add the ammonium hydroxide solution (2 mL).

  • Seal the vessel and purge the system multiple times with nitrogen, followed by hydrogen, to remove all air.

  • Pressurize the vessel with hydrogen to 50-60 psi (or use a balloon filled with H₂ for atmospheric pressure hydrogenation).

  • Begin vigorous agitation (stirring or shaking) and heat the mixture to 40-50 °C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours. Progress can also be monitored by TLC or GC-MS.

  • Once complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Expert Insight: The catalyst must be filtered carefully. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Crucially, do not allow the filter cake to dry out. Immediately quench the filter cake with plenty of water.

  • Concentrate the filtrate in vacuo to remove the methanol. The resulting residue is the crude free-base amine, 3'-Methyl-biphenyl-4-methanamine.

Part III: HCl Salt Formation and Final Product Isolation

Converting the free-base amine to its hydrochloride salt is standard practice. The HCl salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the often-oily free base.

Detailed Experimental Protocol

Reaction: 3'-Methyl-biphenyl-4-methanamine → 3'-Methyl-biphenyl-4-methanamine HCl

  • Dissolve the crude amine from Part II in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (approx. 50 mL).

  • Cool the solution in an ice bath.

  • Slowly, with stirring, add a solution of 2M HCl in diethyl ether dropwise.

  • The hydrochloride salt will precipitate out of the solution as a white solid.

  • Continue adding the HCl solution until no further precipitation is observed. Checking the pH of the solution with moist litmus paper (it should be acidic) can confirm completion.

  • Stir the resulting slurry in the ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield 3'-Methyl-biphenyl-4-methanamine HCl as a stable, white crystalline solid.

  • Expected Yield: >95% for the salt formation step.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Overall Synthetic Workflow

The complete process is a streamlined and efficient pathway from commercially available starting materials to the final, high-purity hydrochloride salt.

G cluster_0 Part 1: Suzuki Coupling cluster_1 Part 2: Nitrile Reduction cluster_2 Part 3: Salt Formation SM1 4-Bromobenzonitrile Step1 Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O Reflux, 4-6h SM1->Step1 SM2 3-Methylphenylboronic acid SM2->Step1 Intermediate 3'-Methyl-biphenyl-4-carbonitrile Step1->Intermediate Step2 H₂, Raney Ni MeOH, NH₄OH 45°C, 50 psi, 6-12h Intermediate->Step2 Amine 3'-Methyl-biphenyl-4-methanamine Step2->Amine Step3 2M HCl in Et₂O 0°C Amine->Step3 FinalProduct 3'-Methyl-biphenyl-4-methanamine HCl Step3->FinalProduct

Caption: Overall synthetic workflow from starting materials to final product.

Conclusion

This guide has detailed a robust, reliable, and scalable synthesis for 3'-Methyl-biphenyl-4-methanamine HCl. By employing a Suzuki-Miyaura coupling followed by a selective catalytic hydrogenation, this critical building block can be produced in high yield and purity. The provided protocols, coupled with the mechanistic and practical insights, form a self-validating system intended to empower researchers and development professionals to confidently produce this compound for their discovery programs.

References

  • Yao, Q., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Available at: [Link]

  • Liu, W., & Liu, J. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]

  • Pascoe, W. E. (1988). Process for the hydrogenation of nitriles to primary amines. U.S. Patent No. 4,739,120. Google Patents.
  • Niddam-Hildesheim, V., et al. (2002). Method for preparing 4-methyl-biphenyl derivatives. U.S. Patent No. 6,407,253 B1. Google Patents.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Supporting Information. Available at: [Link]

  • Kwon, Y., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Available at: [Link]

  • Szöllősy, Á., & Bartók, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3',4'-Dimethoxybiphenyl-4-carbonitrile. PubChem. Available at: [Link]

  • Organic Syntheses. (n.d.). Methyl groups by reduction of aromatic carboxylic acids with trichlorosilane - tri-n-propylamine: 2-methylbiphenyl. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Asian Journal of Chemistry. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Available at: [Link]

  • Niddam, V., et al. (1998). Method for preparing 4-methyl-biphenyl derivatives. WIPO Patent No. WO1998012174A1. Google Patents.
  • Penn State University. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Penn State Research Database. Available at: [Link]

Sources

An In-Depth Technical Guide to 3'-Methyl-biphenyl-4-methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1226422-10-1

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 3'-Methyl-biphenyl-4-methanamine hydrochloride. As a Senior Application Scientist, this document aims to provide not only procedural details but also the underlying scientific rationale to empower effective utilization of this compound in a research and development setting.

Core Compound Identity and Properties

3'-Methyl-biphenyl-4-methanamine hydrochloride is a biphenyl derivative characterized by a methyl group on one phenyl ring and a methanamine hydrochloride group on the other. This specific substitution pattern imparts distinct chemical and physical properties that are of interest in medicinal chemistry and materials science.

Chemical Structure:

Figure 1: Chemical structure of 3'-Methyl-biphenyl-4-methanamine hydrochloride.

Physicochemical Properties:

PropertyValueSource
CAS Number 1226422-10-1[1]
Molecular Formula C14H16ClN[1]
Molecular Weight 233.74 g/mol [1]
LogP 3.26[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]

These properties suggest that the compound is moderately lipophilic, a characteristic often sought in drug candidates for good membrane permeability. The presence of a primary amine hydrochloride salt enhances its aqueous solubility compared to the free base.

Synthesis and Purification

The synthesis of 3'-Methyl-biphenyl-4-methanamine hydrochloride is a multi-step process that leverages well-established organometallic and reductive amination chemistries. A logical and efficient synthetic route involves a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl scaffold, followed by functional group manipulations to introduce the aminomethyl moiety and subsequent salt formation.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward strategy:

retrosynthesis target 3'-Methyl-biphenyl-4-methanamine HCl intermediate1 3'-Methyl-biphenyl-4-methanamine target->intermediate1 HCl addition intermediate2 3'-Methyl-4'-cyanobiphenyl intermediate1->intermediate2 Nitrile Reduction starting_material1 3-Methylphenylboronic acid intermediate2->starting_material1 Suzuki Coupling starting_material2 4-Bromobenzonitrile intermediate2->starting_material2 Suzuki Coupling

Figure 2: Retrosynthetic analysis of 3'-Methyl-biphenyl-4-methanamine hydrochloride.

This analysis identifies 3-methylphenylboronic acid and 4-bromobenzonitrile as readily available starting materials.

Experimental Protocol: Synthesis

Step 1: Suzuki-Miyaura Coupling for 3'-Methyl-4-cyanobiphenyl

This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-C bonds between aryl moieties.[2] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products.

  • Reaction Scheme:

    • 3-Methylphenylboronic acid + 4-Bromobenzonitrile --(Pd catalyst, Base)--> 3'-Methyl-4-cyanobiphenyl

  • Materials:

    • 3-Methylphenylboronic acid

    • 4-Bromobenzonitrile

    • Palladium(II) acetate (Pd(OAc)2)

    • Triphenylphosphine (PPh3) or a more specialized ligand like SPhos for improved reactivity

    • Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)

    • Toluene and Water (or Dioxane/Water)

  • Procedure:

    • To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add 3-methylphenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and the chosen base (2.0 equivalents).

    • Add the solvent system (e.g., Toluene/Water 4:1).

    • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(OAc)2, 0.02 equivalents) and the ligand (e.g., PPh3, 0.08 equivalents).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 3'-Methyl-4-cyanobiphenyl.

Step 2: Reduction of the Nitrile to a Primary Amine

The conversion of the nitrile group to a primary amine is a crucial reductive step. Several reducing agents can be employed, with lithium aluminum hydride (LiAlH4) being a powerful and common choice.

  • Reaction Scheme:

    • 3'-Methyl-4-cyanobiphenyl --(Reducing Agent)--> 3'-Methyl-biphenyl-4-methanamine

  • Materials:

    • 3'-Methyl-4-cyanobiphenyl

    • Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3·THF)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Aqueous acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH) for workup

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 3'-Methyl-4-cyanobiphenyl in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add LiAlH4 (typically 1.5-2.0 equivalents) portion-wise to the stirred solution. Caution: LiAlH4 reacts violently with water.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3'-Methyl-biphenyl-4-methanamine. The crude product may be used directly in the next step or purified by chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.[3]

  • Reaction Scheme:

    • 3'-Methyl-biphenyl-4-methanamine + HCl --> 3'-Methyl-biphenyl-4-methanamine hydrochloride

  • Materials:

    • Crude or purified 3'-Methyl-biphenyl-4-methanamine

    • Anhydrous diethyl ether or dichloromethane

    • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

  • Procedure:

    • Dissolve the 3'-Methyl-biphenyl-4-methanamine in a minimal amount of anhydrous diethyl ether.

    • Slowly add the ethereal HCl solution dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 3'-Methyl-biphenyl-4-methanamine hydrochloride as a solid.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons in the biphenyl system, a singlet for the methyl group protons around δ 2.4 ppm, and a singlet for the benzylic methylene protons adjacent to the amine. The aromatic region would display complex splitting patterns due to the substitution on both rings. For instance, data for 3-methyl-1,1'-biphenyl shows aromatic protons in the range of δ 7.20-7.62 ppm and a methyl singlet at δ 2.46 ppm.[4]

  • ¹³C NMR: The spectrum would exhibit distinct signals for all 14 carbon atoms. The methyl carbon would appear around δ 21 ppm. The aromatic carbons would resonate in the typical downfield region (δ 120-145 ppm), and the benzylic carbon would be observed in the range of δ 40-50 ppm. For comparison, the methyl carbon in 3-methyl-1,1'-biphenyl is at δ 21.6 ppm.[4]

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the ammonium salt in the range of 2800-3200 cm⁻¹ (broad), C-H stretching of the aromatic and aliphatic groups around 2850-3100 cm⁻¹, C=C stretching of the aromatic rings around 1450-1600 cm⁻¹, and C-N stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C14H15N) and characteristic fragmentation patterns of the biphenyl and benzylamine moieties.

Safety and Handling

As a research chemical, 3'-Methyl-biphenyl-4-methanamine hydrochloride should be handled with appropriate safety precautions. A full Material Safety Data Sheet (MSDS) should be consulted before use. Based on available information for similar compounds, the following hazards are likely:

  • GHS Pictograms: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use in a well-ventilated area.[5][6]

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Call a poison center or doctor if you feel unwell.

Applications in Research and Drug Development

While specific biological activities for 3'-Methyl-biphenyl-4-methanamine hydrochloride are not extensively documented in the public domain, its structural motifs are present in numerous biologically active molecules. Biphenyl derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antihypertensive activities.[4][7]

The aminomethyl group provides a key point for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Potential areas of investigation for this compound and its analogs could include:

  • Enzyme Inhibition: The biphenyl scaffold can fit into the active sites of various enzymes. Screening against panels of kinases, proteases, or other enzymes of therapeutic interest could reveal potential inhibitory activity.[8]

  • Receptor Binding: Substituted biphenyls have been explored as ligands for various G-protein coupled receptors (GPCRs) and nuclear receptors.

  • Antimicrobial or Antifungal Activity: The lipophilic nature of the biphenyl core combined with the cationic amine group could impart antimicrobial or antifungal properties.[9]

Experimental Approach for Biological Evaluation:

A typical initial screening cascade would involve:

  • In vitro enzyme or receptor binding assays: To identify initial hits against specific molecular targets.

  • Cell-based assays: To assess the compound's activity in a more biologically relevant context.

  • ADME-Tox profiling: To evaluate its absorption, distribution, metabolism, excretion, and toxicity properties early in the drug discovery process.

biological_evaluation start Compound Synthesis in_vitro In Vitro Assays (Enzyme/Receptor) start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based adme_tox ADME-Tox Profiling cell_based->adme_tox sar Structure-Activity Relationship (SAR) Studies adme_tox->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 3: Workflow for the biological evaluation of 3'-Methyl-biphenyl-4-methanamine hydrochloride and its derivatives.

Conclusion

3'-Methyl-biphenyl-4-methanamine hydrochloride is a chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide has provided a detailed overview of its identity, a plausible and detailed synthetic route with underlying chemical principles, predicted analytical characteristics, essential safety information, and a roadmap for its potential applications in drug discovery. By understanding the causality behind the experimental choices and adhering to rigorous safety protocols, researchers can effectively utilize this compound as a building block for novel molecular entities with desired functional properties.

References

Sources

Spectroscopic Characterization of 3'-Methyl-biphenyl-4-methanamine HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Methyl-biphenyl-4-methanamine hydrochloride is a biphenyl derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, rigorous structural elucidation is paramount to understanding its chemical behavior and ensuring its purity and identity. This technical guide provides a comprehensive analysis of the expected spectral data for 3'-Methyl-biphenyl-4-methanamine HCl, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and methodologies for its accurate interpretation.

The hydrochloride salt form of this primary amine is particularly relevant in pharmaceutical development due to its improved solubility and stability. The presence of the ammonium salt significantly influences the spectral features, a key consideration that will be highlighted throughout this guide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

A. Methodological Approach for NMR Data Acquisition

A robust and reproducible NMR analysis begins with meticulous sample preparation and a well-defined acquisition protocol.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3'-Methyl-biphenyl-4-methanamine HCl.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable for observing the exchangeable N-H protons, while DMSO-d₆ can also be used and will often show coupling between the N-H protons and adjacent C-H protons.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup:

    • The analysis should be performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.

    • The instrument must be properly shimmed to ensure a homogeneous magnetic field, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons (typically 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment requires a larger number of scans (often several hundred to thousands) due to the lower natural abundance of the ¹³C isotope.

    • A spectral width of 0-200 ppm is standard for most organic molecules.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

B. Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 3'-Methyl-biphenyl-4-methanamine HCl is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and methyl protons. The hydrochloride salt form will result in the amine protons appearing as a broad signal due to exchange with the solvent and quadrupolar broadening from the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 3'-Methyl-biphenyl-4-methanamine HCl

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (Biphenyl Rings)7.2 - 7.8Multiplet8H
Benzylic Protons (-CH₂-NH₃⁺)~4.1Singlet2H
Methyl Protons (-CH₃)~2.4Singlet3H
Amine Protons (-NH₃⁺)8.0 - 9.0 (in DMSO-d₆)Broad Singlet3H
  • Aromatic Region (7.2 - 7.8 ppm): The eight aromatic protons will appear as a complex multiplet due to spin-spin coupling. Protons on the substituted rings will have distinct patterns influenced by the electron-donating methyl and aminomethyl groups.

  • Benzylic Protons (~4.1 ppm): The two protons of the methylene group adjacent to the nitrogen are deshielded by the positively charged nitrogen atom and will likely appear as a singlet.

  • Methyl Protons (~2.4 ppm): The three protons of the methyl group on the biphenyl ring will give rise to a singlet.

  • Amine Protons (8.0 - 9.0 ppm): In a non-exchanging solvent like DMSO-d₆, the three protons of the ammonium group will be visible as a broad singlet. Their chemical shift is highly dependent on concentration and temperature.[1]

C. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3'-Methyl-biphenyl-4-methanamine HCl

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Carbons (Biphenyl)135 - 145
Aromatic CH Carbons125 - 130
Benzylic Carbon (-CH₂-NH₃⁺)~45
Methyl Carbon (-CH₃)~21
  • Aromatic Region (125 - 145 ppm): The twelve aromatic carbons will be observed in this region. The quaternary carbons, those at the point of ring-ring linkage and substitution, will typically appear as weaker signals.

  • Benzylic Carbon (~45 ppm): The carbon of the methylene group will be found in the aliphatic region, shifted downfield due to the adjacent nitrogen.

  • Methyl Carbon (~21 ppm): The methyl carbon will appear at a characteristic upfield chemical shift.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Methodological Approach for IR Data Acquisition

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • For a solid sample, the potassium bromide (KBr) pellet method is common. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument Setup:

    • A Fourier Transform Infrared (FTIR) spectrometer is used.

    • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

  • Data Acquisition:

    • The sample is placed in the IR beam path, and the spectrum is acquired.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected over the mid-infrared range (4000-400 cm⁻¹).

B. Predicted IR Absorption Bands

The IR spectrum of 3'-Methyl-biphenyl-4-methanamine HCl will be dominated by absorptions characteristic of the ammonium salt, the aromatic rings, and the alkyl groups.

Table 3: Predicted Major IR Absorption Bands for 3'-Methyl-biphenyl-4-methanamine HCl

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Ammonium Salt)3200 - 2800Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
N-H Bend (Ammonium Salt)1625 - 1560Medium
C=C Stretch (Aromatic)1600, 1475Medium-Strong
C-N Stretch1250 - 1020Medium
  • N-H Stretching (3200 - 2800 cm⁻¹): The most prominent feature for a primary amine salt is the broad and intense absorption band due to the N-H stretching vibrations of the -NH₃⁺ group.[2] This broadness is a result of hydrogen bonding.

  • C-H Stretching (3100 - 2850 cm⁻¹): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.

  • N-H Bending (1625 - 1560 cm⁻¹): The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected in this region.[2]

  • C=C Aromatic Stretching (1600, 1475 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

  • C-N Stretching (1250 - 1020 cm⁻¹): The stretching vibration of the C-N bond is expected in this fingerprint region.[3]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.

A. Methodological Approach for Mass Spectrometry Data Acquisition

Experimental Protocol: ESI-MS

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • An Electrospray Ionization (ESI) mass spectrometer is typically used for polar molecules like amine salts.

    • The instrument is operated in positive ion mode to detect the protonated molecule.

  • Data Acquisition:

    • The sample solution is infused into the ESI source.

    • A full scan mass spectrum is acquired to determine the molecular ion.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

B. Predicted Mass Spectrum and Fragmentation Pathway

Under positive ion ESI-MS, 3'-Methyl-biphenyl-4-methanamine HCl is expected to show a prominent protonated molecule [M+H]⁺ corresponding to the free base. The fragmentation of benzylamines is well-documented and typically involves cleavage of the benzylic C-N bond.[4][5]

Table 4: Predicted Key Ions in the Mass Spectrum of 3'-Methyl-biphenyl-4-methanamine

m/z Proposed Fragment Formula
198.12[M+H]⁺[C₁₄H₁₆N]⁺
181.09[M+H - NH₃]⁺[C₁₄H₁₃]⁺
91.05[C₇H₇]⁺[C₇H₇]⁺

Proposed Fragmentation Pathway:

Fragmentation_Pathway M [M+H]⁺ m/z = 198.12 F1 [M+H - NH₃]⁺ m/z = 181.09 M->F1 Loss of NH₃ F2 [C₇H₇]⁺ m/z = 91.05 F1->F2 Benzylic Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway.

  • Molecular Ion ([M+H]⁺, m/z 198.12): The protonated molecule of the free base (C₁₄H₁₅N) is expected as the base peak or a very prominent peak.

  • Loss of Ammonia ([M+H - NH₃]⁺, m/z 181.09): A characteristic fragmentation for primary amines is the loss of a neutral ammonia molecule, leading to the formation of a stable benzylic carbocation.[5][6]

  • Tropylium Ion ([C₇H₇]⁺, m/z 91.05): Further fragmentation can lead to the formation of the tropylium ion, a common and stable fragment in the mass spectra of benzyl-containing compounds.[4]

IV. Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of 3'-Methyl-biphenyl-4-methanamine HCl. The predicted spectral data, based on established principles and analysis of related structures, offer a clear roadmap for researchers to confirm the identity, purity, and structure of this compound. The distinct features arising from the primary ammonium salt, the substituted biphenyl core, and the benzylic methylene group serve as key diagnostic markers. This guide underscores the importance of a multi-technique analytical approach in modern chemical research and drug development.

V. References

  • Dodds, E. D., et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(8), 1335-1345. [Link]

  • Audisio, G., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 15(14), 1167-1176. [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • University of California, Davis. (n.d.). IR: amines. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

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solubility of 3'-Methyl-biphenyl-4-methanamine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3'-Methyl-biphenyl-4-methanamine HCl in Organic Solvents

Abstract

Understanding and quantifying the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient process development, formulation design, and preclinical assessment. This guide provides a comprehensive technical overview of the principles and practices for evaluating the solubility of 3'-Methyl-biphenyl-4-methanamine hydrochloride. We will deconstruct the molecule's structural features to build a theoretical solubility framework, present a robust experimental protocol for quantitative determination, and discuss the interpretation of solubility data across a spectrum of common organic solvents. This document is designed to serve as a practical and authoritative resource, blending theoretical knowledge with actionable laboratory methodology.

Introduction: The Molecular Dichotomy of 3'-Methyl-biphenyl-4-methanamine HCl

3'-Methyl-biphenyl-4-methanamine hydrochloride is a substituted biphenyl compound featuring a distinct structural duality. Its molecular architecture consists of:

  • A Large, Lipophilic Core: The methyl-substituted biphenyl ring system is nonpolar and rigid, predisposing the molecule to favorable interactions with nonpolar, aromatic, or weakly polar organic solvents through van der Waals and dispersion forces.

  • A Polar, Ionic Functional Group: The primary amine is protonated to form a hydrochloride salt (-CH₂NH₃⁺Cl⁻). This group is highly polar and capable of strong ionic interactions and hydrogen bonding.

This inherent dichotomy—a large lipophilic body with a highly polar, hydrophilic head—makes its solubility behavior complex and highly dependent on the nature of the solvent. Predicting and measuring this behavior is critical for applications ranging from selecting appropriate reaction media for further synthesis to designing crystallization processes for purification and developing viable formulations for preclinical studies.

Theoretical Framework for Solubility Prediction

Before embarking on experimental measurements, a theoretical assessment can effectively guide solvent selection and resource allocation. The principle of "like dissolves like" provides a qualitative starting point, but more quantitative models are required for a scientific approach.[1]

The Impact of the Hydrochloride Salt Form

The conversion of the free base (an amine) to its hydrochloride salt is a common strategy to enhance aqueous solubility.[2] However, this conversion has the opposite effect in many organic media. The introduction of a full ionic charge significantly increases the lattice energy of the solid crystal, meaning a solvent must provide substantial energy through solvation to overcome this and dissolve the compound.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates. Their hydroxyl groups can act as hydrogen bond donors to the chloride anion and acceptors for the ammonium cation. The alkyl portions can interact favorably with the biphenyl core.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can solvate the ammonium cation effectively. However, their ability to solvate the chloride anion is weaker compared to protic solvents, potentially limiting overall solubility.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to solvate the ionic portion of the molecule effectively. The energy gained from solvating the lipophilic biphenyl core is insufficient to overcome the crystal lattice energy of the salt. Consequently, solubility is expected to be extremely low.[3]

Hansen Solubility Parameters (HSP)

A more sophisticated predictive tool is the Hansen Solubility Parameter (HSP) system, which deconstructs the total cohesive energy of a substance into three components.[4][5]

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.

The fundamental principle is that substances with similar HSP values are likely to be miscible.[6] The distance (Ra) between the HSP coordinates of a solute and a solvent in 3D "Hansen Space" can be calculated to quantify this similarity. A smaller distance implies greater affinity.[6] While the exact HSP values for 3'-Methyl-biphenyl-4-methanamine HCl are not published, they can be estimated using group contribution methods, and this framework provides an excellent theoretical basis for rational solvent selection.[7][8]

The diagram below illustrates the key molecular features influencing the solubility of the target compound.

Conceptual Diagram of Solubility-Influencing Factors cluster_molecule 3'-Methyl-biphenyl-4-methanamine HCl cluster_solvents Solvent Interactions MOL Core Structure IONIC Ionic/Polar Region (-CH₂NH₃⁺Cl⁻) - Favors polar, protic solvents - Governed by δP (Polar) & δH (H-Bonding) LIPO Lipophilic Region (Biphenyl Core) - Favors nonpolar solvents - Governed by δD (Dispersion) POLAR Polar Protic Solvents (e.g., Methanol) - Strong H-Bonding - Strong Dipole Interactions LIPO->POLAR Moderate Interaction NONPOLAR Nonpolar Solvents (e.g., Toluene, Hexane) - Dispersion Forces Only LIPO->NONPOLAR Favorable Interaction IONIC->POLAR Strong Interaction (High Solubility) IONIC->NONPOLAR Weak Interaction (Low Solubility)

Caption: Molecular features governing solubility.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To obtain definitive, quantitative data, an experimental approach is necessary. The "shake-flask" method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[9] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system has reached equilibrium.

Rationale and Self-Validation

This protocol is designed to be self-validating. The core principle is to ensure that true equilibrium is reached, where the rate of dissolution equals the rate of precipitation. This is confirmed by measuring the concentration at multiple, extended time points (e.g., 24 and 48 hours). If the concentration is unchanged between these points, equilibrium can be confidently assumed.[10] Using an excess of the solid material ensures that the solution remains saturated throughout the experiment.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 3'-Methyl-biphenyl-4-methanamine HCl solid (e.g., 10-20 mg) into a series of glass vials with screw caps. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

    • Prepare a set of vials for each organic solvent to be tested. Run each solvent in triplicate for statistical robustness.

  • Solvent Addition:

    • To each vial, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples at a constant speed for an extended period, typically 48 hours. This ensures a maximal surface area is exposed and equilibrium is reached.

  • Sample Collection and Preparation:

    • After 24 hours, stop agitation and allow the vials to stand for 1-2 hours for the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particulates.

    • Repeat this sampling step at 48 hours.

  • Analysis and Quantification:

    • Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[11][12]

    • Quantify the concentration of the dissolved compound by comparing the analytical response to a pre-prepared calibration curve of known concentrations of 3'-Methyl-biphenyl-4-methanamine HCl.

  • Calculation:

    • The final solubility is reported as the average concentration from the triplicate samples at the time point where equilibrium was confirmed (i.e., when the 24h and 48h results are statistically identical). The units are typically mg/mL or µg/mL.

The following diagram outlines this experimental workflow.

start Start: Prepare Materials step1 Step 1: Add Excess Solid (3'-Methyl-biphenyl-4-methanamine HCl) to Triplicate Vials start->step1 step2 Step 2: Add Precise Volume of Organic Solvent step1->step2 step3 Step 3: Equilibrate (Agitate at 25°C) step2->step3 step4 Step 4: Sample Supernatant at 24h & 48h step3->step4 step5 Step 5: Filter Sample (0.22 µm Syringe Filter) step4->step5 step6 Step 6: Analyze Concentration (e.g., HPLC-UV) step5->step6 step7 Step 7: Compare 24h & 48h Results step6->step7 decision Is Equilibrium Reached? (Conc_24h ≈ Conc_48h) step7->decision end_yes End: Report Solubility (mg/mL) decision->end_yes Yes end_no Continue Agitation & Resample decision->end_no No end_no->step3 Return to Equilibration

Caption: Workflow for the Shake-Flask Solubility Method.

Illustrative Data and Interpretation

While specific experimental data for 3'-Methyl-biphenyl-4-methanamine HCl is not publicly available, we can present a scientifically plausible dataset to illustrate the expected trends based on the theoretical principles discussed.

Table 1: Illustrative Thermodynamic Solubility of 3'-Methyl-biphenyl-4-methanamine HCl at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility CategoryIllustrative Value (mg/mL)
Polar Protic Methanol32.7Very Soluble> 100
Ethanol24.6Soluble~50
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Soluble~75
N,N-Dimethylformamide (DMF)36.7Soluble~60
Acetonitrile37.5Sparingly Soluble~5
Halogenated Dichloromethane (DCM)9.1Slightly Soluble~2
Aromatic Toluene2.4Very Slightly Soluble< 0.1
Nonpolar Aliphatic n-Hexane1.9Practically Insoluble< 0.01

Disclaimer: The values presented in this table are for illustrative purposes only and are designed to reflect expected chemical principles. They are not the result of experimental measurement.

Discussion of Illustrative Data
  • High Solubility in Polar Protic Solvents: As predicted, methanol shows the highest solubility. Its ability to form strong hydrogen bonds and solvate both the ionic head and, to a lesser extent, the aromatic body of the molecule makes it an ideal solvent.

  • Good Solubility in High-Polarity Aprotic Solvents: DMSO and DMF are powerful solvents due to their very high polarity, which allows them to effectively solvate the ammonium cation.

  • The "Acetonitrile Anomaly": Despite its high dielectric constant, acetonitrile is often a poorer solvent for salts than DMSO or DMF. This is because its linear structure and charge distribution make it less effective at solvating both cations and anions simultaneously.

  • Rapid Decline in Less Polar Solvents: The sharp drop in solubility in dichloromethane, and the near-insolubility in toluene and hexane, clearly demonstrates the dominant role of the ionic hydrochloride group. The weak dispersion forces offered by these nonpolar solvents cannot overcome the powerful electrostatic forces holding the crystal lattice together.

Conclusion and Practical Recommendations

The solubility of 3'-Methyl-biphenyl-4-methanamine HCl is governed by the interplay between its large, nonpolar biphenyl core and its highly polar aminomethyl hydrochloride group. This duality results in a solubility profile that is heavily skewed towards polar, hydrogen-bonding solvents.

  • For Chemical Synthesis: Polar aprotic solvents like DMF or DMSO are likely excellent choices for reaction media, offering high solubility for the starting material.

  • For Purification: A mixed-solvent system is recommended for crystallization. For example, dissolving the compound in a minimal amount of hot methanol ("good" solvent) followed by the slow addition of toluene ("anti-solvent") would likely induce the formation of high-purity crystals.

  • For Biological Assays: For in vitro screening, creating a concentrated stock solution in 100% DMSO is standard practice.[11][12] Subsequent dilution into aqueous buffers must be carefully managed to avoid precipitation, a process for which kinetic solubility screening is highly relevant.[13][14]

This guide provides the theoretical foundation and a robust experimental template for any researcher tasked with understanding and manipulating the solubility of 3'-Methyl-biphenyl-4-methanamine HCl. By combining predictive models with rigorous experimental validation, scientists can make informed decisions to accelerate their research and development objectives.

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An In-Depth Technical Guide to the Potential Biological Activity of 3'-Methyl-biphenyl-4-methanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 3'-Methyl-biphenyl-4-methanamine HCl. While direct experimental data for this specific molecule is not yet publicly available, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to build a robust predictive framework for its pharmacological profile. We will delve into the significance of its core structural motifs—the biphenyl scaffold, the strategic placement of a methyl group, and the crucial methanamine side chain—to hypothesize potential biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic evaluation of this promising compound, from initial in silico predictions to detailed in vitro experimental validation.

Introduction: Unveiling the Potential of a Novel Biphenyl-Methanamine Analog

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful drugs. Its inherent conformational flexibility allows it to adapt to a wide array of protein binding pockets, making it a versatile template for drug design. The subject of this guide, 3'-Methyl-biphenyl-4-methanamine HCl, is a structurally intriguing derivative that combines this biphenyl core with a methyl group and a methanamine hydrochloride moiety. The hydrochloride salt enhances the compound's solubility in aqueous solutions, a critical property for biological testing and potential formulation.

The strategic placement of the methyl group at the 3'-position can influence the molecule's overall conformation and its interactions with biological targets. The methanamine group at the 4-position introduces a basic nitrogen atom, a common feature in many centrally acting and peripherally active drugs, capable of forming key ionic and hydrogen bond interactions with protein residues. This unique combination of structural features suggests that 3'-Methyl-biphenyl-4-methanamine HCl may possess significant and potentially novel biological activities. This guide will systematically explore these possibilities, providing a theoretical framework and practical experimental designs to unlock the therapeutic potential of this compound.

Predictive Analysis of Biological Activity: A Hypothesis-Driven Approach

Based on the known pharmacological profiles of structurally related biphenyl derivatives, we can formulate several hypotheses regarding the potential biological activities of 3'-Methyl-biphenyl-4-methanamine HCl.

Potential as a Modulator of Central Nervous System (CNS) Receptors

The biphenyl scaffold is a common feature in ligands for various G protein-coupled receptors (GPCRs) and ion channels in the CNS.

  • Serotonin (5-HT) and Dopamine (DA) Receptor Systems: The presence of a basic amine is a hallmark of many monoaminergic ligands. It is plausible that 3'-Methyl-biphenyl-4-methanamine HCl could interact with serotonin or dopamine receptors, potentially acting as an agonist, antagonist, or modulator.

  • Monoamine Transporters: The structural similarity to some monoamine reuptake inhibitors suggests a potential interaction with the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET). Inhibition of these transporters is a key mechanism for the treatment of depression and other mood disorders.

  • Monoamine Oxidase (MAO) Inhibition: The methanamine moiety could also confer inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[1][2][3][4][5]

Potential as an Anti-inflammatory or Analgesic Agent

Certain biphenyl derivatives are known to possess anti-inflammatory and analgesic properties. This activity is often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The structural features of 3'-Methyl-biphenyl-4-methanamine HCl may allow it to fit into the active sites of these enzymes.

Potential as an Anticancer Agent

The biphenyl motif is present in some anticancer agents. The potential cytotoxic effects of 3'-Methyl-biphenyl-4-methanamine HCl against various cancer cell lines should be investigated. The mechanism of action could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation.

In Silico Evaluation: A Computational First-Pass

Before embarking on extensive and costly wet-lab experiments, a thorough in silico evaluation can provide valuable insights into the potential biological activities and pharmacokinetic properties of 3'-Methyl-biphenyl-4-methanamine HCl.

Molecular Docking Studies

Molecular docking simulations can predict the binding affinity and mode of interaction of the compound with a panel of relevant biological targets.

Workflow for Molecular Docking:

Caption: Workflow for molecular docking studies.

Table 1: Prioritized Protein Targets for Molecular Docking

Target ClassSpecific ExamplesRationale
GPCRs 5-HT Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7), Dopamine Receptors (e.g., D2, D3)Biphenyl and amine motifs are common in GPCR ligands.
Transporters SERT, DAT, NETStructural similarity to monoamine reuptake inhibitors.
Enzymes MAO-A, MAO-B, COX-1, COX-2Potential for inhibition based on structural features.
Ion Channels NMDA ReceptorBiphenyl scaffold is present in some NMDA receptor modulators.[6][7][8]
ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for early-stage drug discovery.[9] Various computational models can be used to estimate these parameters.

Table 2: Key ADMET Parameters for In Silico Prediction

ParameterImportance
Absorption Oral bioavailability, intestinal absorption
Distribution Blood-brain barrier penetration, plasma protein binding
Metabolism Cytochrome P450 inhibition/induction
Excretion Clearance rate
Toxicity hERG inhibition, Ames mutagenicity, hepatotoxicity

Chemical Synthesis of 3'-Methyl-biphenyl-4-methanamine HCl

The synthesis of 3'-Methyl-biphenyl-4-methanamine HCl can be achieved through a multi-step process, likely employing a palladium-catalyzed cross-coupling reaction as a key step.

Proposed Synthetic Route:

Caption: Proposed synthetic route for 3'-Methyl-biphenyl-4-methanamine HCl.

Step-by-Step Protocol:

  • Suzuki-Miyaura Coupling: React 3-bromotoluene with 4-formylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) to yield 3'-Methyl-biphenyl-4-carbaldehyde.

  • Reductive Amination: Treat the resulting aldehyde with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form 3'-Methyl-biphenyl-4-methanamine.

  • Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrochloric acid to precipitate 3'-Methyl-biphenyl-4-methanamine HCl.

  • Purification and Characterization: Purify the final product by recrystallization and characterize it using standard analytical techniques (1H NMR, 13C NMR, Mass Spectrometry, and Elemental Analysis).

In Vitro Biological Evaluation: Validating the Predictions

A series of in vitro assays should be conducted to experimentally validate the hypotheses generated from the in silico analysis.

GPCR and Transporter Activity Assays

General Protocol for GPCR Functional Assays (e.g., Calcium Flux or cAMP Assay): [10][11][12][13][14]

  • Cell Culture: Culture cells stably or transiently expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of 3'-Methyl-biphenyl-4-methanamine HCl.

  • Signal Detection: Measure the downstream signaling event (e.g., changes in intracellular calcium or cAMP levels) using a fluorescent or luminescent reporter.

  • Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values.

General Protocol for Monoamine Transporter Uptake Assays:

  • Cell Culture: Use cells expressing the target transporter (SERT, DAT, or NET).

  • Compound Incubation: Pre-incubate the cells with 3'-Methyl-biphenyl-4-methanamine HCl.

  • Substrate Addition: Add a radiolabeled or fluorescent substrate for the transporter.

  • Uptake Measurement: Measure the amount of substrate taken up by the cells.

  • Data Analysis: Calculate the IC50 value for the inhibition of substrate uptake.

Enzyme Inhibition Assays

Protocol for Monoamine Oxidase (MAO) Inhibition Assay: [1][2][3][4][5]

  • Enzyme Preparation: Use purified MAO-A and MAO-B enzymes or mitochondrial fractions.

  • Compound Incubation: Incubate the enzyme with 3'-Methyl-biphenyl-4-methanamine HCl.

  • Substrate Addition: Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Product Detection: Measure the formation of the product using a spectrophotometric or fluorometric method.

  • Data Analysis: Determine the IC50 value for enzyme inhibition.

Cytotoxicity Assays

Protocol for MTT Assay to Assess Cytotoxicity: [7][8][15][16][17]

  • Cell Seeding: Seed cancer cell lines in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 3'-Methyl-biphenyl-4-methanamine HCl for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the IC50 value, representing the concentration that inhibits cell growth by 50%.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, hypothesis-driven approach to exploring the potential biological activity of 3'-Methyl-biphenyl-4-methanamine HCl. By leveraging in silico predictive tools and established in vitro assay methodologies, researchers can efficiently and systematically evaluate the pharmacological profile of this novel compound. The proposed experimental workflows provide a clear path forward for determining its potential as a modulator of CNS receptors, an anti-inflammatory or analgesic agent, or an anticancer therapeutic. The data generated from these studies will be crucial in elucidating the structure-activity relationships of this class of compounds and will pave the way for further lead optimization and preclinical development.

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The Ascendant Trajectory of Biphenyl-Methanamine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl-methanamine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of pharmacologically active agents. This technical guide provides an in-depth review of this versatile chemical motif for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the nuanced structure-activity relationships, and illuminate the mechanisms of action across key therapeutic areas, including oncology and neuroscience. This guide is designed to be a practical resource, offering detailed experimental protocols and explaining the causal reasoning behind methodological choices to empower the next wave of innovation in biphenyl-methanamine-based drug discovery.

The Biphenyl-Methanamine Core: A Foundation for Therapeutic Innovation

The biphenyl-methanamine core, characterized by two phenyl rings linked together with a methanamine side chain, offers a unique combination of structural rigidity and conformational flexibility. This duality allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with a variety of biological targets. The biphenyl moiety provides a hydrophobic scaffold that can engage with corresponding pockets in proteins, while the methanamine group offers a site for polar interactions and can be readily modified to modulate physicochemical properties such as solubility and basicity.[1][2] This inherent versatility has made the biphenyl-methanamine scaffold a fertile ground for the development of novel therapeutics.[3]

Synthetic Strategies: Mastering the Construction of Biphenyl-Methanamine Derivatives

The construction of the biphenyl core is a cornerstone of synthesizing these derivatives. Among the various cross-coupling reactions, the Suzuki-Miyaura coupling has become a method of choice due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[4][5] The low toxicity of the boron-containing byproducts further enhances its appeal in a pharmaceutical development context.[6]

Causality in Method Selection: Why Suzuki-Miyaura Coupling Reigns

The preference for the Suzuki-Miyaura reaction is not arbitrary. Its catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is highly efficient and predictable.[4] The choice of palladium catalyst, ligand, and base can be fine-tuned to accommodate even electron-poor substrates, a common challenge in the synthesis of complex molecules.[2] This level of control and predictability is paramount in a drug discovery setting where reproducibility and scalability are critical.

Experimental Protocol: Synthesis of a Representative Biphenyl-Methanamine Derivative

The following protocol details the synthesis of a generic biphenyl-methanamine derivative via a Suzuki-Miyaura coupling, followed by reductive amination. This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Step 1: Suzuki-Miyaura Coupling to form the Biphenyl Aldehyde

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (e.g., 4-bromobenzaldehyde, 1.0 mmol), the desired phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water (10 mL).

  • Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reductive Amination to form the Biphenyl-Methanamine

  • Imine Formation: Dissolve the biphenyl aldehyde from Step 1 (1.0 mmol) and the desired primary or secondary amine (1.1 mmol) in an anhydrous solvent such as methanol or dichloromethane.

  • Reduction: To the stirring solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Purification: The final biphenyl-methanamine derivative can be purified by column chromatography or crystallization.

Synthesis_Workflow ArylHalide Aryl Halide Suzuki Suzuki-Miyaura Coupling ArylHalide->Suzuki BoronicAcid Phenylboronic Acid BoronicAcid->Suzuki Catalyst Pd Catalyst & Base Catalyst->Suzuki BiphenylAldehyde Biphenyl Aldehyde Suzuki->BiphenylAldehyde ReductiveAmination Reductive Amination BiphenylAldehyde->ReductiveAmination Amine Amine Amine->ReductiveAmination ReducingAgent Reducing Agent ReducingAgent->ReductiveAmination FinalProduct Biphenyl-Methanamine Derivative ReductiveAmination->FinalProduct

Caption: A generalized workflow for the synthesis of biphenyl-methanamine derivatives.

Therapeutic Frontiers of Biphenyl-Methanamine Derivatives

The biphenyl-methanamine scaffold has demonstrated significant therapeutic potential across multiple disease areas. Here, we explore its application in two key areas: depression and cancer.

Antidepressant Activity: Targeting Monoamine Transporters

A significant class of biphenyl-methanamine derivatives exhibits potent inhibitory activity against the serotonin transporter (SERT), a key target in the treatment of major depressive disorder.[7][8] By blocking the reuptake of serotonin from the synaptic cleft, these compounds increase the concentration of this neurotransmitter, leading to an amelioration of depressive symptoms.

Mechanism of Action: SERT Inhibition

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Presynaptic Neuron Serotonin Serotonin Serotonin->SERT Reuptake PostsynapticReceptor Postsynaptic Receptor Postsynaptic Neuron Serotonin->PostsynapticReceptor Binding & Signaling BiphenylMethanamine Biphenyl-Methanamine Derivative BiphenylMethanamine->SERT Inhibition SynapticCleft Synaptic Cleft

Caption: Inhibition of serotonin reuptake by a biphenyl-methanamine derivative.

Structure-Activity Relationship (SAR) for SERT Inhibition

The affinity of biphenyl-methanamine derivatives for SERT is highly dependent on the substitution pattern on the biphenyl rings. Halogen substitutions, particularly chlorine, at the 4 and 4' positions have been shown to significantly enhance inhibitory potency.[7]

Compound IDR1R2SERT Inhibition (IC₅₀ nM)Reference
SA-5 ClClComparable to Sertraline[7]
BM212 HHWeaker than Sertraline[7]
Anticancer Activity: A Multi-pronged Attack

Biphenyl-methanamine derivatives have also emerged as promising anticancer agents, exhibiting activity against various cancer cell lines.[4][9] Their mechanisms of action are often multifaceted, targeting key proteins involved in cancer cell proliferation and survival.

3.2.1. Inhibition of Hsp90

Certain biphenyl-methanamine derivatives act as C-terminal inhibitors of Heat Shock Protein 90 (Hsp90).[10][11] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins.[12] By inhibiting Hsp90, these derivatives trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[13]

Mechanism of Action: Hsp90 C-Terminal Inhibition

Hsp90_Inhibition Hsp90 Hsp90 C-terminus Oncoprotein Oncogenic Client Protein Oncoprotein->Hsp90 Binding & Stabilization Proteasome Proteasomal Degradation Oncoprotein->Proteasome Degradation Pathway BiphenylMethanamine Biphenyl-Methanamine Derivative BiphenylMethanamine->Hsp90 Inhibition

Caption: Biphenyl-methanamine derivative inhibiting Hsp90, leading to oncoprotein degradation.

3.2.2. Modulation of the NMDA Receptor

Some biphenyl-methanamine derivatives act as negative allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor.[14][15] Overactivation of NMDA receptors is implicated in certain cancers. By modulating receptor activity, these compounds can interfere with downstream signaling pathways that promote cancer cell growth and survival.[16]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of biphenyl-methanamine derivatives is also heavily influenced by their substitution patterns. For Hsp90 inhibitors, modifications to the amide side chain have been shown to significantly improve anti-proliferative activity.[10]

Compound IDCell LineAnticancer Activity (IC₅₀ µM)Reference
Compound 11 Melanoma1.7 ± 0.5[17]
Compound 12 Melanoma2.0 ± 0.7[17]
Compound 3d MCF-743.4[18]
Compound 4d MDA-MB-23135.1[18]

In Vitro Evaluation: A Protocol for Assessing Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. The assay measures the metabolic activity of cells, which in viable cells reduces the yellow MTT to a purple formazan product.[9]

Experimental Protocol: MTT Assay

This protocol provides a step-by-step guide for performing an MTT assay to determine the IC₅₀ value of a biphenyl-methanamine derivative.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the biphenyl-methanamine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Self-Validation and Causality in the MTT Assay

The reliability of the MTT assay hinges on several factors. The initial cell seeding density must be optimized to ensure cells are in their exponential growth phase during the assay. The incubation time with the compound should be sufficient to observe a cytotoxic effect. The use of appropriate controls (vehicle, positive, and blank) is crucial for data interpretation and to account for any effects of the solvent or background absorbance.[19]

Conclusion and Future Directions

The biphenyl-methanamine scaffold represents a highly valuable platform in modern drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the development of potent and selective therapeutic agents. The insights into the structure-activity relationships and mechanisms of action presented in this guide provide a solid foundation for the rational design of next-generation biphenyl-methanamine derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical promise into clinical success. The continued exploration of this remarkable scaffold holds the key to unlocking new treatments for some of the most challenging diseases of our time.

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3'-Methyl-biphenyl-4-methanamine HCl safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3'-Methyl-biphenyl-4-methanamine HCl

Introduction and Compound Overview

3'-Methyl-biphenyl-4-methanamine hydrochloride is a biphenyl compound, a class of molecules with wide applications in organic synthesis, materials science, and pharmaceutical development.[1] The structure combines a substituted biphenyl scaffold with a methanamine hydrochloride group, suggesting its potential use as a building block in the synthesis of more complex molecules, particularly in drug discovery.[1] The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[1] Given its likely application in a laboratory setting, a thorough understanding of its potential hazards and proper handling procedures is critical for ensuring the safety of researchers and the integrity of experimental work.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) and data from structurally related compounds, 3'-Methyl-biphenyl-4-methanamine HCl should be handled as a hazardous substance. The primary hazards are associated with its biphenyl core and the amine hydrochloride functional group.

Anticipated GHS Hazard Classification:

Hazard ClassHazard CategoryGHS Hazard StatementBasis for Classification (from related compounds)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBiphenyl and various amine hydrochlorides are known skin irritants.[2][3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationBiphenyl and related compounds are known to cause serious eye irritation.[2][3][4][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)H335: May cause respiratory irritationInhalation of dusts from similar compounds can irritate the respiratory tract.[2][3][4][5][6][7]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic lifeBiphenyl itself is very toxic to aquatic life.[3]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsThe biphenyl structure suggests persistence and long-term environmental hazards.[2][3][6]
Acute Oral ToxicityCategory 4 (Assumed)H302: Harmful if swallowedBased on data for methylamine hydrochloride.[4][8]

Hazard Pictograms:




Signal Word: Warning [2][3][4]

Core Principles of Safe Handling

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The following protocols are designed to mitigate these risks.

Engineering Controls: The First Line of Defense

Causality of controls is paramount. The use of engineering controls is not merely procedural; it is a fundamental principle of containing the substance at its source, thereby minimizing the potential for widespread contamination and exposure.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood. This is to prevent the inhalation of fine particulates and to contain any potential spills.[3][6]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6][9]

Personal Protective Equipment (PPE): The Researcher's Barrier

PPE is the last line of defense and must be selected based on the identified hazards.

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. Double-gloving is recommended when handling the pure substance. Always use proper glove removal technique to avoid skin contact.[3][7]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing or dust generation.[7]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of dust generation, consider using a disposable gown or apron.[10][11]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[9][12]

Hygiene Practices

Good laboratory hygiene is a self-validating system for preventing cross-contamination and accidental exposure.

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[2][7][13]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[12][13]

  • Keep the work area clean and tidy.

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[2][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]

  • Conditions to Avoid: Avoid moisture, as some amine hydrochlorides can be hygroscopic.[14] The product is expected to be chemically stable under standard ambient conditions.[2]

Emergency Procedures: A Validated Response System

A pre-planned and understood emergency response is critical. All personnel must be familiar with the location and use of safety showers and eyewash stations.

Accidental Release Measures

The goal is to contain the spill, decontaminate the area, and protect personnel.

Spill_Response_Workflow cluster_Initial_Response Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Protocol cluster_Finalization Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Assess_Hazard Assess Hazard (Size, Location) Isolate->Assess_Hazard Don_PPE Don Appropriate PPE Assess_Hazard->Don_PPE If spill is manageable Call_EHS Contact EHS/ Emergency Response Assess_Hazard->Call_EHS If spill is large or unmanageable Contain Cover with Inert Absorbent (e.g., sand, vermiculite) Don_PPE->Contain Collect Collect into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: Workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6][14]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, get medical advice.[2][4][14]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][4][14]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][14]

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of the contents and container in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways due to its high aquatic toxicity.[2][6][7] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Toxicological and Ecological Information

While no specific toxicological data for 3'-Methyl-biphenyl-4-methanamine HCl exists, the properties of its constituent parts provide a basis for assessment.

  • Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[2]

  • Ecotoxicity: The biphenyl moiety suggests that this compound is very toxic to aquatic life with long-lasting effects.[2][6] It should not be released into the environment.[6][7] Biphenyl has a high potential for bioaccumulation.[2]

Conclusion

3'-Methyl-biphenyl-4-methanamine HCl is a compound that requires careful handling due to its potential for skin, eye, and respiratory irritation, as well as its high aquatic toxicity. By adhering to the principles of engineering controls, proper PPE usage, and stringent hygiene practices, researchers can minimize their risk of exposure. Always consult your institution's safety guidelines and perform a risk assessment before beginning work.

References

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Methodological & Application

Application Note & Protocol: Leveraging 3'-Methyl-biphenyl-4-methanamine HCl in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Methanamine Scaffold

3'-Methyl-biphenyl-4-methanamine hydrochloride is a versatile pharmaceutical intermediate distinguished by its biphenyl core and a reactive primary aminomethyl group. The biphenyl scaffold is a privileged structure in medicinal chemistry, prized for its rigid, planar nature which allows it to effectively interact with biological targets, often mimicking peptide structures or fitting into hydrophobic pockets of enzymes and receptors.[1][2] This structural motif is a cornerstone in the design of therapeutics ranging from antihypertensives to central nervous system modulators.[1][3][4]

The primary amine of 3'-Methyl-biphenyl-4-methanamine serves as a crucial synthetic handle. It offers a nucleophilic site for a wide array of chemical transformations, most notably amide and sulfonamide bond formation. These linkages are among the most common in drug molecules due to their stability and ability to participate in hydrogen bonding with biological targets.[5][6] This application note provides a detailed guide to leveraging this intermediate, focusing on a robust protocol for N-acylation to generate novel amide derivatives for screening in drug discovery programs.

Chemical Structure:

  • Name: 3'-Methyl-biphenyl-4-methanamine hydrochloride

  • CAS Number: 164470-36-8

  • Molecular Formula: C₁₄H₁₆ClN

  • Molecular Weight: 233.74 g/mol

Scientific Rationale: Application in Kinase Inhibitor Synthesis

Core Concept: The biphenyl scaffold can serve as an effective "anchor" for a molecule within the hydrophobic ATP-binding pocket of a protein kinase. The 3'-methyl group can provide additional van der Waals interactions and improve selectivity for the target kinase over others. The primary amine at the 4-position acts as a vector for derivatization, allowing the synthesis of a library of compounds where different chemical moieties can be explored to interact with the solvent-exposed region of the active site, thereby modulating potency and pharmacokinetic properties.

This guide will detail a standard N-acylation reaction, a fundamental transformation for creating a diverse library of potential kinase inhibitors from the 3'-Methyl-biphenyl-4-methanamine HCl intermediate.

Experimental Workflow Overview

The overall process involves the liberation of the free amine from its hydrochloride salt, followed by coupling with an acylating agent, and subsequent workup and purification to yield the target N-acylated biphenyl derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: 3'-Methyl-biphenyl-4- methanamine HCl reagents Prepare Reagents: - Anhydrous Solvent (DCM) - Non-nucleophilic Base (DIPEA) - Acyl Chloride start->reagents setup Reaction Setup: - Dissolve amine in DCM - Add DIPEA (2.2 equiv) - Cool to 0 °C reagents->setup addition Add Acyl Chloride (1.1 equiv) dropwise setup->addition stir Stir at RT (Monitor by TLC) addition->stir quench Quench with H₂O stir->quench extract Liquid-Liquid Extraction: 1. Wash with 1M HCl 2. Wash with sat. NaHCO₃ 3. Wash with Brine quench->extract dry Dry organic layer (Na₂SO₄) extract->dry purify Purify: - Concentrate in vacuo - Column Chromatography dry->purify analysis Characterize Final Product: - NMR (¹H, ¹³C) - LC-MS - IR purify->analysis finish End: Purified N-Acyl Product analysis->finish

Caption: High-level workflow for N-acylation.

Detailed Protocol: N-Acylation with an Acyl Chloride

This protocol details the synthesis of a representative amide, N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide, using acetyl chloride as the acylating agent. This procedure is broadly applicable to other acyl chlorides with minor modifications.[7][8]

Reagents and Materials
ReagentMW ( g/mol )Amount (mmol)Equivalents
3'-Methyl-biphenyl-4-methanamine HCl233.745.01.0
Acetyl Chloride78.505.51.1
N,N-Diisopropylethylamine (DIPEA)129.2411.02.2
Dichloromethane (DCM), Anhydrous-50 mL-
Deionized Water-~100 mL-
1 M Hydrochloric Acid (HCl)-~50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL-
Saturated Sodium Chloride (Brine)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---
Silica Gel for Chromatography---
TLC plates (Silica gel 60 F₂₅₄)---
Step-by-Step Procedure
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 3'-Methyl-biphenyl-4-methanamine HCl (1.17 g, 5.0 mmol).

  • Dissolution and Basification: Add anhydrous dichloromethane (50 mL). The hydrochloride salt may not fully dissolve. To this suspension, add N,N-Diisopropylethylamine (DIPEA) (1.92 mL, 11.0 mmol).

    • Scientist's Note: Two equivalents of base are required: one to neutralize the HCl salt and one to scavenge the HCl generated during the acylation. An extra 0.2 equivalents ensures the reaction medium remains basic. DIPEA is a bulky, non-nucleophilic base, preventing it from competing with the primary amine in reacting with the acyl chloride.[8]

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Once cooled, add acetyl chloride (0.39 mL, 5.5 mmol) dropwise over 5 minutes using a syringe. A white precipitate (DIPEA·HCl) will form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a mobile phase of 50% Ethyl Acetate in Hexanes. The product should have a higher Rf than the starting amine. Visualize spots using a UV lamp (254 nm).

  • Work-up (Quench & Extraction):

    • Once the starting material is consumed, quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and finally, brine (1 x 25 mL).

    • Rationale: The acid wash removes any remaining DIPEA. The bicarbonate wash removes any unreacted acetyl chloride (by hydrolysis) and neutralizes any residual acid. The brine wash removes bulk water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide.

Characterization and Quality Control

A multi-technique approach is essential to confirm the structure and purity of the final product.[9]

Reaction Scheme & Mechanism

G cluster_reagent Reactant 3'-Methyl-biphenyl-4-methanamine (Free Base) Product N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide Reactant->Product DIPEA, DCM 0 °C to RT Reagent Acetyl Chloride

Caption: N-acylation of the free amine.

Expected Analytical Data
TechniqueStarting Material (Amine)Expected Product (Amide)
¹H NMR -NH₂ protons: Broad singlet (~1.5-2.0 ppm, exchanges with D₂O).[10] -CH₂- protons: Singlet (~3.9 ppm). Aromatic protons: Multiplets (~7.2-7.6 ppm).-NH proton: Broad singlet (~5.9-6.5 ppm, exchanges with D₂O).[11] -CH₂- protons: Doublet (~4.4 ppm, coupled to NH). Acetyl -CH₃: Singlet (~2.0 ppm). Aromatic protons: Multiplets (~7.2-7.6 ppm).
¹³C NMR -CH₂- carbon: ~45 ppm. Aromatic carbons: ~125-142 ppm.-CH₂- carbon: ~43 ppm. C=O carbon: ~170 ppm. Acetyl -CH₃: ~23 ppm. Aromatic carbons: ~125-142 ppm.
IR (cm⁻¹) N-H stretch: Two bands ~3300-3400 cm⁻¹ (primary amine).[10]N-H stretch: One band ~3300 cm⁻¹. C=O stretch: Strong band ~1640 cm⁻¹ (Amide I band).
LC-MS Confirm mass corresponding to [M+H]⁺.Confirm mass corresponding to [M+H]⁺. The product will be more retained on a reverse-phase HPLC column than the starting amine.[12][13]

Troubleshooting and Further Applications

  • Incomplete Reaction: If TLC shows significant starting material, consider adding another portion of acyl chloride (0.2 equiv) and base (0.3 equiv) or gently heating the reaction to 40 °C.

  • Low Yield: Poor yield after workup may be due to incomplete extraction. Perform back-extraction of the aqueous layers to recover any dissolved product.

  • Further Applications: The primary amine can be reacted with sulfonyl chlorides to form sulfonamides, with isocyanates to form ureas, or used in reductive amination protocols, greatly expanding the chemical space accessible from this single intermediate.

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Prospectus on the Application of 3'-Methyl-biphenyl-4-methanamine HCl in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Rationale

3'-Methyl-biphenyl-4-methanamine Hydrochloride is a bifunctional organic molecule whose potential in materials science remains largely unexplored. An analysis of its structure reveals three key motifs that suggest its utility in creating advanced materials:

  • Aromatic Biphenyl Backbone: The biphenyl unit is a well-established building block for high-performance materials. Its rigidity and planarity contribute to exceptional thermal stability, high mechanical strength, and a high glass transition temperature (Tg) in polymers.[1][2] This structure is also a cornerstone of materials used in organic electronics due to its electronic properties.[3][4]

  • Primary Aminomethyl Group (-CH₂NH₂): This functional group is a versatile reactive site. As a primary amine, it is ideally suited for nucleophilic reactions, most notably polycondensation with carboxylic acid derivatives (like diacyl chlorides) to form robust amide bonds.[5] This makes it a prime candidate for creating aromatic polyamides (aramids).[6][7] Furthermore, the amine can form strong covalent or coordinate bonds with a variety of surfaces, enabling its use as a grafting agent.[8][9]

  • Asymmetric Methyl Group (-CH₃): The placement of the methyl group at the 3' position introduces asymmetry and steric bulk. This can disrupt the close packing of polymer chains, potentially increasing solubility in organic solvents—a common challenge with rigid aromatic polymers—without significantly compromising thermal properties.[2][10]

The compound is supplied as a hydrochloride (HCl) salt, which enhances its shelf-stability. For most applications, this salt must be neutralized in situ or in a prior step to liberate the reactive free amine.

Proposed Application I: Monomer for High-Performance Aromatic Polyamides

Hypothesis: The combination of the rigid biphenyl core and the reactive amine functionality makes 3'-Methyl-biphenyl-4-methanamine a suitable monomer for synthesizing a novel aromatic polyamide. Copolymerization with a rigid diacyl chloride, such as terephthaloyl chloride, is predicted to yield a polymer with high thermal stability, excellent mechanical properties, and improved solubility compared to non-methylated analogs.

Predicted Polymer Properties

Based on structure-property relationships of similar aromatic polyamides, the resulting polymer is expected to exhibit the characteristics outlined in Table 1.

PropertyPredicted Value / CharacteristicRationale
Glass Transition Temp. (Tg) 230 - 280 °CThe rigid biphenyl backbone restricts chain rotation, leading to a high Tg.[2]
10% Weight Loss Temp. (TGA) > 450 °C (in N₂)Aromatic C-C and amide bonds have high bond energies, conferring excellent thermal stability.[1][11]
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)The asymmetric methyl group disrupts chain packing, hindering crystallization and improving solvent interaction.[5][6]
Mechanical Properties High tensile strength and modulusStrong intermolecular hydrogen bonding between amide groups and the rigid backbone results in a mechanically robust material.[7][12]

Table 1: Predicted properties of a polyamide synthesized from 3'-Methyl-biphenyl-4-methanamine and terephthaloyl chloride.

Theoretical Protocol: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide via reaction with terephthaloyl chloride.

Materials:

  • 3'-Methyl-biphenyl-4-methanamine HCl

  • Terephthaloyl chloride (TPC)

  • Triethylamine (TEA) or Pyridine (as acid scavenger)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Protocol Steps:

  • Monomer Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and an inert gas inlet, dissolve 10 mmol of 3'-Methyl-biphenyl-4-methanamine HCl in 50 mL of anhydrous NMP.

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add 10.5 mmol of triethylamine dropwise while stirring. This neutralizes the HCl salt to form the free amine and triethylamine hydrochloride precipitate. The slight excess of base ensures complete reaction.

  • Polymerization: While maintaining the temperature at 0 °C, add a solution of 10 mmol of terephthaloyl chloride in 25 mL of anhydrous NMP dropwise over 30 minutes. The reaction is highly exothermic and must be controlled to prevent side reactions.

    • Causality: Low-temperature polymerization is crucial for forming high molecular weight aramids by minimizing side reactions and ensuring the high reactivity of the acid chloride.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature under an inert atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Precipitation: Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.

  • Purification: Filter the polymer and wash it thoroughly with hot water to remove triethylamine hydrochloride and residual solvent, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours to remove all residual solvents.

  • Characterization:

    • FTIR: Confirm the formation of the amide bond (Amide I at ~1650 cm⁻¹, Amide II at ~1540 cm⁻¹, N-H stretch at ~3300 cm⁻¹).

    • ¹H NMR: Confirm the polymer structure.

    • GPC (in DMAc w/ LiCl): Determine molecular weight and polydispersity.

    • TGA/DSC: Analyze thermal properties as outlined in Table 1.

G Figure 1: Polyamide Synthesis Workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_iso Isolation & Purification Monomer 3'-Methyl-biphenyl- 4-methanamine HCl Dissolve Dissolve Monomer->Dissolve Solvent1 Anhydrous NMP Solvent1->Dissolve Base Triethylamine Neutralize Neutralize Base->Neutralize 0 °C Dissolve->Neutralize Free Amine Solution TPC Terephthaloyl Chloride in NMP Polymerize Stir 12-24h at RT TPC->Polymerize Dropwise Addition at 0 °C Methanol Methanol Precipitate Precipitate Polymerize->Precipitate Methanol->Precipitate Wash2 Wash2 Methanol->Wash2 HotWater Hot Water Wash1 Wash1 HotWater->Wash1 Precipitate->Wash1 Filter Wash1->Wash2 Dry Dry Wash2->Dry Vacuum Oven Characterization Characterization Dry->Characterization Final Polymer

Figure 1: Polyamide Synthesis Workflow.

Proposed Application II: Covalent Surface Modification of Silica Substrates

Hypothesis: The primary amine of 3'-Methyl-biphenyl-4-methanamine can be used to functionalize hydroxyl-terminated surfaces, such as silica (SiO₂) or glass. This process grafts a well-defined organic monolayer onto the inorganic substrate, fundamentally altering its surface properties. The exposed biphenyl groups are expected to increase the surface hydrophobicity and provide a platform for further π-π stacking interactions.

Experimental Design and Expected Outcomes

This protocol is designed for functionalizing silicon wafers with a native oxide layer. The success of the modification can be validated by measuring changes in surface properties.

ParameterPre-Modification (Bare SiO₂)Post-Modification (Expected)Rationale & Measurement Technique
Water Contact Angle < 20° (Hydrophilic)> 75° (Hydrophobic)The nonpolar aromatic biphenyl groups repel water. Measured via Goniometry.
Surface Energy HighLowCovalent attachment of a low-energy organic layer reduces surface energy. Calculated from contact angle data.
Organic Layer Thickness 0 nm0.8 - 1.2 nmThe length of the molecule dictates the thickness of the self-assembled monolayer. Measured via Ellipsometry.
Surface Chemistry Si, OSi, O, C, NAppearance of Carbon (C) and Nitrogen (N) signals confirms successful grafting. Measured via XPS.

Table 2: Expected outcomes of surface modification on a silicon wafer.

Theoretical Protocol: Surface Functionalization

Materials:

  • Silicon wafers or silica nanoparticles

  • Piranha solution (3:1 H₂SO₄:H₂O₂) (EXTREME CAUTION)

  • Anhydrous Toluene

  • 3'-Methyl-biphenyl-4-methanamine HCl

  • Triethylamine (TEA)

Protocol Steps:

  • Substrate Activation: Clean the silicon wafers by sonicating in acetone, then isopropanol. Activate the surface by immersion in Piranha solution at 80 °C for 30 minutes to generate a high density of surface silanol (-Si-OH) groups. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate PPE and work in a fume hood). Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Preparation of Silanization Solution: In a glovebox or under inert atmosphere, prepare a 10 mM solution of 3'-Methyl-biphenyl-4-methanamine HCl in anhydrous toluene. Add 1.1 equivalents of triethylamine to neutralize the HCl and form the free amine.

    • Causality: Anhydrous conditions are critical to prevent self-polymerization of the amine in the presence of water and to ensure the reaction occurs primarily at the silica surface.[13]

  • Grafting Reaction: Immerse the activated, dry wafers in the amine solution. Seal the container and heat at 60-80 °C for 12 hours. The primary amine will react with the surface silanol groups to form a stable Si-N or Si-O-Si-C linkage after subsequent dehydration steps, though direct amine-silanol reactions can be complex. For a more robust linkage, pre-functionalization of the silica with an epoxy-silane followed by reaction with the amine is a common alternative.

  • Washing and Curing: Remove the wafers from the solution. Rinse thoroughly with toluene, followed by isopropanol, to remove any physisorbed molecules.

  • Drying: Dry the functionalized wafers under a stream of nitrogen.

  • Characterization: Analyze the wafers using the techniques described in Table 2 to confirm successful surface modification.[8][14][15]

G Figure 2: Surface Modification Workflow cluster_activation Substrate Activation cluster_grafting Grafting Reaction cluster_cleanup Post-Reaction Cleanup Wafer Silicon Wafer Piranha Piranha Clean (H₂SO₄/H₂O₂) Wafer->Piranha 30 min, 80°C Rinse DI Water Rinse & N₂ Dry Piranha->Rinse Amine Prepare Amine Solution in Anhydrous Toluene Immersion Immerse Wafer Amine->Immersion Heat Heat 12h at 60-80°C Immersion->Heat Rinse_Solvent Rinse with Toluene & IPA Heat->Rinse_Solvent Dry_Final N₂ Dry Rinse_Solvent->Dry_Final Characterization Characterization (XPS, Contact Angle, Ellipsometry) Dry_Final->Characterization Functionalized Wafer

Figure 2: Surface Modification Workflow.

Conclusion and Future Outlook

While experimental validation is required, the molecular structure of 3'-Methyl-biphenyl-4-methanamine HCl strongly suggests its potential as a valuable component in materials science. The theoretical protocols provided herein offer a robust starting point for researchers to explore its use in creating novel high-performance polyamides and functional surfaces. Further research could involve its use as a building block for polyimides, as a precursor for ligands in metal-organic frameworks, or in the synthesis of more complex molecules for organic electronics.[16][17] The unique combination of rigidity, reactivity, and built-in solubility modulation makes this compound a promising candidate for next-generation material innovation.

References

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • García, J. M., et al. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Perez-Corral, A., et al. (2019). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. ACS Omega. Retrieved January 19, 2026, from [Link]

  • Skaudzius, R., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Kozina, A., et al. (2016). Surface functionalization of silica particles for their efficient fluorescence and stereo selective modification. Instituto de Física. Retrieved January 19, 2026, from [Link]

  • Aminated Silica Surface. (n.d.). nanoComposix. Retrieved January 19, 2026, from [Link]

  • García, J. M., et al. (n.d.). Functional Aromatic Polyamides. National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Nishimura, R., et al. (2024). Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. ACS Omega. Retrieved January 19, 2026, from [Link]

  • Hsiao, S.-H., & Yang, C.-P. (n.d.). Syntheses and properties of polyimides based on bis(p-aminophenoxy)biphenyls. ResearchGate. Retrieved January 19, 2026, from [Link]

  • García, J. M., et al. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. MDPI. Retrieved January 19, 2026, from [Link]

  • Gerstandt, K., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances. Retrieved January 19, 2026, from [Link]

  • van der Meide, P., et al. (2021). Polyamides containing a biorenewable aromatic monomer based on coumalate esters: from synthesis to evaluation of the thermal and mechanical properties. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Faghihi, K., & Moghanian, H. (2011). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. Retrieved January 19, 2026, from [Link]

  • Al-dujaili, A. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Recent Developments of Organic Optoelectronic Functional Materials and Devices Based on Biphenyl Derivatives. (n.d.). Researching. Retrieved January 19, 2026, from [Link]

  • Thermal Properties of Polyamides a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • de la Campa, J. G., et al. (n.d.). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Liaw, D.-J., et al. (n.d.). Synthesis and Properties of New Soluble Polyamides Derived from 2,2'-Dimethyl- 4,4'-bis(4-carboxyphenoxy)biphenyl. ACS Publications. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols: Derivatization of 3'-Methyl-biphenyl-4-methanamine HCl for Enhanced Bioassay Performance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the derivatization of 3'-Methyl-biphenyl-4-methanamine hydrochloride, a versatile biphenyl compound with potential applications in drug discovery and chemical biology. The primary amino group of this molecule serves as a key functional handle for chemical modification, enabling its adaptation for a wide range of bioassay formats. This guide details various derivatization strategies, including fluorescent labeling and bioconjugation, to enhance detection, facilitate mechanism-of-action studies, and improve overall assay performance. We present detailed, step-by-step protocols, explain the underlying chemical principles, and offer field-proven insights to guide researchers in selecting and optimizing the appropriate derivatization strategy for their specific research needs.

Introduction: The Rationale for Derivatization

In the landscape of modern drug discovery and chemical biology, the ability to sensitively and specifically detect and quantify the interaction of small molecules with their biological targets is paramount.[1][2][3] 3'-Methyl-biphenyl-4-methanamine, with its biphenyl scaffold, presents a chemical structure of interest for exploring a variety of biological activities.[4] However, the native molecule may lack the necessary physicochemical properties for direct use in many bioassay formats. Derivatization, the chemical modification of a compound to enhance its properties for analysis, offers a powerful solution.[5][6]

The primary amine group on the methanamine moiety of 3'-Methyl-biphenyl-4-methanamine HCl is a nucleophilic and readily accessible site for covalent modification.[7][8] By strategically attaching various chemical entities, we can transform this molecule into a tailored probe for specific biological questions. The key advantages of derivatization include:

  • Enhanced Detectability: Introduction of fluorophores or chromophores allows for sensitive detection in fluorescence-based or colorimetric assays.

  • Facilitated Target Identification: Immobilization onto solid supports via a linker enables affinity chromatography-based target protein capture.

  • Improved Pharmacokinetic Profiling: Conjugation to larger molecules like polyethylene glycol (PEG) can alter solubility and in vivo distribution.

  • Mechanism of Action Studies: Attachment of photo-affinity labels or cross-linkers can help elucidate molecular interactions.

This guide will focus on practical, reproducible derivatization protocols that empower researchers to unlock the full potential of 3'-Methyl-biphenyl-4-methanamine in their bioassay development endeavors.

Pre-Derivatization Considerations: Ensuring a Solid Foundation

Before proceeding with any derivatization reaction, it is crucial to properly characterize the starting material, 3'-Methyl-biphenyl-4-methanamine HCl.

2.1. Purity Assessment:

The purity of the starting material is critical for obtaining a well-defined and characterizable derivative. We recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any potential impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a suitable starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent compound (C14H15N, MW: 197.28 g/mol for the free base).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.

2.2. Handling the Hydrochloride Salt:

3'-Methyl-biphenyl-4-methanamine is provided as a hydrochloride (HCl) salt to improve its stability and solubility in aqueous solutions. However, for most derivatization reactions targeting the primary amine, the free base form is required. The amine must be deprotonated to act as a nucleophile. This is typically achieved by performing the reaction in a basic buffer (pH > 8.0) or by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Derivatization Strategies and Protocols

The choice of derivatization strategy is dictated by the intended bioassay application. Here, we present detailed protocols for two common and highly effective approaches: fluorescent labeling and bioconjugation for immobilization.

3.1. Fluorescent Labeling for Enhanced Detection

Fluorescent labeling is a widely used technique to introduce a detectable signal into a molecule of interest.[9][10][11][12] The primary amine of 3'-Methyl-biphenyl-4-methanamine readily reacts with a variety of amine-reactive fluorescent dyes.

Protocol: Labeling with Succinimidyl Ester (SE/NHS-Ester) Dyes

Succinimidyl esters (also known as NHS-esters) are one of the most common classes of amine-reactive fluorescent reagents.[8][12] They react with primary amines at basic pH to form a stable amide bond.

Workflow for Fluorescent Labeling:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve 3'-Methyl-biphenyl-4- methanamine HCl in DMSO D Add Amine Solution to Reaction Buffer A->D B Prepare Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) B->D C Dissolve NHS-Ester Dye in anhydrous DMSO E Add Dye Solution to Amine/Buffer Mixture C->E D->E F Incubate at Room Temperature (Protected from Light) E->F G Quench Reaction (e.g., with Tris or Hydroxylamine) F->G H Purify by HPLC G->H I Characterize by MS and Spectrophotometry H->I

Caption: Workflow for fluorescently labeling the primary amine.

Materials:

  • 3'-Methyl-biphenyl-4-methanamine HCl

  • Amine-reactive fluorescent dye with a succinimidyl ester (e.g., CF® Dyes, Alexa Fluor™ Dyes, or DyLight™ Dyes)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Quenching solution (e.g., 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and UV-Vis spectrophotometer for characterization

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of 3'-Methyl-biphenyl-4-methanamine HCl in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMSO immediately before use. Note: NHS-esters are moisture-sensitive.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of 0.1 M sodium bicarbonate buffer (pH 8.3) and 5 µL of the 10 mM 3'-Methyl-biphenyl-4-methanamine HCl stock solution.

    • Add 1.5 to 3 equivalents of the fluorescent dye stock solution to the amine solution. A slight molar excess of the dye is recommended to ensure complete labeling.

  • Incubation:

    • Vortex the reaction mixture gently and incubate for 1 hour at room temperature, protected from light.

  • Quenching:

    • Add a final concentration of 50-100 mM of the quenching solution (e.g., Tris or hydroxylamine) to the reaction mixture to consume any unreacted dye. Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the fluorescently labeled product from unreacted dye and starting material using reverse-phase HPLC. A C18 column with a gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is generally effective.

  • Characterization:

    • Confirm the identity of the product by mass spectrometry (expect to see the mass of the starting material plus the mass of the dye minus the mass of the N-hydroxysuccinimide leaving group).

    • Determine the concentration and degree of labeling (if applicable to larger molecules) using UV-Vis spectrophotometry by measuring the absorbance of the dye and the biphenyl compound.

Table 1: Key Parameters for Fluorescent Labeling

ParameterRecommended ConditionRationale
pH 8.0 - 9.0Ensures the primary amine is deprotonated and nucleophilic.[8]
Solvent Anhydrous DMSOSolubilizes both the amine and the dye and prevents hydrolysis of the NHS-ester.[8]
Dye:Amine Ratio 1.5:1 to 3:1A molar excess of the dye drives the reaction to completion.
Temperature Room TemperatureSufficient for the reaction to proceed without degrading the reactants.
Incubation Time 1 - 2 hoursTypically sufficient for complete reaction.

Bioconjugation for Immobilization and Target Identification

Bioconjugation involves covalently linking a small molecule to a larger biomolecule or a solid support.[13][14][15][16] This is a powerful strategy for creating probes for affinity-based applications.

Protocol: Amide Bond Formation via Carbodiimide Chemistry

Carbodiimide chemistry is a classic method for forming an amide bond between a primary amine and a carboxylic acid.[13] This protocol describes the conjugation of 3'-Methyl-biphenyl-4-methanamine to a carboxylic acid-functionalized solid support (e.g., magnetic beads or chromatography resin).

Workflow for Immobilization:

G cluster_activation Support Activation cluster_coupling Coupling Reaction cluster_blocking Blocking & Washing A Wash Carboxylic Acid- Functionalized Support B Activate with EDC/NHS in Activation Buffer (e.g., MES, pH 6.0) A->B C Wash Activated Support B->C D Add 3'-Methyl-biphenyl-4- methanamine in Coupling Buffer (e.g., PBS, pH 7.4) C->D E Incubate with Gentle Mixing D->E F Block Unreacted Sites (e.g., with Ethanolamine) E->F G Wash Thoroughly to Remove Unbound Ligand F->G H Store Immobilized Ligand in appropriate buffer G->H

Caption: Workflow for immobilizing the amine on a solid support.

Materials:

  • 3'-Methyl-biphenyl-4-methanamine HCl

  • Carboxylic acid-functionalized support (e.g., NHS-activated Sepharose beads, magnetic beads)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Blocking Buffer (e.g., 1.0 M Ethanolamine, pH 8.5)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

  • Support Preparation:

    • Wash the carboxylic acid-functionalized support with the Activation Buffer according to the manufacturer's instructions.

  • Activation of Carboxylic Acid Groups:

    • Prepare a fresh solution of 0.1 M EDC and 0.1 M NHS in Activation Buffer.

    • Add the EDC/NHS solution to the washed support and incubate for 15-30 minutes at room temperature with gentle mixing. This converts the carboxylic acids to reactive NHS-esters.

  • Washing:

    • Remove the activation solution and wash the support thoroughly with cold Activation Buffer to remove excess EDC and NHS.

  • Coupling Reaction:

    • Immediately add a solution of 3'-Methyl-biphenyl-4-methanamine (free base form, prepared by neutralizing the HCl salt) in Coupling Buffer to the activated support. The concentration of the amine will depend on the desired ligand density.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Blocking:

    • Remove the coupling solution and add the Blocking Buffer to the support. Incubate for 1 hour at room temperature to block any unreacted NHS-ester groups.

  • Final Washes:

    • Wash the support extensively with Wash Buffer to remove any non-covalently bound ligand.

  • Storage:

    • Store the ligand-coupled support in an appropriate buffer (e.g., PBS with a preservative like sodium azide) at 4°C.

Characterization and Quality Control of Derivatives

Thorough characterization of the derivatized product is essential for reproducible bioassay results.

4.1. Analytical Techniques:

  • HPLC: To assess the purity of the final product and confirm the removal of starting materials and excess reagents.

  • Mass Spectrometry: To confirm the covalent modification and determine the exact mass of the derivatized product.

  • UV-Vis Spectroscopy: For fluorescent derivatives, to determine the concentration and confirm the spectral properties of the attached fluorophore.

Application in Bioassays: A Conceptual Framework

The derivatized 3'-Methyl-biphenyl-4-methanamine can be employed in a variety of bioassay formats.

  • Fluorescently Labeled Derivative:

    • Fluorescence Polarization/Anisotropy Assays: To study the binding of the compound to a target protein in solution.

    • Cellular Imaging: To visualize the subcellular localization of the compound.

    • High-Throughput Screening (HTS): As a tracer in competitive binding assays.

  • Immobilized Derivative:

    • Affinity Chromatography: To purify the target protein from a complex biological sample (e.g., cell lysate).

    • Surface Plasmon Resonance (SPR): To study the kinetics of the interaction between the compound and its target.

    • Pull-Down Assays: To identify binding partners from a cell lysate.

Conclusion

The derivatization of 3'-Methyl-biphenyl-4-methanamine HCl is a versatile and powerful approach to enhance its utility in a wide range of bioassays. By carefully selecting the appropriate derivatization strategy and meticulously following the detailed protocols provided in this guide, researchers can generate high-quality chemical probes to accelerate their drug discovery and chemical biology research. The key to success lies in the careful characterization of both the starting material and the final product to ensure the integrity and reproducibility of the subsequent biological experiments.

References

  • Jena Bioscience. Fluorescent Amine Protein Labeling. Available from: [Link]

  • Tasso, S. M. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods, 45(3), 247-253. Available from: [Link]

  • Lochmann, T. L., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 415(1), 125-135. Available from: [Link]

  • Wikipedia. Bioconjugation. Available from: [Link]

  • Single Use Support. (2023). Bioconjugation simply explained. Available from: [Link]

  • Theillet, F. X., et al. (2016). Fluorescent labeling and modification of proteins. Current Opinion in Structural Biology, 38, 134-142. Available from: [Link]

  • Bio-Synthesis, Inc. Small Molecule Drug Conjugation. Available from: [Link]

  • Lawal, A. T., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 53. Available from: [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. Available from: [Link]

  • Bower, D., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioTechniques, 67(3), 126-137. Available from: [Link]

  • Wang, Y., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Phytochemistry, 200, 113222. Available from: [Link]

  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Available from: [Link]

Sources

Application Notes and Protocols: A Scalable Synthesis of 3'-Methyl-biphenyl-4-methanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Methyl-biphenyl-4-methanamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is prevalent in compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document provides a detailed, research-backed guide for the scale-up synthesis of 3'-Methyl-biphenyl-4-methanamine HCl. The presented protocol is designed with scalability, safety, and robustness in mind, drawing upon established chemical principles and literature precedents. The proposed synthetic route involves a Suzuki-Miyaura coupling to construct the biphenyl backbone, followed by a reductive amination to install the required methanamine functionality.

Overall Synthetic Strategy

The synthesis is designed as a two-step process, optimized for scale-up. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-formylphenylboronic acid and 3-bromotoluene to form 3'-methyl-biphenyl-4-carbaldehyde. The second step involves a direct reductive amination of the resulting aldehyde to yield the desired 3'-Methyl-biphenyl-4-methanamine, which is then converted to its hydrochloride salt for improved stability and handling.

Synthetic Workflow A 4-Formylphenylboronic Acid C Suzuki-Miyaura Coupling A->C B 3-Bromotoluene B->C D 3'-Methyl-biphenyl-4-carbaldehyde C->D Pd Catalyst, Base E Reductive Amination D->E NH3, Reducing Agent F 3'-Methyl-biphenyl-4-methanamine E->F G HCl Salt Formation F->G HCl H 3'-Methyl-biphenyl-4-methanamine HCl G->H Suzuki-Miyaura Mechanism cluster_cat Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OH)2 E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar' Product 3'-Methyl-biphenyl- 4-carbaldehyde F->Product ArX 3-Bromotoluene ArX->B ArBOH2 4-Formylphenyl- boronic Acid ArBOH2->D

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Step 2: Reductive Amination to 3'-Methyl-biphenyl-4-methanamine and HCl Salt Formation

This step utilizes a direct reductive amination, which is a highly efficient and atom-economical method for amine synthesis. The use of a robust reducing agent and careful control of reaction conditions are paramount for achieving high yield and purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount (for 100g of aldehyde)
3'-Methyl-biphenyl-4-carbaldehyde196.241.0100 g
Ammonia (7N solution in Methanol)17.0310.0~1 L
Sodium Borohydride (NaBH4)37.832.038.6 g
Methanol--1 L
Hydrochloric Acid (concentrated)36.46-As needed
Methyl tert-butyl ether (MTBE)--For precipitation

Protocol:

  • Reactor Setup: To a clean, dry, and inerted jacketed glass reactor, add 3'-methyl-biphenyl-4-carbaldehyde (100 g, 1.0 eq.) and methanol (1 L).

  • Imine Formation: Add the 7N solution of ammonia in methanol (~1 L, 10.0 eq.) to the reactor. Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0-5 °C using a chiller. Slowly add sodium borohydride (38.6 g, 2.0 eq.) in portions, maintaining the internal temperature below 10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water (500 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 300 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3'-Methyl-biphenyl-4-methanamine as an oil.

  • HCl Salt Formation: Dissolve the crude amine in methyl tert-butyl ether (MTBE, 1 L). Slowly add a solution of concentrated hydrochloric acid in isopropanol until the pH of the solution is acidic (pH 1-2).

  • Isolation and Drying: The hydrochloride salt will precipitate out of the solution. Stir the slurry for 1 hour, then collect the solid by filtration. Wash the filter cake with cold MTBE (2 x 200 mL). Dry the product in a vacuum oven at 40-50 °C to a constant weight.

PART 2: Characterization and Quality Control

The final product, 3'-Methyl-biphenyl-4-methanamine HCl, should be characterized to ensure its identity and purity.

AnalysisSpecification
AppearanceWhite to off-white solid
Purity (HPLC)≥ 98%
Identity (¹H NMR)Conforms to the structure
Identity (Mass Spec)Conforms to the expected molecular weight
Melting PointTo be determined
Residual SolventsWithin acceptable limits (ICH guidelines)

PART 3: Safety Considerations

  • General: All operations should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Palladium Catalysts: Can be toxic and should be handled with care.

    • 3-Bromotoluene: Is a lachrymator and irritant.

    • Sodium Borohydride: Is a flammable solid and reacts with water to produce hydrogen gas. It should be handled with care and additions should be controlled.

    • Ammonia: Is corrosive and has a pungent odor. Work in a well-ventilated area.

    • Hydrochloric Acid: Is highly corrosive. Handle with extreme care.

  • Reactions:

    • The Suzuki-Miyaura coupling is an exothermic reaction. Proper temperature control is essential.

    • The addition of sodium borohydride is also exothermic and generates hydrogen gas. Ensure adequate ventilation and temperature control.

    • The quenching of sodium borohydride with water is highly exothermic and releases hydrogen. Add water slowly and with cooling.

PART 4: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling Inactive catalyst, insufficient base, low temperatureEnsure the catalyst is active and handled under inert conditions. Use fresh, dry base. Increase reaction temperature.
Incomplete reductive amination Insufficient reducing agent, imine hydrolysisAdd more reducing agent. Ensure the reaction is anhydrous until the quench step.
Product oiling out during salt formation Impurities present, incorrect solvent systemPurify the free base before salt formation. Experiment with different solvent systems for precipitation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

Executive Summary on the Application of 3'-Methyl-biphenyl-4-methanamine HCl in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Subject Matter Expert: Gemini, Senior Application Scientist

Objective: To provide a comprehensive technical guide on the utilization of 3'-Methyl-biphenyl-4-methanamine Hydrochloride in the field of asymmetric synthesis, intended for an audience of researchers, scientists, and drug development professionals.

Findings & Recommendation: Following an exhaustive search of scientific literature, patent databases, and chemical repositories, we have concluded that there is no publicly available, verifiable information detailing the specific application of 3'-Methyl-biphenyl-4-methanamine HCl in asymmetric synthesis. The core requirements of scientific integrity, authoritative grounding, and trustworthiness, as mandated for this report, cannot be met due to the absence of foundational research on this specific compound's role in the requested chemical context.

Detailed Search Methodology & Results

To fulfill the user's request for a detailed application note, a multi-pronged search strategy was employed to uncover any potential uses of 3'-Methyl-biphenyl-4-methanamine HCl. The search encompassed its potential roles as a chiral resolving agent, a component of chiral ligands for metal-catalyzed reactions, or as a chiral building block.

Initial Search Queries:

  • "3'-Methyl-biphenyl-4-methanamine HCl in asymmetric synthesis"

  • "asymmetric applications of 3'-Methyl-biphenyl-4-methanamine"

  • "chiral resolution with 3'-Methyl-biphenyl-4-methanamine HCl"

  • "3'-Methyl-biphenyl-4-methanamine as a chiral ligand"

  • "protocols using 3'-Methyl-biphenyl-4-methanamine hydrochloride"

The results from these initial queries primarily led to commercial suppliers and chemical database entries, which list the compound's physical and chemical properties but provide no information on its application in synthesis.

Expanded Search for Analogous Structures: To investigate if related compounds could provide a basis for a hypothetical application, broader searches were conducted on the applications of substituted biphenyl-methanamine derivatives in asymmetric synthesis. While the biphenyl scaffold is a common feature in many successful chiral ligands (e.g., BINAP, MeO-BIPHEP), no direct connection or analogous reactivity pattern could be authoritatively established for the specific substitution pattern of 3'-Methyl-biphenyl-4-methanamine HCl.

Conclusion and Path Forward

The creation of a detailed, trustworthy, and scientifically validated application note is contingent on the existence of peer-reviewed research, established protocols, or patented methodologies. In the case of 3'-Methyl-biphenyl-4-methanamine HCl, this foundational information is not present in the public domain.

Therefore, we are unable to generate the requested content. To proceed with any application development using this compound, we would recommend the following course of action for researchers:

  • Exploratory Screening: The compound could be evaluated in a screening program to assess its potential as a chiral resolving agent for a range of racemic acids or as a ligand in a panel of standard asymmetric transformations.

  • De Novo Research: A research program could be initiated to synthesize and characterize chiral catalysts derived from this amine and evaluate their efficacy in asymmetric catalysis.

Without such primary research, any generated application note would be purely speculative and would not meet the high standards of scientific and technical accuracy required for this audience. We are committed to providing information that is not only accurate but also actionable and grounded in established science. In this instance, the responsible course of action is to report the absence of available data.

The Versatile Building Block: 3'-Methyl-biphenyl-4-methanamine HCl in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the biphenyl moiety stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds and functional materials. Its inherent structural rigidity, coupled with the potential for tailored functionalization on both phenyl rings, allows for the precise spatial orientation of pharmacophores and tunable electronic properties. Within this important class of compounds, 3'-Methyl-biphenyl-4-methanamine hydrochloride (HCl) has emerged as a valuable and versatile building block.

This primary amine, presented as its hydrochloride salt for enhanced stability and handling, offers a reactive handle on a sterically defined biphenyl core. The presence of the methyl group on the distal ring provides a subtle yet significant modification, influencing the molecule's conformational preferences and metabolic stability, which are critical parameters in drug design. This guide provides an in-depth exploration of the applications of 3'-Methyl-biphenyl-4-methanamine HCl, complete with detailed protocols for its synthesis and key synthetic transformations.

Physicochemical Properties and Handling

A summary of the key identifiers and properties for 3'-Methyl-biphenyl-4-methanamine hydrochloride is provided below.

PropertyValueSource
CAS Number 1226422-10-1[1][2]
Molecular Formula C₁₄H₁₆ClN[3]
Molecular Weight 233.74 g/mol [1][2]
IUPAC Name (3'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride[2]
Canonical SMILES CC1=CC=CC(C2=CC=C(CN)C=C2)=C1.Cl[2]
Purity (Typical) ≥97%[1][2]

Handling and Storage: 3'-Methyl-biphenyl-4-methanamine HCl is a crystalline solid that should be stored in a cool, dry place away from incompatible materials. As with all amine hydrochlorides, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. To liberate the free amine for reactions, a simple basic workup or the inclusion of a non-nucleophilic base in the reaction mixture is typically employed.

Synthetic Strategy: A Two-Step Approach to the Core Scaffold

The synthesis of 3'-Methyl-biphenyl-4-methanamine is conceptually straightforward, relying on robust and well-established synthetic methodologies. A common and efficient route involves a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core via a palladium-catalyzed cross-coupling of an appropriate aryl halide with an arylboronic acid.

  • Reduction: Conversion of a nitrile functionality to the target primary amine.

The following diagram illustrates this general synthetic workflow.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Reduction 4-bromobenzonitrile 4-Bromobenzonitrile 3_methyl_biphenyl_4_carbonitrile 3'-Methyl-biphenyl-4-carbonitrile 4-bromobenzonitrile->3_methyl_biphenyl_4_carbonitrile 3-methylphenylboronic_acid 3-Methylphenylboronic Acid 3-methylphenylboronic_acid->3_methyl_biphenyl_4_carbonitrile Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->3_methyl_biphenyl_4_carbonitrile Base Base (e.g., K₂CO₃) Base->3_methyl_biphenyl_4_carbonitrile Final_product 3'-Methyl-biphenyl-4-methanamine 3_methyl_biphenyl_4_carbonitrile->Final_product Reducing_agent Reducing Agent (e.g., LiAlH₄) Reducing_agent->Final_product

Caption: Synthetic workflow for 3'-Methyl-biphenyl-4-methanamine.

Protocol 1: Synthesis of 3'-Methyl-biphenyl-4-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 4-bromobenzonitrile with 3-methylphenylboronic acid. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance and generally excellent yields.

Materials:

  • 4-Bromobenzonitrile

  • 3-Methylphenylboronic Acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq.), 3-methylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add degassed solvents, toluene and ethanol (e.g., in a 3:1 ratio), followed by degassed water (e.g., 1 part relative to ethanol).

  • To the stirred suspension, add Pd(PPh₃)₄ (0.03 eq.).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3'-methyl-biphenyl-4-carbonitrile.

Protocol 2: Reduction of 3'-Methyl-biphenyl-4-carbonitrile to 3'-Methyl-biphenyl-4-methanamine

This protocol details the reduction of the nitrile intermediate to the primary amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

  • 3'-Methyl-biphenyl-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere.

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 3'-methyl-biphenyl-4-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Quenching (Fieser workup): Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise. This will cause vigorous gas evolution.

  • Next, add 15% aqueous NaOH solution (x mL) dropwise.

  • Finally, add water (3x mL) dropwise and stir the resulting mixture at room temperature until a granular white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3'-methyl-biphenyl-4-methanamine.

  • For the hydrochloride salt, the crude free amine can be dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in ether or gaseous HCl until precipitation is complete. The resulting solid can be collected by filtration and dried.

Key Applications and Synthetic Protocols

The primary amino group of 3'-Methyl-biphenyl-4-methanamine serves as a versatile nucleophile and a point for introducing diverse functionalities. Two of the most common applications are amide bond formation and reductive amination.

Application 1: Amide Bond Formation

The reaction of 3'-Methyl-biphenyl-4-methanamine with carboxylic acids to form amides is a cornerstone of its utility, particularly in the synthesis of bioactive molecules. Many modern pharmaceuticals contain an amide linkage, and the biphenyl scaffold is a common feature in inhibitors of protein-protein interactions and other therapeutic targets.

G Amine 3'-Methyl-biphenyl- 4-methanamine Amide Amide Product Amine->Amide Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Amide Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Amide Base Base (e.g., DIPEA) Base->Amide

Caption: General scheme for amide bond formation.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization of chiral carboxylic acids.

Materials:

  • 3'-Methyl-biphenyl-4-methanamine HCl

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Add 3'-Methyl-biphenyl-4-methanamine HCl (1.1 eq.) to the solution.

  • Add DIPEA (2.5-3.0 eq.) to neutralize the HCl salt and the carboxylic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Application 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary or tertiary amines. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. This transformation is fundamental in medicinal chemistry for introducing alkyl substituents on a nitrogen atom.

G Amine 3'-Methyl-biphenyl- 4-methanamine Secondary_Amine Secondary or Tertiary Amine Product Amine->Secondary_Amine Carbonyl Aldehyde or Ketone (R-CHO or R₂CO) Carbonyl->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Secondary_Amine

Caption: General scheme for reductive amination.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations as it does not typically reduce the starting aldehyde or ketone under the reaction conditions.

Materials:

  • 3'-Methyl-biphenyl-4-methanamine HCl

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • DIPEA (if using the HCl salt of the amine)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • To a round-bottom flask, add 3'-Methyl-biphenyl-4-methanamine HCl (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE or DCM.

  • Add DIPEA (1.1 eq.) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise. A mild exotherm may be observed.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM or DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired secondary or tertiary amine.

Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the 4-substituted ring will likely appear as two doublets. The protons on the 3-methyl substituted ring will exhibit more complex splitting patterns. A singlet corresponding to the benzylic CH₂ group and a singlet for the methyl group protons would also be present. The amine protons might appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic number of signals for the 14 carbon atoms in the molecule. The benzylic carbon will appear in the aliphatic region, while the aromatic carbons will be in the downfield region. The methyl carbon will be the most upfield signal.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free amine (C₁₄H₁₅N).

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic N-H stretching bands for the primary amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching bands for the aromatic rings.

Conclusion and Future Outlook

3'-Methyl-biphenyl-4-methanamine HCl is a building block of significant utility in organic synthesis, providing a gateway to a wide array of complex molecules with potential applications in medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its primary amine functionality allow for its incorporation into diverse molecular architectures through robust and reliable reactions such as amide bond formation and reductive amination. The protocols detailed herein provide a practical guide for researchers to utilize this versatile reagent in their synthetic endeavors. As the quest for novel therapeutics and functional materials continues, the strategic use of well-designed building blocks like 3'-Methyl-biphenyl-4-methanamine HCl will undoubtedly play a pivotal role in advancing these fields.

References

  • PubChem. 3'-Chloro-4-methyl[1,1'-biphenyl]-3-methanamine. National Center for Biotechnology Information. PubChem Compound Database; CID=115038622. Available at: [Link]

  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Chinese Chemical Society.
  • Suzuki, A. Suzuki-Miyaura Coupling. Chem. Rev.1995, 95 (7), 2457–2483.
  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38, 606-631.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
  • M. Beller, H. Fischer, W. A. Herrmann, C. Brossmer, K. Ofele, Palladium-catalyzed synthesis of biaryls from aryl chlorides. Angew. Chem. Int. Ed. Engl.1995, 34, 1848-1849.
  • Masterson, D. S. Lithium Aluminum Hydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd., 2001.
  • Google Patents. Method for preparing 4-methyl-biphenyl derivatives. US6407253B1.

Sources

Application Note: A Cellular Assay Screening Cascade for Characterizing 3'-Methyl-biphenyl-4-methanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 3'-Methyl-biphenyl-4-methanamine HCl, a novel compound with an uncharacterized biological profile. Given its biphenyl methanamine scaffold, which shares structural motifs with known neuromodulators, a rational, hypothesis-driven screening strategy is proposed. We present a multi-tiered approach, beginning with high-throughput primary assays against high-probability target classes—including monoamine transporters, G-protein coupled receptors (GPCRs), and ion channels—followed by essential cytotoxicity counter-screens to ensure data integrity. This application note details the scientific rationale behind the chosen assays, provides robust, step-by-step protocols, and offers guidance on data analysis and interpretation, establishing a self-validating framework for elucidating the compound's mechanism of action.

Part 1: Strategic Overview & The Screening Cascade

The initial characterization of a novel chemical entity requires a broad, yet systematic, approach to identify its biological target(s) and potential therapeutic applications. A tiered or cascaded screening strategy is the most efficient method, prioritizing resource-intensive experiments for only the most promising initial findings. Our proposed cascade for 3'-Methyl-biphenyl-4-methanamine HCl is designed to first identify a general class of activity, then confirm this activity in a dose-dependent manner, and critically, to rule out non-specific effects such as cytotoxicity.

The rationale for selecting the primary assay targets is based on structural similarities of the compound to known pharmacophores. The biphenyl core is a privileged structure in drug discovery, known to interact with a variety of protein targets[1], while the methanamine group is suggestive of interaction with biogenic amine systems, such as neurotransmitter transporters or receptors.

Screening_Cascade cluster_0 Tier 1: Primary High-Throughput Screening (Single High Concentration) cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Mandatory Counter-Screening cluster_3 Tier 4: Lead Progression P_Start 3'-Methyl-biphenyl-4-methanamine HCl (e.g., 10 µM) P_MAO Monoamine Transporter Uptake Assay (DAT, NET, SERT) P_Start->P_MAO Test in parallel P_GPCR GPCR Calcium Flux Assay (Panel of Gq-coupled receptors) P_Start->P_GPCR Test in parallel P_ION Ion Channel Membrane Potential Assay P_Start->P_ION Test in parallel C_Hit Identify 'Hits' (Activity > Threshold, e.g., 50% Inhibition) P_MAO->C_Hit P_GPCR->C_Hit P_ION->C_Hit C_DR Dose-Response Curve Generation (e.g., 10-point, 3-fold dilution) C_Hit->C_DR If Hit C_Potency Calculate IC50 / EC50 C_DR->C_Potency CS_Start Confirmed Hits C_Potency->CS_Start CS_MTT MTT Assay (Metabolic Viability) CS_Start->CS_MTT Test in parallel CS_LDH LDH Release Assay (Membrane Integrity) CS_Start->CS_LDH Test in parallel CS_Result Assess Specificity (Is activity independent of toxicity?) CS_MTT->CS_Result CS_LDH->CS_Result LP_Valid Validated, Non-Toxic Hit CS_Result->LP_Valid If Not Toxic LP_Secondary Orthogonal & Secondary Assays (e.g., Radioligand Binding, cAMP Assay) LP_Valid->LP_Secondary

Caption: Proposed screening cascade for 3'-Methyl-biphenyl-4-methanamine HCl.

Part 2: Compound Management & Preparation

Scientific rigor begins with the proper handling of the test article. Inaccurate compound concentrations are a primary source of irreproducible data.

Protocol: Stock Solution Preparation

  • Initial Solubilization: Prepare a high-concentration primary stock solution (e.g., 10 mM) of 3'-Methyl-biphenyl-4-methanamine HCl in 100% dimethyl sulfoxide (DMSO). The hydrochloride salt form should aid aqueous solubility, but a high-concentration stock in DMSO is standard practice.

  • Sonication & Verification: Gently warm the solution and sonicate for 10-15 minutes to ensure complete dissolution. Visually inspect the solution for any precipitate.

  • Aliquoting & Storage: Aliquot the primary stock into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption by the DMSO. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the assay, thaw a single aliquot and prepare an intermediate stock solution in 100% DMSO. From this, create the final working solutions by diluting into the specific assay buffer.

    • Causality Check: The final concentration of DMSO in the assay well should be kept constant across all conditions (including vehicle controls) and should not exceed a level known to affect cell health, typically ≤0.5%[2]. This prevents the solvent itself from influencing the experimental outcome.

Part 3: Primary Screening Assays

The goal of primary screening is to efficiently test for activity across several probable target classes. The following assays are selected for their high-throughput compatibility, robustness, and relevance to the compound's structure.

Monoamine Transporter Uptake Assay

Principle: This assay quantifies the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. It utilizes a fluorescent substrate that mimics the natural neurotransmitters. When the substrate is transported into cells stably expressing one of these transporters, intracellular fluorescence increases. An inhibitor will block this transport, resulting in a reduced signal. This method provides a direct functional readout of transporter activity in a live-cell, no-wash format, making it ideal for HTS[3][4].

MAT_Assay cluster_cell Cell Interior (Cytosol) cluster_membrane Plasma Membrane Fluorescent Signal Fluorescent Signal Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->Fluorescent Signal Transport Extracellular Space Extracellular Space Substrate Fluorescent Substrate Substrate->Transporter Uptake Inhibitor 3'-Methyl-biphenyl- 4-methanamine HCl Inhibitor->Transporter Inhibition

Caption: Principle of the fluorescent monoamine transporter uptake assay.

Protocol: Fluorescent Neurotransmitter Uptake Inhibition This protocol is adapted from commercially available kits, such as the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit.[4]

Materials

Reagent/Equipment Source Example
HEK293 cells expressing hDAT, hNET, or hSERT Commercially Available
96-well or 384-well black, clear-bottom plates Greiner Bio-One
Fluorescent Neurotransmitter Assay Kit Molecular Devices
Reference Inhibitor (e.g., Cocaine for DAT) Sigma-Aldrich

| Bottom-reading fluorescent plate reader | FlexStation® 3 or similar |

Methodology

  • Cell Seeding: The day before the assay, seed the transporter-expressing cells into the microplate at a pre-optimized density (e.g., 40,000-60,000 cells/well for 96-well format) to achieve a confluent monolayer on the day of the experiment[3].

  • Compound Addition: Prepare a 10-point serial dilution of 3'-Methyl-biphenyl-4-methanamine HCl in assay buffer. Remove the culture medium from the cells and add the compound dilutions. Include vehicle controls (buffer + DMSO) and a positive control reference inhibitor. Incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Prepare the fluorescent substrate dye solution according to the manufacturer's instructions, which typically includes a masking dye to quench extracellular fluorescence[3]. Add this solution to all wells.

  • Data Acquisition: Immediately place the plate in a bottom-reading kinetic plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure fluorescence intensity every minute for 30-60 minutes.

  • Controls for Self-Validation:

    • Vehicle Control (0% Inhibition): Cells treated with DMSO-containing buffer only. Defines the maximum rate of uptake.

    • Positive Control (100% Inhibition): Cells treated with a saturating concentration of a known inhibitor (e.g., 10 µM Cocaine for DAT). Defines the minimum signal.

    • No-Cell Control: Wells with media and dye but no cells, to measure background fluorescence.

GPCR Calcium Flux Assay

Principle: Many GPCRs, particularly those coupled to the Gq alpha subunit, signal through the release of intracellular calcium (Ca2+) from the endoplasmic reticulum[5]. This assay uses cells co-expressing the target GPCR and a calcium-sensitive fluorescent dye. When the compound activates the GPCR, the resulting Ca2+ flux causes a sharp increase in fluorescence, which can be measured in real-time[6][7]. This is a powerful primary screen for identifying GPCR agonists. Antagonists can be identified by their ability to block the signal from a known agonist.

GPCR_Calcium_Flux cluster_cell Cell Interior PLC PLC IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds Receptor Ca_ion Ca2+ ER->Ca_ion Releases Ca2+ Ca_dye Fluorescent Dye + Ca2+ Ca_ion->Ca_dye Binds Ligand Compound (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gq GPCR->Gq Activates Gq->PLC Activates

Caption: Signaling pathway for a Gq-coupled GPCR calcium flux assay.

Protocol: FLIPR® Calcium Assay This protocol is based on standard procedures for using fluorescent calcium indicators with a Fluorescence Imaging Plate Reader (FLIPR®).[6][7]

Materials

Reagent/Equipment Source Example
CHO or HEK293 cells expressing target GPCR Eurofins Discovery, ATCC
96-well or 384-well black, clear-bottom plates Greiner Bio-One
FLIPR® Calcium Assay Kit (e.g., Calcium 6) Molecular Devices
Reference Agonist (e.g., ATP for P2Y receptors) Sigma-Aldrich

| FLIPR® Tetra or similar instrument | Molecular Devices |

Methodology

  • Cell Seeding: Plate cells 18-24 hours prior to the assay to form a confluent monolayer.

  • Dye Loading: Prepare the calcium-sensitive dye solution in an appropriate buffer (often containing probenecid to prevent dye leakage from the cells)[7]. Remove the culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare compound plates containing 3'-Methyl-biphenyl-4-methanamine HCl at various concentrations. For antagonist screening, prepare plates containing the test compound plus a known agonist at its EC80 concentration.

  • Data Acquisition: Place both the cell plate and the compound plate into the FLIPR® instrument. The instrument will establish a baseline fluorescence reading for several seconds, then automatically add the compounds from the source plate to the cell plate and continue to read the fluorescence intensity kinetically for 1-3 minutes.

  • Controls for Self-Validation:

    • Vehicle Control: Defines baseline fluorescence.

    • Positive Control (Agonist Mode): A known agonist for the target GPCR to define the maximum response.

    • Positive Control (Antagonist Mode): A known antagonist to demonstrate full blockade of the agonist response.

Part 4: Essential Counter-Screening: Cytotoxicity Assessment

A primary "hit" is meaningless if the compound achieves its effect by killing the cells. Therefore, any confirmed hits from Tier 2 must be evaluated in parallel cytotoxicity assays using the same cell lines and compound concentrations. A significant loss of viability at active concentrations suggests the primary result is a false positive.

MTT Assay (Metabolic Activity)

Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active (living) cells[8][9].

Protocol: MTT Cell Viability Assay

Materials

Reagent/Equipment Source Example
Host cell line (same as primary screen) ATCC
96-well clear, flat-bottom plates Corning
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Sigma-Aldrich
Solubilization Solution (e.g., DMSO or acidified isopropanol) Fisher Scientific

| Microplate reader (absorbance) | BioTek Instruments |

Methodology

  • Cell Seeding & Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with the same dose range of 3'-Methyl-biphenyl-4-methanamine HCl used in the functional assays. Incubate for the same duration (e.g., 1-24 hours, depending on the primary assay context).

  • MTT Addition: After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will form visible purple crystals[9].

  • Formazan Solubilization: Carefully aspirate the media without disturbing the cell layer or crystals. Add 100 µL of solubilization solution to each well and mix on an orbital shaker for 15 minutes to dissolve the crystals[9].

  • Data Acquisition: Read the absorbance at 570 nm.

  • Controls for Self-Validation:

    • Vehicle Control (100% Viability): Defines the maximum absorbance signal.

    • Positive Control (0% Viability): Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) to define the minimum signal.

LDH Release Assay (Membrane Integrity)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures this released enzyme activity, providing a quantitative measure of cell lysis and cytotoxicity[10]. It is an excellent orthogonal method to the MTT assay.

Protocol: LDH Cytotoxicity Assay

Materials

Reagent/Equipment Source Example
Host cell line (same as primary screen) ATCC
96-well plates Corning
LDH Cytotoxicity Detection Kit Roche, Promega, Abcam

| Microplate reader (absorbance) | BioTek Instruments |

Methodology

  • Cell Seeding & Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix from a commercial kit to the supernatant samples. This mix contains the substrates necessary to produce a colored formazan product in proportion to the amount of LDH present[10]. Incubate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).

  • Controls for Self-Validation:

    • Spontaneous LDH Release: Supernatant from vehicle-treated cells.

    • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit) to determine the total LDH content[11].

    • Medium Background: Culture medium without cells.

Part 5: Data Analysis & Interpretation

Quantitative Data Summary

Assay TypeParameter CalculatedExample Data (Hypothetical)Interpretation
Transporter UptakeIC50 (µM)DAT: 1.2, NET: 3.5, SERT: >50Potent and selective inhibitor of DAT over NET and SERT.
GPCR Calcium FluxEC50 (µM) or % InhibitionP2Y2 Receptor: EC50 = 0.85Potent agonist at the P2Y2 receptor.
Membrane PotentialIC50 (µM)hERG Channel: 25.4Moderate activity at the hERG channel; potential flag.
MTT AssayCC50 (µM)>100No significant metabolic toxicity observed in the active range.
LDH AssayCC50 (µM)>100No significant membrane damage observed in the active range.

Calculations

  • Percent Inhibition/Activation:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • % Activation = 100 * ((Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Where Signal_Min is the 100% inhibition/no activation control and Signal_Max is the 0% inhibition/max activation control.

  • IC50/EC50 Determination: Plot the percent inhibition or activation against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the concentration that elicits a half-maximal response.

  • Assay Quality (Z'-Factor): For HTS, the Z'-factor is a measure of assay robustness.

    • Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • A Z' value between 0.5 and 1.0 indicates an excellent assay.[2]

Part 6: Conclusion & Next Steps

This application note outlines a robust, multi-tiered strategy for the initial pharmacological characterization of 3'-Methyl-biphenyl-4-methanamine HCl. By employing a hypothesis-driven selection of primary assays followed by mandatory cytotoxicity counter-screening, this workflow enables the confident identification of specific biological activity. A hypothetical "hit," such as a selective dopamine transporter inhibitor with an IC50 of 1.2 µM and no cytotoxicity below 100 µM, would be considered a high-quality lead for further investigation.

Subsequent steps would involve orthogonal assays to confirm the mechanism of action (e.g., radioligand binding assays to determine if the interaction is competitive) and broader profiling to assess off-target liabilities.

Part 7: References

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. Retrieved from [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]

  • Wang, L., et al. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. NIH-PMC. Retrieved from [Link]

  • Stossi, F., & Mancini, M. G. (2018). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. In Nuclear Receptor Modulators (pp. 11-20). Humana Press, New York, NY. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits. Retrieved from [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Saha, K., et al. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 6(16), e1901. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reporter gene assay formats. Retrieved from [Link]

  • Reith, M. E., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1439–1448. Retrieved from [Link]

  • Hernández-García, E., et al. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1222956. Retrieved from [Link]

  • A4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Dunlop, J., et al. (2008). Ion channel screening. Combinatorial chemistry & high throughput screening, 11(7), 542–552. Retrieved from [Link]

  • Weaver, D., & Jadhav, A. (2012). Ion Channel Screening. Assay Guidance Manual. Retrieved from [Link]

  • Viro-Cy. (2024). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Information. Retrieved from [Link]

  • Saha, K., et al. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 74, 12.17.1–12.17.21. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2024). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. Retrieved from [Link]

  • Underhill, S. M., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current protocols in pharmacology, 82(1), e45. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Holt, A., & Palcic, M. M. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of visualized experiments : JoVE, (66), 4212. Retrieved from [Link]

  • Antibodies-online.com. (n.d.). Monoamine Oxidase Assay Kit | ABIN1000321. Retrieved from [Link]

  • Lahtinen, M., et al. (2013). 3,4,5-Trimethoxy-4′-methylbiphenyl. Acta crystallographica. Section E, Structure reports online, 69(Pt 7), o1031–o1032. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Methoxy-3-methylbiphenyl-4-amine. Retrieved from [Link]

  • Patel, K., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Bioorganic & medicinal chemistry letters, 25(1), 121–126. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Chloro-4-methyl[1,1'-biphenyl]-3-methanamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4'-methylbiphenyl. Retrieved from [Link]

  • Lahtinen, M., et al. (2013). 3,4-Dimethoxy-4′-methylbiphenyl. Acta crystallographica. Section E, Structure reports online, 69(Pt 4), o681–o682. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3'-Methyl-biphenyl-4-methanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3'-Methyl-biphenyl-4-methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. Here, we synthesize fundamental chemical principles with practical, field-tested protocols to provide a self-validating system for your purification workflows.

Introduction to Purification Challenges

3'-Methyl-biphenyl-4-methanamine hydrochloride is a primary benzylic amine with a biphenyl scaffold. Its purification is often complicated by a combination of factors inherent to its structure and common synthetic routes. Key challenges include:

  • Structurally Similar Impurities: Byproducts from synthesis, such as the starting aldehyde, over-alkylated tertiary amines, or isomers, can be difficult to separate due to similar physical properties.

  • Amine Reactivity: The primary amine group is basic and nucleophilic, making it prone to side reactions and interactions with acidic purification media (e.g., silica gel).

  • Salt Form Complexities: As a hydrochloride salt, its solubility is significantly different from its freebase form, which can be leveraged for purification but also introduces challenges in solvent selection for recrystallization and chromatography.

  • Potential for Thermal Degradation: Benzylic amines can be susceptible to degradation at elevated temperatures, requiring careful control during solvent evaporation and drying steps.

This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions and detailed protocols.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of 3'-Methyl-biphenyl-4-methanamine HCl, presented in a question-and-answer format.

FAQ 1: My final product is contaminated with a non-polar impurity. How can I remove it?

This is a classic purification challenge where a less polar byproduct, often the unreacted 3'-Methyl-biphenyl-4-carbaldehyde or a homocoupling byproduct like 4,4'-dimethylbiphenyl from a Suzuki coupling reaction, co-purifies with your desired amine. An acid-base liquid-liquid extraction is the most effective first-line strategy.[1][2]

Underlying Principle: The basicity of the primary amine allows for its selective protonation to form a water-soluble ammonium salt. Non-polar, neutral impurities will remain in the organic phase.[2][3]

Troubleshooting Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product (containing both the amine HCl salt and the non-polar impurity) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). If starting with the freebase, this step remains the same.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution, such as 1 M hydrochloric acid (HCl).[1][2] The 3'-Methyl-biphenyl-4-methanamine will be protonated and move into the aqueous layer as the hydrochloride salt.

  • Phase Separation: Separate the aqueous layer. The organic layer, containing the non-polar impurity, can be discarded.

  • Back-Extraction (Optional): To remove any trapped organic impurities, wash the acidic aqueous layer with a fresh portion of DCM or EtOAc.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the pH is greater than 10 (confirm with pH paper). This deprotonates the ammonium salt, regenerating the freebase which will often precipitate or form an oil. Extract the freebase back into an organic solvent (DCM or EtOAc) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified freebase.

  • Salt Formation: To obtain the final HCl salt, dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., diethyl ether, EtOAc) and add a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether). The hydrochloride salt will precipitate and can be collected by filtration.

FAQ 2: I'm observing significant streaking and poor separation during silica gel column chromatography. What's going wrong?

This is a common issue when purifying amines on standard silica gel. The acidic nature of silica's silanol groups (Si-OH) leads to strong, often irreversible, binding of the basic amine, causing significant tailing (streaking) and potential degradation.[4]

Underlying Principle: The lone pair of electrons on the amine's nitrogen atom interacts strongly with the acidic protons of the silica surface, leading to poor chromatographic performance.

Solutions and Protocols:

  • Option A: Modifying the Mobile Phase

    • Protocol: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is to add 0.5-2% triethylamine (NEt₃) or ammonium hydroxide to the eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[4] This competing base will occupy the acidic sites, allowing your target amine to elute more symmetrically.

  • Option B: Using a Different Stationary Phase

    • Protocol: Switch to a less acidic or basic stationary phase.

      • Basic Alumina: Alumina is basic and offers a good alternative to silica for the purification of basic compounds.

      • Amine-Functionalized Silica: Pre-treated silica with bonded amine groups is commercially available and provides an inert surface for amine purification.[4]

  • Option C: Reversed-Phase Chromatography

    • Protocol: For polar amines, reversed-phase flash chromatography can be highly effective. Use a C18-functionalized silica column with a mobile phase of water and acetonitrile or methanol. To improve peak shape, it is often necessary to add a modifier to the mobile phase. For amines, adding a small amount of a basic modifier like triethylamine (0.1%) to raise the pH will ensure the amine is in its neutral, more retentive form.[4]

FAQ 3: My recrystallization attempt resulted in an oil, or the purity did not improve. How do I choose the right solvent system?

"Oiling out" occurs when the solid melts in the hot solvent before dissolving or when the solution becomes supersaturated at a temperature above the melting point of the solute. Poor purity improvement suggests that the impurities have similar solubility to the product in the chosen solvent.

Underlying Principle: A successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at cold temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[5][6]

Troubleshooting and Solvent Selection Protocol:

  • Solvent Screening: Test the solubility of your crude 3'-Methyl-biphenyl-4-methanamine HCl in a range of solvents at room temperature and at their boiling points. Ideal single solvents will show poor solubility at room temperature and high solubility when hot.

Solvent ClassExample SolventsExpected Solubility Behavior for Amine HCl Salts
Alcohols Methanol, Ethanol, IsopropanolOften good solvents, may require an anti-solvent.
Esters Ethyl AcetateModerate solubility, good for solvent/anti-solvent pairs.
Ketones AcetoneCan be effective, but watch for reactivity with primary amines.
Ethers Diethyl Ether, MTBETypically poor solvents, often used as anti-solvents.
Hydrocarbons Hexanes, HeptaneVery poor solvents, excellent as anti-solvents.
Chlorinated Dichloromethane (DCM)Often too good a solvent, used to dissolve then add anti-solvent.
Water H₂OGood solubility, can be used with organic co-solvents.
  • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is often effective.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise until the solution becomes cloudy (the cloud point).

      • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly. Crystals should form.[3]

    • Common Pairs:

      • Methanol / Water

      • Ethanol / Diethyl Ether

      • Dichloromethane / Hexanes

      • Ethyl Acetate / Heptane

  • Inducing Crystallization: If crystals do not form upon cooling:

    • Scratch the inside of the flask with a glass rod to create nucleation sites.[5]

    • Seed the solution with a tiny crystal of the pure product.[5]

    • Cool the solution to a lower temperature using an ice bath or refrigerator.

Part 2: Visualizing Purification Workflows

To aid in decision-making, the following diagrams illustrate the logical flow for key purification processes.

Diagram 1: General Purification Workflow

G start Crude 3'-Methyl-biphenyl-4-methanamine HCl extraction Acid-Base Extraction start->extraction Remove gross acidic/basic/neutral impurities analysis_1 Purity Check extraction->analysis_1 Assess Purity chromatography Column Chromatography analysis_2 Purity Check chromatography->analysis_2 Assess Purity recrystallization Recrystallization final_product Pure Product (>98%) recrystallization->final_product analysis Purity Check (NMR, HPLC, LC-MS) analysis_1->chromatography Impurities still present analysis_1->final_product Purity >98% analysis_2->recrystallization Further purification needed analysis_2->final_product Purity >98%

Caption: A decision-making workflow for the multi-step purification of 3'-Methyl-biphenyl-4-methanamine HCl.

Diagram 2: Troubleshooting Column Chromatography

G start Start: Column Chromatography on Silica Gel Problem: Tailing/Streaking of Amine decision Modify Method? start->decision option_a Option A: Modify Mobile Phase Add 0.5-2% Triethylamine or NH4OH to Eluent decision->option_a Yes option_b Option B: Change Stationary Phase Use Basic Alumina or Amine-Functionalized Silica decision->option_b Yes option_c Option C: Switch to Reversed-Phase Use C18 column with Water/Acetonitrile + 0.1% base decision->option_c Yes outcome Improved Peak Shape and Separation option_a->outcome option_b->outcome option_c->outcome

Caption: Troubleshooting guide for common issues encountered during the column chromatography of basic amines.

Part 3: Potential Impurities and Their Origins

Understanding the potential impurities based on the synthetic route is crucial for designing an effective purification strategy. A likely synthesis involves a Suzuki-Miyaura coupling followed by a reductive amination.

Impurity TypePotential Structure/IdentitySynthetic OriginRecommended Removal Method
Starting Material 3'-Methyl-biphenyl-4-carbaldehydeIncomplete reductive aminationAcid-base extraction, Column chromatography
Over-alkylation N,N-bis((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)amine (Tertiary Amine)Reaction of the product (primary amine) with another molecule of the aldehydeCareful column chromatography, pH-controlled extraction[7]
Homocoupling 4,4'-DimethylbiphenylSuzuki-Miyaura side reactionColumn chromatography, Recrystallization
Boronic Acid Residues 3-Methylphenylboronic acidIncomplete reaction or workup from Suzuki couplingAqueous washes during workup, Acid-base extraction
Catalyst Residues Palladium speciesSuzuki-Miyaura couplingFiltration through Celite®, specialized scavengers, or charcoal treatment
Reducing Agent Byproducts Borate saltsFrom sodium borohydride reductionAqueous washes during workup

References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Adamo, A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1874-1881. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. [Link]

  • PubChem. (n.d.). 3-Methoxy-4'-methylbiphenyl. [Link]

  • PubMed. (2019). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Lahtinen, M., et al. (2014). 3,5-Dimethoxy-4′-methylbiphenyl. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o510. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Methoxy-3'-methylbiphenyl. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

Sources

Technical Support Center: Synthesis of 3'-Methyl-biphenyl-4-methanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Methyl-biphenyl-4-methanamine HCl. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): General Synthetic Strategy

Question: What is the most common synthetic approach for 3'-Methyl-biphenyl-4-methanamine HCl, and what are the critical stages?

Answer: The most prevalent and industrially scalable synthesis of 3'-Methyl-biphenyl-4-methanamine HCl involves a multi-step process that can be logically divided into two primary stages, followed by final salt formation.

  • Formation of the Biphenyl Core: This is typically achieved via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most common choice.[1][2] This step joins two aryl fragments to create the 3'-methyl-biphenyl backbone.

  • Introduction of the Methanamine Moiety: Following the successful synthesis of the biphenyl core, a functional group is introduced at the 4-position, which is then converted to the required methanamine group. The two most common pathways are:

    • Route A: The Nitrile Reduction Pathway: This involves the synthesis of 3'-Methyl-biphenyl-4-carbonitrile, which is subsequently reduced to the primary amine.

    • Route B: The Benzyl Halide Amination Pathway: This route proceeds via a 4-(halomethyl)-3'-methyl-biphenyl intermediate, which then undergoes amination.

  • Final Salt Formation: The synthesized free base of 3'-Methyl-biphenyl-4-methanamine is then treated with hydrochloric acid to yield the stable and crystalline hydrochloride salt.

Below is a Graphviz diagram illustrating the general synthetic workflow.

G cluster_0 Stage 1: Biphenyl Core Synthesis cluster_1 Stage 2: Methanamine Introduction cluster_2 Stage 3: Salt Formation Aryl Halide Aryl Halide Suzuki Coupling Suzuki Coupling Aryl Halide->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling 3'-Methyl-biphenyl Intermediate 3'-Methyl-biphenyl Intermediate Suzuki Coupling->3'-Methyl-biphenyl Intermediate Nitrile Reduction Nitrile Reduction 3'-Methyl-biphenyl Intermediate->Nitrile Reduction Functionalization (e.g., Cyanation) Benzyl Halide Amination Benzyl Halide Amination 3'-Methyl-biphenyl Intermediate->Benzyl Halide Amination Functionalization (e.g., Bromination) Route A Route A Route B Route B 3'-Methyl-biphenyl-4-methanamine (Free Base) 3'-Methyl-biphenyl-4-methanamine (Free Base) Nitrile Reduction->3'-Methyl-biphenyl-4-methanamine (Free Base) Benzyl Halide Amination->3'-Methyl-biphenyl-4-methanamine (Free Base) HCl Treatment HCl Treatment 3'-Methyl-biphenyl-4-methanamine (Free Base)->HCl Treatment Final Product 3'-Methyl-biphenyl-4-methanamine HCl HCl Treatment->Final Product

Caption: General Synthetic Workflow for 3'-Methyl-biphenyl-4-methanamine HCl.

Troubleshooting Guide: Suzuki-Miyaura Coupling Step

This stage is critical for achieving a good overall yield and purity. Below are common issues and their resolutions.

Question: My Suzuki coupling reaction is showing low yield and multiple byproducts. What are the likely side reactions and how can I mitigate them?

Answer: Low yields in Suzuki-Miyaura coupling are often attributable to several well-documented side reactions.[3][4] Identifying the primary byproduct through techniques like LC-MS or GC-MS is the first step in effective troubleshooting.

Side Reaction Cause Troubleshooting & Prevention
Homocoupling Reaction of two identical starting materials (e.g., two aryl halides or two boronic acids).[3]- Ensure efficient stirring to maintain a homogenous reaction mixture.- Use a suitable palladium catalyst and ligand system.- Optimize the reaction temperature; sometimes lower temperatures can reduce homocoupling.
Dehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom.- Use high-purity solvents and reagents to avoid sources of hydride.- Select a base that is less likely to act as a hydride donor.
Protodeboronation The boronic acid reacts with a proton source, cleaving the C-B bond and replacing it with a C-H bond.- Use anhydrous solvents and reagents.- Employ a non-aqueous base or carefully control the amount of water in the reaction.- Certain boronic esters are more stable than boronic acids.[5]
Palladium Black Precipitation The palladium catalyst precipitates out of the solution as inactive palladium black.[3]- Ensure the proper ligand-to-palladium ratio to stabilize the catalyst.- Avoid excessively high temperatures.- Consider using a more robust palladium pre-catalyst.

Experimental Protocol: Minimizing Side Reactions in Suzuki Coupling

  • Reagent Preparation: Thoroughly dry all glassware. Use anhydrous solvents.

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction Execution: Heat the mixture to the optimized temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Guide: Formation of the Methanamine Group

Route A: Reduction of 3'-Methyl-biphenyl-4-carbonitrile

This is a common and effective route, but control over the reduction is key to preventing byproduct formation.

Question: During the reduction of 3'-Methyl-biphenyl-4-carbonitrile, I am observing significant amounts of secondary and tertiary amine impurities. How can I improve the selectivity for the primary amine?

Answer: The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines is a known side reaction in nitrile reductions.[6][7] This occurs when the initially formed primary amine attacks the intermediate imine, leading to over-alkylation.

G Nitrile Nitrile Imine Intermediate Imine Intermediate Nitrile->Imine Intermediate [H] Primary Amine Primary Amine Imine Intermediate->Primary Amine [H] Secondary Amine Secondary Amine Primary Amine->Secondary Amine Reaction with Imine Intermediate Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine Reaction with Imine Intermediate

Caption: Side reaction pathway in nitrile reduction.

Strategies to Enhance Primary Amine Selectivity:

  • Catalytic Hydrogenation with Ammonia: When using catalysts like Raney Nickel or Pd/C with H₂ gas, the addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the side reactions.[6][7]

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is generally effective.[8][9] To minimize side reactions, ensure the reaction is carried out at a low temperature and that the work-up procedure effectively quenches the reaction.

    • Borane Reagents (BH₃-THF or BH₃-SMe₂): Borane reagents are also effective for reducing nitriles to primary amines.[6]

Experimental Protocol: Selective Reduction of a Nitrile to a Primary Amine

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 3'-Methyl-biphenyl-4-carbonitrile (1.0 eq.) in an anhydrous solvent like THF.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of LiAlH₄ (1.5-2.0 eq.) in THF.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting solids and wash thoroughly with an organic solvent. Dry the combined organic filtrates and concentrate to yield the crude primary amine.

Route B: Amination of 4-(Bromomethyl)-3'-methyl-biphenyl

This route is also viable but requires careful control to avoid over-alkylation.

Question: When I perform the amination of 4-(Bromomethyl)-3'-methyl-biphenyl with ammonia, I get a mixture of primary, secondary, and tertiary amines. How can I obtain the primary amine as the major product?

Answer: The reaction of a benzyl halide with ammonia is a nucleophilic substitution.[10][11] The primary amine product is also nucleophilic and can react further with the starting benzyl bromide, leading to a mixture of products.

Methods to Favor Primary Amine Formation:

  • Use a Large Excess of Ammonia: By using a large excess of ammonia, the probability of the benzyl bromide reacting with ammonia is much higher than its reaction with the primary amine product.[11]

  • Gabriel Synthesis: A more controlled method is the Gabriel synthesis. This involves reacting the benzyl bromide with potassium phthalimide, followed by hydrolysis (e.g., with hydrazine) to release the primary amine. This method effectively prevents over-alkylation.

Troubleshooting Guide: Final Salt Formation and Purification

Question: I have synthesized the free base of 3'-Methyl-biphenyl-4-methanamine, but I am having difficulty obtaining a pure, crystalline HCl salt. What are the best practices for this step?

Answer: The formation of the hydrochloride salt is a crucial step for the stability and handling of the final product.

Protocol for HCl Salt Formation and Crystallization:

  • Dissolution: Dissolve the purified free base in a suitable solvent, such as diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. Monitor the pH to ensure it becomes acidic.

  • Crystallization: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by gently scratching the inside of the flask.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to remove any residual solvent.

Troubleshooting Tips:

  • Oily Product: If the salt oils out instead of crystallizing, try using a different solvent system or a more dilute solution.

  • Impure Salt: If the final salt is impure, it may be necessary to recrystallize it from an appropriate solvent system (e.g., ethanol/ether). The purity of the starting free base is critical for obtaining a pure final salt.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Brainly. [FREE] Show how you would accomplish the following synthetic conversions: (a) Benzyl bromide to benzylamine (b). [Link]

  • Quora. How do you convert brommbenzene to benzyl amine?. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Chemguide. reduction of nitriles. [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling | Download Scientific Diagram. [Link]

  • Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]

  • Filo. Show how you would accomplish the following synthetic conversions. (a) be... [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • SpringerLink. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Indian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

  • ResearchGate. Synthesis of biphenyl derivatives via Negishi cross coupling reaction. [Link]

  • Chegg. Question: Show how you would accomplish the following synthetic conversions. (a) benzyl bromide → benzylamine. [Link]

  • Google Patents.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3'-Methyl-biphenyl-4-methanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Methyl-biphenyl-4-methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

I. Synthetic Strategy Overview

The synthesis of 3'-Methyl-biphenyl-4-methanamine HCl is typically achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a reductive amination to install the methanamine functionality. The final step involves the formation of the hydrochloride salt.

Diagram of the Synthetic Workflow

Synthetic Workflow A 3-Bromotoluene C 3'-Methyl-biphenyl-4-carbaldehyde A->C Suzuki Coupling (Pd Catalyst, Base) B 4-Formylphenylboronic Acid B->C D 3'-Methyl-biphenyl-4-methanamine C->D Reductive Amination (Ammonia Source, Reducing Agent) E 3'-Methyl-biphenyl-4-methanamine HCl D->E Salt Formation (HCl)

Caption: Synthetic route to 3'-Methyl-biphenyl-4-methanamine HCl.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low Yield in Suzuki-Miyaura Coupling Step

Question: I am experiencing a low yield of 3'-Methyl-biphenyl-4-carbaldehyde during the Suzuki coupling of 3-bromotoluene and 4-formylphenylboronic acid. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura coupling can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Cause 1: Inactive Catalyst: The Pd(0) catalyst is sensitive to air and can be oxidized, leading to reduced activity.

    • Solution: Ensure all reagents and solvents are properly degassed. Use fresh catalyst or a pre-catalyst that is activated in situ. Palladium acetate (Pd(OAc)₂) in combination with a phosphine ligand is a robust choice.

  • Cause 2: Improper Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can impact the reaction rate.[1][2]

    • Solution: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective.[3] The base should be finely powdered to maximize surface area.

  • Cause 3: Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to byproducts and reduced yield.[4]

    • Dehalogenation: The aryl halide can be reduced, leading to the formation of toluene.[5]

    • Homocoupling: Coupling of two molecules of the boronic acid or the aryl halide can occur.[4]

    • Protodeborylation: The boronic acid can be protonated and decompose, especially in the presence of water and certain heteroatoms.[5]

    • Solution: Careful control of reaction conditions, including temperature and stoichiometry, can minimize these side reactions. Using a 1:1.1 to 1:1.5 ratio of the aryl halide to boronic acid can be beneficial.

  • Cause 4: Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be slow, especially with electron-deficient boronic acids like 4-formylphenylboronic acid.[6]

    • Solution: The addition of water to the solvent system (e.g., toluene/water or dioxane/water) can facilitate this step. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst.[3]

Optimized Protocol for Suzuki-Miyaura Coupling:
ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with PPh₃ (4-10 mol%)Provides an active Pd(0) species.
Aryl Halide 3-Bromotoluene (1.0 equiv)Bromoarenes offer a good balance of reactivity and stability.
Boronic Acid 4-Formylphenylboronic acid (1.2 equiv)A slight excess helps to drive the reaction to completion.
Base K₂CO₃ (2.0 equiv)A common and effective base for Suzuki couplings.
Solvent Toluene/Ethanol/Water (e.g., 4:1:1)A biphasic system often improves yield by facilitating transmetalation.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst.
Problem 2: Incomplete Reaction or Side Products in Reductive Amination

Question: During the reductive amination of 3'-Methyl-biphenyl-4-carbaldehyde, I am observing the formation of the corresponding alcohol as a byproduct and incomplete conversion to the desired primary amine. How can I optimize this step?

Answer:

Reductive amination involves the formation of an imine intermediate followed by its reduction.[7] The key to a successful reaction is to balance the rate of imine formation with the rate of reduction.

  • Cause 1: Premature Reduction of the Aldehyde: If the reducing agent is too reactive, it can reduce the aldehyde to an alcohol before it has a chance to form the imine with the ammonia source.[8]

    • Solution: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards aldehydes and ketones but effectively reduces the iminium ion.[9] Sodium cyanoborohydride (NaBH₃CN) is also a good option, particularly under mildly acidic conditions (pH 4-5).[8]

  • Cause 2: Low Concentration of Imine: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine, leading to a slow reaction.

    • Solution: Use a high concentration of the ammonia source. Ammonium acetate or a solution of ammonia in methanol are common choices. The reaction can also be performed in the presence of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation.

  • Cause 3: Over-alkylation: The primary amine product can react with another molecule of the aldehyde to form a secondary amine.

    • Solution: This is generally less of a problem when using a large excess of the ammonia source. If secondary amine formation is significant, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can be beneficial.[10]

Optimized Protocol for Reductive Amination:
ParameterRecommended ConditionRationale
Aldehyde 3'-Methyl-biphenyl-4-carbaldehyde (1.0 equiv)The starting material for the amination.
Ammonia Source Ammonium acetate (5-10 equiv) or 7N NH₃ in MeOHA large excess drives the imine formation.
Reducing Agent Sodium triacetoxyborohydride (1.5 equiv)A mild and selective reducing agent.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents.
Temperature Room temperatureGenerally sufficient for the reaction to proceed.
Additives Acetic acid (catalytic)Can catalyze imine formation.
Diagram of Troubleshooting Logic for Reductive Amination

Troubleshooting Reductive Amination start Low Yield of Primary Amine q1 Is alcohol byproduct observed? start->q1 q2 Is starting aldehyde consumed? q1->q2 No sol1 Use a milder reducing agent (e.g., NaBH(OAc)3) q1->sol1 Yes sol2 Increase concentration of ammonia source q2->sol2 No sol4 Consider a stepwise procedure q2->sol4 Yes sol3 Add a dehydrating agent (e.g., molecular sieves) sol2->sol3

Caption: Decision tree for troubleshooting reductive amination.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Suzuki-Miyaura coupling reaction?

A1: Thin Layer Chromatography (TLC) is a simple and effective method. Use a non-polar solvent system (e.g., hexane/ethyl acetate) to separate the starting materials from the more polar product. The disappearance of the limiting reagent (typically the aryl halide) indicates the reaction is complete. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.[6]

Q2: How can I purify the final product, 3'-Methyl-biphenyl-4-methanamine HCl?

A2: After the reductive amination, the reaction mixture should be worked up by quenching with water and extracting the free amine into an organic solvent. The organic layer is then washed, dried, and concentrated. To form the hydrochloride salt, the free amine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The salt will precipitate and can be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Boronic acids can be irritants. Reductive amination reagents like sodium borohydride derivatives are water-reactive and can release flammable hydrogen gas. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: Can I use a different aryl halide for the Suzuki coupling?

A4: Yes, while aryl bromides are common, aryl iodides are more reactive and aryl chlorides are less reactive.[1] If using an aryl chloride, a more active catalyst system, often employing bulky, electron-rich phosphine ligands, may be necessary to achieve good results.[3][11]

IV. References

  • Reductive Amination. (n.d.). ResearchGate.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Reductive Amination (Reductive Alkylation). (n.d.). Organic Chemistry Portal.

  • Common Byproducts in Suzuki Coupling. (2024). YouTube.

  • Reductive Amination. (2026). Wordpress.

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.).

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020). PubMed Central.

  • The Suzuki Reaction. (n.d.). Chem 115 Myers.

  • Side reactions of Suzuki cross-coupling. (n.d.). ResearchGate.

  • 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. (n.d.). Benchchem.

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

  • Suzuki reaction. (n.d.). Wikipedia.

  • The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands. (n.d.). ResearchGate.

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). Redalyc.

  • Biphenyl, 3,3'-dimethyl. (n.d.). Organic Syntheses Procedure.

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal.

  • Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. (n.d.). The Royal Society of Chemistry.

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025). ResearchGate.

  • 4-METHOXY-3'-METHYLBIPHENYL. (2023). ChemicalBook.

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles. (n.d.). Nottingham ePrints.

  • Method for preparing 4-methyl-biphenyl derivatives. (n.d.). Google Patents.

  • Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. (n.d.). Penn State Research Database.

  • Technical Support Center: Purification of 2-Oxetanemethanamine Derivatives. (n.d.). Benchchem.

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Technical Support Center: Troubleshooting 3'-Methyl-biphenyl-4-methanamine HCl Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for overcoming solubility challenges with 3'-Methyl-biphenyl-4-methanamine HCl. By understanding the chemical principles governing its solubility, you can effectively troubleshoot and optimize your experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the handling of 3'-Methyl-biphenyl-4-methanamine HCl.

Q1: I'm struggling to dissolve 3'-Methyl-biphenyl-4-methanamine HCl in aqueous solutions. Is this expected?

Yes, limited aqueous solubility is a common characteristic of this compound. While the hydrochloride salt form is intended to improve water solubility compared to its freebase, the molecule's core structure contains a non-polar biphenyl group, which imparts significant hydrophobic character.[1][2] The solubility of amine hydrochloride salts in water can be influenced by several factors, including temperature and the presence of other ions.[3][4]

Q2: Why does my compound precipitate when I add it to my neutral pH cell culture medium?

This is a classic example of pH-dependent solubility. 3'-Methyl-biphenyl-4-methanamine is a basic compound.[5] As the hydrochloride salt, it is protonated and exists in a more soluble ionic form in acidic aqueous solutions.[5] When introduced to a neutral or alkaline environment, such as cell culture media, the amine group is deprotonated, converting the molecule back to its less soluble freebase form, which then precipitates out of solution.[6][7]

Visualizing pH-Dependent Solubility:

Caption: The equilibrium between the soluble protonated form and the poorly soluble freebase form is dictated by pH.

To mitigate this, it is best to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.[6]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues.

Issue: The compound is not dissolving, or is precipitating out of my final experimental solution.

Follow this workflow to diagnose and solve the problem:

Troubleshooting Workflow Diagram:

G start Start: Solubility Issue check_solvent Is an organic stock solution being used? start->check_solvent prep_stock Prepare a concentrated stock in an appropriate organic solvent (e.g., DMSO) check_solvent->prep_stock No check_concentration Is the final concentration too high? check_solvent->check_concentration Yes prep_stock->check_concentration lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_media_interaction Is there an interaction with media components? check_concentration->check_media_interaction No lower_concentration->check_media_interaction change_media Consider a different basal media formulation check_media_interaction->change_media Yes success Success: Soluble Compound check_media_interaction->success No change_media->success fail Issue Persists: Consult further success->fail If issues continue

Caption: A logical workflow for troubleshooting solubility problems.

Q3: Which organic solvents are recommended for a stock solution of 3'-Methyl-biphenyl-4-methanamine HCl?

The choice of solvent is critical for preparing a stable, concentrated stock solution. Given the compound's mixed polarity, several options are viable.

Table of Recommended Solvents:

SolventPolarityRecommendationRationale and Considerations
DMSO High (Aprotic)Highly Recommended Excellent for dissolving a wide range of organic molecules. Use anhydrous grade to prevent water absorption. Typically well-tolerated in cell culture at low final concentrations (<0.5%).
Ethanol High (Protic)Good Alternative A good choice if DMSO is not compatible with your assay. Ensure it is pure and anhydrous.
Methanol High (Protic)Use with Caution Can be effective, but it is more volatile and can be more toxic to cells than ethanol.
Water High (Protic)Not Recommended for StockOnly suitable for very dilute solutions due to the pH-dependent solubility and potential for precipitation.[3]
Protocol 1: Preparing a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a concentrated stock solution.

Step-by-Step Methodology:

  • Preparation: In a sterile environment, accurately weigh the desired amount of 3'-Methyl-biphenyl-4-methanamine HCl into a sterile, conical-bottom tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If solids remain, place the tube in a sonicator bath for 5-10 minutes.

    • Gentle warming (up to 37°C) can be employed, but avoid high temperatures that could cause degradation.[8]

  • Sterilization (for cell-based assays): If required, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

Q4: I've used a DMSO stock, but I still see precipitation in my final aqueous solution. What's happening?

This is likely due to "solvent shock" or "crashing out," where the compound precipitates upon rapid dilution into an aqueous environment where it has low solubility.[7]

Advanced Troubleshooting Strategies:

  • Serial Dilution: Instead of adding the stock directly to your final volume, perform a serial dilution in pre-warmed (37°C) culture media.[6]

  • Slow Addition: Add the compound dropwise while gently vortexing the media to allow for more gradual mixing.[6]

  • Media Components: Be aware that interactions with salts, proteins, and other components in the media can reduce the solubility of your compound.[6][8] If problems persist, consider trying a different basal media formulation.[6]

  • Temperature Stability: Avoid temperature fluctuations, as moving media from cold storage to a 37°C incubator can negatively impact the solubility of some compounds.[7][9] Always use pre-warmed media.[6]

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Ask the Expert. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Huang, H. L., & Chang, C. Q. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 74(5), 559–560.
  • Sciencemadness Discussion Board. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Gibson, E. K. (2007).
  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]

  • Acree, W. E., & Abraham, M. H. (2001). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian journal of chemistry, 79(10), 1466-1476.
  • National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • National Center for Biotechnology Information. (n.d.). 3'-Methoxy-3-methylbiphenyl-4-amine. PubChem Compound Database. Retrieved from [Link]

  • Lahtinen, M., Li, X., & Percec, V. (2013). 3, 4-Dimethoxy-4′-methylbiphenyl. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o757.
  • National Center for Biotechnology Information. (n.d.). 3'-Chloro-4-methyl[1,1'-biphenyl]-3-methanamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4'-methylbiphenyl. PubChem Compound Database. Retrieved from [Link]

  • Zhang, Y., Liu, J., & Wang, J. (2014). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 31(4), 1051-1056.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methylbiphenyl. PubChem Compound Database. Retrieved from [Link]

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preventing degradation of 3'-Methyl-biphenyl-4-methanamine HCl in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Methyl-biphenyl-4-methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing its degradation in solution. Here, you will find troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of your experiments.

I. Introduction to 3'-Methyl-biphenyl-4-methanamine HCl Stability

3'-Methyl-biphenyl-4-methanamine hydrochloride is a primary aromatic amine salt. Like many amine hydrochlorides, its stability in solution is a critical factor for reproducible experimental results. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these factors is key to maintaining the compound's integrity. The hydrochloride salt form generally offers improved stability and handling compared to the free base, particularly in preventing oxidation. Aromatic amines are generally less basic than alkylamines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, which affects their reactivity and stability.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3'-Methyl-biphenyl-4-methanamine HCl in solution?

A1: The primary degradation pathways for aromatic amines like 3'-Methyl-biphenyl-4-methanamine HCl in solution are oxidation and photodecomposition.

  • Oxidation: The amine group is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing agents. This can lead to the formation of colored impurities and loss of potency. The biphenyl structure itself can also undergo oxidative degradation.[3][4][5]

  • Photodecomposition: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. It is crucial to protect solutions from light to prevent the formation of photolytic byproducts.[6]

Q2: What is the recommended solvent for dissolving 3'-Methyl-biphenyl-4-methanamine HCl?

A2: The choice of solvent is critical for stability. For stock solutions, high-purity, anhydrous solvents such as DMSO or DMF are often used. For aqueous buffers, it is essential to use deoxygenated water (e.g., by sparging with nitrogen or argon) and to control the pH. The hydrochloride salt form makes it more soluble in aqueous solutions compared to its free base.

Q3: How does pH affect the stability of the solution?

A3: The pH of an aqueous solution is a critical factor. 3'-Methyl-biphenyl-4-methanamine HCl is most stable in acidic conditions (typically pH 3-5).[7] In neutral or alkaline solutions, the free amine is more prevalent, which is more susceptible to oxidation.[7] It is recommended to use a buffer system to maintain the desired pH.

Q4: What are the ideal storage conditions for a stock solution?

A4: To ensure the long-term stability of a stock solution, it is recommended to:

  • Store at low temperatures, such as -20°C or -80°C.[6][8]

  • Protect from light by using amber vials or by wrapping the container in aluminum foil.[6]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[6]

Q5: Are there any visible signs of degradation?

A5: Yes, a change in the color of the solution, often to a yellow or brown hue, is a common indicator of degradation, likely due to oxidation. The formation of precipitates can also indicate degradation or solubility issues at lower temperatures. If any visual changes are observed, it is recommended to verify the purity of the solution before use.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 3'-Methyl-biphenyl-4-methanamine HCl solutions.

Problem Potential Cause Recommended Solution
Solution turns yellow/brown over time. Oxidation of the amine group.Prepare fresh solutions using deoxygenated solvents. Store under an inert atmosphere (argon or nitrogen). Avoid exposure to light and elevated temperatures.
Precipitate forms in the solution upon refrigeration. Decreased solubility at lower temperatures.Before use, allow the solution to warm to room temperature and gently vortex to ensure the precipitate has redissolved. If it does not redissolve, prepare a fresh solution.
Inconsistent experimental results. Degradation of the stock solution.Prepare a fresh stock solution immediately before the experiment. Ensure proper storage of the solid compound and the solution to prevent degradation. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Loss of compound activity. Chemical degradation due to improper pH or exposure to incompatible substances.Ensure the pH of the working solution is acidic (pH 3-5). Avoid contact with strong bases and oxidizing agents.
Workflow for Preparing and Storing a Stable Solution

G cluster_prep Solution Preparation cluster_storage Storage prep1 Weigh solid compound prep2 Select appropriate solvent (e.g., deoxygenated buffer, DMSO) prep1->prep2 prep3 Dissolve compound (gentle vortexing/sonication) prep2->prep3 prep4 Filter sterilize (if necessary) prep3->prep4 store1 Aliquot into single-use vials prep4->store1 Transfer to storage vials store2 Purge with inert gas (Argon or Nitrogen) store1->store2 store3 Store at -20°C or -80°C store2->store3 store4 Protect from light store3->store4

Caption: Workflow for preparing and storing stable solutions.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of 3'-Methyl-biphenyl-4-methanamine HCl.

Materials:

  • 3'-Methyl-biphenyl-4-methanamine HCl solid

  • Anhydrous DMSO or deoxygenated acidic buffer (e.g., citrate buffer, pH 4)

  • Sterile, amber microcentrifuge tubes or vials

  • Inert gas (argon or nitrogen)

Procedure:

  • Equilibrate the solid compound to room temperature before opening the container to prevent moisture absorption.

  • Weigh the required amount of the solid in a clean, dry vial.

  • Add the desired volume of solvent to achieve the target concentration.

  • Gently vortex or sonicate until the solid is completely dissolved.

  • If using an aqueous buffer, ensure it has been deoxygenated by sparging with an inert gas for at least 15-20 minutes.

  • Aliquot the solution into single-use, amber vials.

  • Purge the headspace of each vial with an inert gas before sealing.

  • Store the vials at -20°C or -80°C, protected from light.

Protocol 2: Simple Stability Assessment

This protocol provides a basic method to assess the stability of your solution over time.

Materials:

  • Prepared stock solution of 3'-Methyl-biphenyl-4-methanamine HCl

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Appropriate mobile phase

Procedure:

  • Immediately after preparing the stock solution (Time 0), take an aliquot and analyze it by HPLC to determine the initial purity and peak area of the compound. This will serve as your baseline.

  • Store the remaining aliquots under the recommended conditions.

  • At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot and re-analyze it by HPLC under the same conditions as the initial analysis.

  • Compare the chromatograms from the different time points to the baseline. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, indicating degradation products.

  • A significant change in the purity profile indicates degradation of the compound under the tested storage conditions.

Potential Degradation Pathway Visualization

G A 3'-Methyl-biphenyl-4-methanamine HCl B Oxidative Degradation Products (e.g., imines, N-oxides) A->B O2, Metal Ions, Light C Photolytic Degradation Products A->C UV Light

Caption: Potential degradation pathways.

V. Conclusion

By adhering to the guidelines outlined in this technical support center, researchers can significantly minimize the degradation of 3'-Methyl-biphenyl-4-methanamine HCl in solution. Proper solvent selection, pH control, and storage conditions are paramount to ensuring the integrity and reproducibility of your experimental data. For further assistance, please do not hesitate to contact our technical support team.

VI. References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2002). amines, aromatic. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

  • Eawag. (1998). Biphenyl Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of biphenyl by methanogenic microbial consortium. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Thiamine Hydrochloride. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways from biphenyl degradation identified in the metagenome of the.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. The upper degradation pathway from.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • MDPI. (n.d.). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-Chloro-4-methyl[1,1'-biphenyl]-3-methanamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methylbiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4'-methylbiphenyl. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl biphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylbiphenyl. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 3'-Methyl-biphenyl-4-methanamine HCl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Methyl-biphenyl-4-methanamine HCl. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for this multi-step synthesis. Our focus will be on the critical catalyst selection for the key C-C bond formation, ensuring a robust and reproducible process.

Synthesis Overview: A Three-Step Strategy

The synthesis of 3'-Methyl-biphenyl-4-methanamine HCl is most effectively approached as a three-step sequence. Success in the initial cross-coupling reaction is paramount as it dictates the overall efficiency and purity of the final product.

  • Step 1: Biaryl Core Formation via Cross-Coupling: The central challenge is the creation of the 3'-methyl-biphenyl scaffold. This is typically achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi reaction. The choice of catalyst and reaction conditions at this stage is critical.

  • Step 2: Aminomethylation: The functional group on the 4-position of the biphenyl ring (e.g., a nitrile or aldehyde) is then converted to the desired aminomethyl group. This is commonly accomplished through reduction.

  • Step 3: Salt Formation: Finally, the synthesized free base is treated with hydrochloric acid to yield the stable and more readily handled 3'-Methyl-biphenyl-4-methanamine HCl salt.

Synthesis_Workflow cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 4-Bromobenzonitrile D 3'-Methyl-biphenyl-4-carbonitrile A->D Pd Catalyst + Base B 3-Methylphenylboronic Acid (Suzuki) B->D C (3-Methylphenyl)zinc Chloride (Negishi) C->D Pd or Ni Catalyst E 3'-Methyl-biphenyl-4-methanamine (Free Base) D->E Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) F 3'-Methyl-biphenyl-4-methanamine HCl (Final Product) E->F HCl

Caption: Overall synthetic workflow for 3'-Methyl-biphenyl-4-methanamine HCl.

Part 1: Catalyst Selection for the Cross-Coupling Reaction (FAQs)

The formation of the C-C bond between the two aromatic rings is the linchpin of this synthesis. Here, we address the most common questions regarding catalyst selection for this step.

Q1: Suzuki-Miyaura or Negishi Coupling? Which should I choose?

Answer: Both are excellent methods, and the choice often depends on substrate availability, functional group tolerance, and laboratory preference.

  • Suzuki-Miyaura Coupling: This is arguably the most common method for biaryl synthesis due to the operational simplicity and the stability and commercial availability of a vast array of boronic acids.[1] It involves the coupling of an organoboron species with an organohalide.[2][3]

  • Negishi Coupling: This reaction couples an organozinc reagent with an organohalide.[4][5] Its primary advantages include high reactivity and excellent functional group tolerance. Notably, unlike Suzuki couplings, Negishi reactions do not require a base, which can be beneficial for base-sensitive substrates.[5]

Expert Insight: For the synthesis of 3'-Methyl-biphenyl-4-carbonitrile (a key intermediate), the Suzuki coupling of 4-bromobenzonitrile with 3-methylphenylboronic acid is a robust starting point. However, if you encounter issues with protodeboronation (loss of the boronic acid group), the Negishi coupling offers a powerful alternative.

Q2: What is the best palladium catalyst for the Suzuki-Miyaura coupling?

Answer: There is no single "best" catalyst; the optimal choice depends on the specific substrates. However, modern catalyst systems built around bulky, electron-rich phosphine ligands are generally the most effective.

The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1][3] The ligand's role is to facilitate these steps, particularly the rate-limiting oxidative addition and the final reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Ar¹-X Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Ar²-B(OR)₂ + Base PdII_Biaryl->Pd0 Ar¹-Ar² RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst SystemPre-catalystLigandTypical LoadingKey Advantages & Considerations
Traditional Pd(PPh₃)₄Triphenylphosphine2-5 mol%Commercially available and inexpensive. May require higher temperatures and can be sluggish for less reactive halides (chlorides).
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂SPhos / XPhos0.5-2 mol%Highly active for a broad range of substrates, including sterically hindered ones.[6] Excellent for coupling aryl chlorides.
CataCXium® / Buchwald Pd(OAc)₂RuPhos1-3 mol%Bulky, electron-rich ligands that can inhibit side reactions and improve yields for challenging couplings.[4]
Heterogeneous Pd/CNone5-10 mol%Easy to remove by filtration, simplifying purification.[1] Often requires higher catalyst loading and may exhibit lower activity compared to homogeneous systems.

Recommendation: Start with a second-generation Buchwald-Hartwig pre-catalyst like XPhos Pd G2 or SPhos Pd G2 . These are air-stable and highly active, providing reliable results for a wide range of substrates.

Q3: My Negishi coupling is not working. Should I use Palladium or Nickel?

Answer: Both palladium and nickel are effective for Negishi couplings.[5]

  • Palladium: Palladium-based catalysts are generally more versatile and offer broader functional group tolerance. A combination of Pd₂(dba)₂ and a phosphine ligand like X-Phos is a powerful system.[7]

  • Nickel: Nickel catalysts are often more cost-effective and can be exceptionally reactive, especially for coupling unactivated aryl chlorides.[8] However, they can be more sensitive to reaction conditions and functional groups.

Expert Insight: For most applications, palladium catalysts provide a better balance of reactivity and reliability.[8] If cost is a major driver or if you are specifically working with aryl chlorides that are recalcitrant to Pd catalysis, exploring a nickel system (e.g., NiCl₂(dppp)) is a valid strategy.

Part 2: Troubleshooting Guide for Biaryl Synthesis

Symptom / Issue Potential Cause Recommended Solution & Explanation
Low or No Conversion 1. Inactive Catalyst: The Pd(0) species is deactivated by oxygen. 2. Poor Reagent Quality: Starting materials or solvents contain impurities (especially water). 3. Incorrect Base/Solvent (Suzuki): The chosen base is not strong enough or the solvent system is inappropriate.1. Ensure rigorous inert atmosphere conditions. Degas all solvents (e.g., by sparging with argon for 20-30 min) and perform the reaction under a positive pressure of nitrogen or argon. 2. Verify purity of starting materials by NMR or LC-MS. Use anhydrous solvents. 3. Screen bases and solvents. For Suzuki, K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. A mixture like 1,4-dioxane/water (4:1) is a common and effective solvent system.[6]
Significant Homocoupling 1. Glaser Coupling (Suzuki): Oxygen can promote the homocoupling of the boronic acid. 2. Slow Reductive Elimination: The desired cross-coupling is slow, allowing side reactions to dominate.1. Improve degassing procedures. Thoroughly remove all oxygen from the reaction vessel and solvents. 2. Switch to a bulkier, more electron-donating ligand (e.g., move from PPh₃ to SPhos or XPhos). These ligands accelerate the final reductive elimination step, outcompeting the homocoupling pathway.
Protodeboronation (Suzuki) Hydrolysis of Boronic Acid: The C-B bond is cleaved by water/base before transmetalation can occur. This is common with electron-rich or sterically hindered boronic acids.[9]1. Use a less nucleophilic base like KF or CsF. 2. Use the corresponding boronic ester (pinacol ester) , which is more stable to hydrolysis. 3. Increase catalyst efficiency with a highly active catalyst system to ensure cross-coupling is faster than the decomposition pathway.[9]
Product is Difficult to Purify Co-elution with Byproducts: Homocoupled products (e.g., 4,4'-dimethylbiphenyl) or residual starting materials are difficult to separate by chromatography.Re-optimize the reaction to maximize conversion and minimize side products. A cleaner reaction crude simplifies purification significantly. Consider crystallization as an alternative to chromatography if the product is a solid.

Part 3: Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of 3'-Methyl-biphenyl-4-carbonitrile

This protocol describes a standard laboratory procedure using a modern palladium catalyst.

Materials:

  • 4-Bromobenzonitrile

  • 3-Methylphenylboronic Acid

  • XPhos Pd G2 (or similar Pd pre-catalyst)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G2 catalyst (1.5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water mixture. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3'-Methyl-biphenyl-4-carbonitrile.

Protocol 2: Reduction and HCl Salt Formation

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Reduction: In a separate flask under an inert atmosphere, prepare a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of 3'-Methyl-biphenyl-4-carbonitrile (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with ethyl acetate. Collect the filtrate, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the free base, 3'-Methyl-biphenyl-4-methanamine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

References

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (n.d.).
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). EThOS e-theses online service.
  • An extremely active catalyst for the Negishi cross-coupling reaction. (2004). Journal of the American Chemical Society, 126(40), 13028-32.
  • Struggling with Suzuki Reaction. (2023). Reddit.
  • Negishi Cross-Coupling. (n.d.). J&K Scientific LLC.
  • 4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses Procedure.
  • What is the best catalyst for Negishi C–C aryl cross-coupling? (Pd, Ni, …). (2013).
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. (n.d.). Benchchem.

Sources

workup procedure for 3'-Methyl-biphenyl-4-methanamine HCl reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3'-Methyl-biphenyl-4-methanamine HCl

Welcome to the technical support guide for the synthesis and workup of 3'-Methyl-biphenyl-4-methanamine Hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important biphenyl intermediate. Our goal is to provide not just a protocol, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

The synthesis of this molecule typically proceeds through a two-stage process: a palladium-catalyzed Suzuki-Miyaura coupling to form the biphenyl core, followed by a reductive amination to install the methanamine functionality[1][2]. The subsequent workup and isolation of the hydrochloride salt are critical for obtaining a high-purity product and can present several challenges. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Initial Reaction Workup & Extraction

Q1: After my reductive amination, I have a complex mixture. What is the correct first step to quench the reaction?

A1: The quenching procedure depends on the reducing agent used.

  • For Sodium Triacetoxyborohydride (NaB(OAc)₃H): This is a milder reducing agent, and the quench is relatively straightforward. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid byproduct and any remaining reagent. Be cautious, as gas evolution (CO₂) will occur.

  • For Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃): These reagents require a more careful quench. Cool the reaction mixture in an ice bath and slowly add an acid, such as 1M HCl, until the effervescence stops. This neutralizes the excess hydride reagent. For NaCNBH₃, this step must be performed in a well-ventilated fume hood as toxic HCN gas can be evolved, especially at a pH below 7.

The rationale behind quenching is to safely neutralize any remaining energetic reducing agents and to begin the process of separating your product from the reaction byproducts.

Q2: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A2: Emulsions are common in amine workups due to the surfactant-like properties of the amine salt. Here are several strategies to break them:

  • Addition of Brine: Add a significant volume of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, which helps to force the separation of the organic and aqueous layers.

  • Patience and Gentle Agitation: Sometimes, simply letting the separation funnel stand undisturbed for 20-30 minutes can resolve the emulsion. Gentle swirling, rather than vigorous shaking, can also help.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. The fine particulate matter that often stabilizes emulsions will be removed, allowing the layers to separate.

  • Solvent Modification: Adding a small amount of a different organic solvent (e.g., a few mL of methanol to a DCM/water mixture) can sometimes alter the phase dynamics sufficiently to break the emulsion.

Q3: My product is an amine. Why do I need to basify the aqueous layer before extraction?

A3: This is a crucial step based on fundamental acid-base chemistry. Your product, 3'-Methyl-biphenyl-4-methanamine, is a primary amine and is therefore basic. In a neutral or acidic solution, it will exist as its protonated ammonium salt (R-NH₃⁺). This salt is ionic and highly soluble in the aqueous phase, not the organic phase[3][4].

To extract it into an organic solvent like ethyl acetate or dichloromethane, you must convert it to its neutral, "free base" form (R-NH₂). This is achieved by adding a base, such as 2M NaOH, to raise the pH of the aqueous layer to at least 1-2 pH units above the pKa of the amine's conjugate acid (typically around pH 11-12)[5]. At this high pH, the amine is deprotonated and becomes significantly more soluble in the organic layer.

Section 2: HCl Salt Formation and Purification

Q4: I've isolated the free amine as an oil. When I add HCl, it turns into a sticky goo instead of a crystalline solid. What's going wrong?

A4: This phenomenon, known as "oiling out," is a common and frustrating issue in amine salt formation. It typically points to one of two root causes:

  • Presence of Water: Amine hydrochloride salts can be hygroscopic, and the presence of even small amounts of water can depress the melting point and inhibit crystallization, leading to an oil[6]. Ensure your free amine is rigorously dry by passing the organic solution through a drying agent like Na₂SO₄ or MgSO₄ and completely removing the solvent under vacuum. Furthermore, using aqueous HCl is a common cause of this issue. It is highly recommended to use an anhydrous solution of HCl, such as 2M HCl in diethyl ether or 4M HCl in dioxane[7][8].

  • Impurities: The presence of unreacted starting materials or side products can act as a eutectic contaminant, preventing your desired salt from forming a stable crystal lattice. If the issue persists with anhydrous HCl, consider purifying the free amine first by column chromatography before attempting the salt formation.

Q5: What is the optimal solvent system for precipitating or crystallizing the hydrochloride salt?

A5: The key is to find a solvent system where the free amine is soluble, but the hydrochloride salt is not. This allows for a clean precipitation upon addition of HCl.

  • For Precipitation: A good starting point is to dissolve the free amine oil in a minimal amount of a moderately polar solvent like isopropanol (IPA) or ethyl acetate (EtOAc). Then, slowly add a solution of anhydrous HCl in a non-polar solvent like diethyl ether or heptane while stirring. The salt should precipitate out as a solid.

  • For Recrystallization: If the initial precipitate is impure, it can be recrystallized. A common solvent system for arylamine hydrochlorides is an alcohol/ether mixture, such as isopropanol/diethyl ether or ethanol/MTBE[9][10]. Dissolve the crude salt in a minimal amount of the hot alcohol, and then slowly add the ether until the solution becomes turbid. Allow it to cool slowly to form high-purity crystals.

Q6: My final product is a pale yellow powder, but the literature reports it as white. How can I decolorize it?

A6: A yellow tint often indicates the presence of oxidized impurities or residual palladium from the Suzuki coupling step.

  • Charcoal Treatment: During the recrystallization of the HCl salt, add a small amount of activated charcoal to the hot solution (before adding the anti-solvent). The charcoal will adsorb colored impurities. Hot filter the solution through a pad of Celite® to remove the charcoal, and then proceed with the crystallization.

  • Palladium Scavenging: If residual palladium is suspected, it can be removed from the solution of the free amine (before salt formation) by stirring with a palladium scavenger resin or by performing an aqueous wash with a solution containing a chelating agent like thiourea.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Extraction pH pH 11-12Ensures complete deprotonation of the amine for efficient extraction into the organic phase[5].
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic phase, which is critical to prevent "oiling out" during salt formation[11].
Salt Formation Solvent Isopropanol, Ethyl Acetate, CH₂Cl₂Solvents that readily dissolve the free amine but have low solubility for the HCl salt, promoting precipitation.
Precipitating Acid Anhydrous HCl in Ether/DioxaneAvoids introducing water, which can inhibit crystallization and lead to lower yields or an oily product[6][8].
Typical Yield 85-95% (for workup/salt step)A well-executed workup and salt formation should be high-yielding.
Expected Purity >98% (by HPLC/NMR)The goal of the workup and crystallization is to achieve high pharmaceutical-grade purity.

Standardized Workup & Salt Formation Protocol

This protocol assumes the completion of a reductive amination reaction to form 3'-Methyl-biphenyl-4-methanamine.

  • Reaction Quench:

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Phase Separation & Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Add ethyl acetate (EtOAc) to dilute the organic phase.

    • Add 2M aqueous NaOH solution until the aqueous layer reaches a stable pH of ~12 (check with pH paper).

    • Separate the layers. Extract the aqueous layer two more times with fresh EtOAc.

    • Combine all organic layers.

  • Washing & Drying:

    • Wash the combined organic layer with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with fresh EtOAc.

  • Isolation of Free Amine:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Place the resulting oil under high vacuum for at least 1 hour to remove all residual solvent.

  • Formation of Hydrochloride Salt:

    • Dissolve the free amine oil in a minimal amount of isopropanol (IPA).

    • In a separate flask, prepare a solution of 2M HCl in diethyl ether.

    • While stirring the IPA solution vigorously, add the HCl/ether solution dropwise. A white precipitate should form immediately.

    • Continue adding the HCl solution until no further precipitation is observed (you can spot a small aliquot of the supernatant on a watch glass to see if it turns cloudy upon adding more acid).

  • Product Isolation & Drying:

    • Stir the resulting slurry at room temperature for 30 minutes.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether.

    • Dry the white solid in a vacuum oven at 40-50 °C to a constant weight.

Visual Workflow Diagram

The following diagram illustrates the logical flow of the workup and purification procedure.

Workup_Flowchart cluster_start Reaction Completion cluster_workup Aqueous Workup cluster_isolation Isolation & Salt Formation cluster_purification Final Purification crude_rxn Crude Reaction Mixture (Post Reductive Amination) quench 1. Quench Reaction (e.g., sat. NaHCO3) crude_rxn->quench basify 2. Basify to pH 12 (e.g., 2M NaOH) quench->basify extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract emulsion Emulsion Forms? extract->emulsion Check wash_dry 4. Wash with Brine & Dry (Na2SO4) concentrate 5. Concentrate to Isolate Free Amine (Oil) wash_dry->concentrate dissolve 6. Dissolve Amine in IPA concentrate->dissolve add_hcl 7. Add Anhydrous HCl in Ether dissolve->add_hcl oiling_out Product Oils Out? add_hcl->oiling_out Check precipitate Precipitate Forms filter_wash 8. Filter & Wash Solid with Cold Ether precipitate->filter_wash dry 9. Dry Under Vacuum filter_wash->dry final_product Pure 3'-Methyl-biphenyl- 4-methanamine HCl dry->final_product emulsion->extract Add Brine / Celite emulsion->wash_dry No oiling_out->concentrate Redry / Purify Amine oiling_out->precipitate No

Caption: Workflow for the workup and HCl salt formation.

References

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (1972). Method for purifying biphenyl.
  • Google Patents. (2020).
  • American Fuel & Petrochemical Manufacturers. Question 69: How do you detect that amine salts are forming and causing corrosion.... [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ResearchGate. (2018). Model biphenyl reaction. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Google Patents. (2014). Preparation method of 2-cyano-4' -methyl biphenyl.
  • Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (2019). Multicomponent Crystals of Amitriptyline as Potential Controlled-Release Systems. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • ResearchGate. (2021). Selective and Waste‐Free Isolation of High Purity Primary Amines.... [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • ACS Publications. (2009). Characterization of Route Specific Impurities Found in Methamphetamine.... [Link]

  • Google Patents. (2012).
  • Reddit. (2022). Amine workup. [Link]

  • Springer. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]

  • ResearchGate. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Google Patents. (2017).
  • Google Patents. (1998).
  • Chemistry LibreTexts. (2021). Synthesis of Amines. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Google Patents. (1987).
  • ResearchGate. (2018). Experiment 17: Reductive Amination of Aldehyde Bisulfite Adducts. [Link]

  • PubChem. 3-Methoxy-4'-methylbiphenyl. [Link]

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addressing impurities in 3'-Methyl-biphenyl-4-methanamine HCl samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3'-Methyl-biphenyl-4-methanamine HCl

A Senior Application Scientist's Guide to Impurity Profiling and Troubleshooting

Welcome to the technical support center for 3'-Methyl-biphenyl-4-methanamine HCl. This guide is designed for researchers, analytical scientists, and drug development professionals who work with this compound. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and address impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What is 3'-Methyl-biphenyl-4-methanamine HCl and why is impurity control critical?

3'-Methyl-biphenyl-4-methanamine hydrochloride is a biphenyl derivative containing a primary amine. This structure makes it a valuable building block in medicinal chemistry. Impurity control is essential because even small amounts of contaminants can affect the yield, purity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Regulatory bodies like the ICH have strict guidelines on identifying and qualifying impurities in drug substances.[1][2]

Q2: What are the most common sources of impurities in 3'-Methyl-biphenyl-4-methanamine HCl?

Impurities typically originate from three main sources:

  • Process-Related Impurities: These arise from the synthetic route. For a typical Suzuki-Miyaura cross-coupling synthesis, this can include unreacted starting materials (e.g., 3-bromotoluene), reagents, and by-products like homocoupled dimers (e.g., 4,4'-dimethylbiphenyl).[3]

  • Degradation Products: The compound can degrade over time due to factors like heat, light, or improper pH conditions during storage or in solution. The benzylic amine moiety is susceptible to oxidation.

  • Residual Solvents and Catalysts: Solvents used during synthesis and purification (e.g., Toluene, THF, Dioxane) and residual metals from catalysts (e.g., Palladium) are common impurities that must be monitored.[4][5]

Q3: How should I properly store solid samples and solutions of 3'-Methyl-biphenyl-4-methanamine HCl?

  • Solid Form (HCl Salt): The hydrochloride salt form enhances the stability of the amine.[6] However, amine salts can be hygroscopic. Store the solid in a tightly sealed container in a cool, dry place, preferably in a desiccator, away from direct light.[7][8]

  • In Solution: The stability in solution is pH-dependent. Prepare solutions fresh whenever possible. If storage is necessary, store at 2-8°C for short periods. Avoid highly basic conditions, which could liberate the less stable free amine, and be mindful of the solvent used, as it can impact degradation pathways.

Q4: What are the primary analytical techniques for assessing the purity of this compound?

A multi-technique approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the main component and non-volatile impurities. A reversed-phase method with UV detection is standard.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low-molecular-weight starting materials.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides critical structural confirmation and can detect and identify significant impurities if their signals are resolved from the main compound.[12]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for quantifying trace elemental impurities, such as residual palladium from the synthesis catalyst.

Troubleshooting Guide: Impurity Analysis

This section addresses specific issues you may encounter during the analysis of 3'-Methyl-biphenyl-4-methanamine HCl.

Problem: My HPLC chromatogram shows several unexpected peaks. How do I identify their source?

This is a common issue. A systematic approach is key to identifying the origin of unknown peaks.

  • Probable Cause 1: Starting Material or Reagent Contamination.

    • Why it happens: Impurities present in the initial starting materials (e.g., the boronic acid or aryl halide used in a Suzuki coupling) will carry through the synthesis.

    • How to troubleshoot:

      • Obtain and inject samples of all starting materials and key reagents used in the synthesis under the same HPLC conditions.

      • Compare the retention times of any peaks in the starting material chromatograms with the unexpected peaks in your product sample.

      • If a match is found, the impurity originates from that specific starting material. Consider purifying the starting material or sourcing it from a higher-purity supplier.

  • Probable Cause 2: Synthetic By-products.

    • Why it happens: Chemical reactions are rarely 100% selective. Side reactions, such as the homocoupling of boronic acid starting materials in a Suzuki reaction, can produce significant by-products.

    • How to troubleshoot:

      • Review the synthetic pathway to predict potential by-products (see diagram below).

      • If standards for these predicted by-products are available, inject them to confirm retention times.

      • If standards are not available, LC-MS analysis is the next step. The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight, which can be matched against predicted structures.

  • Probable Cause 3: Sample Degradation.

    • Why it happens: The compound may be degrading either in its solid form over time or, more commonly, after being dissolved in a solvent for analysis. Amine compounds can be sensitive to oxidation.

    • How to troubleshoot:

      • Perform a stability study: Analyze the sample solution immediately after preparation and then re-analyze it after letting it stand on the autosampler for several hours (e.g., 8, 12, 24 hours).

      • If the area of the unknown peaks increases over time while the main peak area decreases, degradation is occurring.

      • To mitigate this, prepare samples fresh and use a cooled autosampler if available. You may also need to investigate the pH and composition of your sample diluent.

Below is a workflow to guide your troubleshooting process.

G start Unexpected Peak(s) in HPLC Chromatogram check_sm Analyze Starting Materials (SMs) and Reagents start->check_sm match_sm Retention Time (RT) Match Found? check_sm->match_sm review_synth Review Synthesis Pathway for Potential By-products match_sm->review_synth No source_sm Source: Contaminated SM Action: Purify or Re-source SM match_sm->source_sm Yes lcms_analysis Perform LC-MS Analysis on Unknown Peak review_synth->lcms_analysis match_byproduct Mass Matches Predicted By-product? lcms_analysis->match_byproduct stability_study Conduct Solution Stability Study match_byproduct->stability_study No source_byproduct Source: Synthetic By-product Action: Optimize Reaction or Purification match_byproduct->source_byproduct Yes peak_increase Peak Area Increases Over Time? stability_study->peak_increase source_degradation Source: Degradation Action: Adjust Sample Prep/Storage peak_increase->source_degradation Yes unknown Impurity Remains Unknown Action: Isolate for Structural Elucidation (prep-HPLC, NMR) peak_increase->unknown No

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Problem: My HPLC peak for the main compound is broad, tailing, or splitting.

This often indicates a secondary interaction between the analyte and the stationary phase, which is common for amine compounds.

  • Probable Cause: Inappropriate Mobile Phase pH.

    • Why it happens: The primary amine on your compound has a pKa (estimated ~9-10). For consistent retention and good peak shape on a reversed-phase column, the mobile phase pH should be controlled to keep the amine in a single, consistent protonation state (fully protonated). The ideal pH is typically 2-3 units below the analyte's pKa. If the pH is too close to the pKa, a mixed population of protonated and neutral forms will exist, causing peak broadening.

    • How to troubleshoot:

      • Ensure your aqueous mobile phase contains a buffer. For a target pH of 2.5-3.5, a phosphate or formate buffer is suitable.

      • Adjust the aqueous mobile phase pH to ~3.0. This will ensure the amine is fully protonated (R-NH3+), minimizing unwanted interactions with residual silanols on the silica-based C18 column.

      • If peak shape does not improve, consider adding a competing amine, like 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with active silanol sites on the column, improving the peak shape of your target analyte.

Data & Potential Impurity Structures

The following table summarizes potential process-related impurities that could arise from a Suzuki-Miyaura synthesis route.

Impurity NameStructureProbable OriginTypical Analytical Method
3-BromotolueneUnreacted starting materialGC-MS
4-(Aminomethyl)phenylboronic acidUnreacted starting materialHPLC
3,3'-DimethylbiphenylHomocoupling of 3-methylphenyl moietyGC-MS, HPLC
Biphenyl-4,4'-diyldimethanamineHomocoupling of boronic acidHPLC

Note: Placeholder images used for structures.

G cluster_reactants Starting Materials sm1 4-(Aminomethyl)phenylboronic acid Pinacol Ester catalyst Pd Catalyst + Ligand + Base sm1->catalyst imp3 Impurity: Unreacted Boronic Ester sm1->imp3 sm2 3-Bromotoluene sm2->catalyst imp1 Impurity: Unreacted 3-Bromotoluene sm2->imp1 imp2 Impurity: 3,3'-Dimethylbiphenyl (Homocoupling) sm2->imp2 product 3'-Methyl-biphenyl-4-methanamine (Free Base) catalyst->product hcl_step + HCl product->hcl_step final_product 3'-Methyl-biphenyl-4-methanamine HCl hcl_step->final_product

Caption: Potential synthesis route and impurity formation pathways.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Determination

This protocol provides a robust starting point for purity analysis. It should be validated according to ICH Q2(R1) guidelines for your specific application.[9]

  • Instrumentation & Columns:

    • HPLC system with a UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 20
      25.0 80
      30.0 80
      30.1 20

      | 35.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

    • Accurately weigh and dissolve the 3'-Methyl-biphenyl-4-methanamine HCl sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sonicate briefly if necessary to ensure complete dissolution.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

Protocol 2: GC-MS Method for Residual Solvents

This method is based on static headspace sampling for the analysis of common process solvents.

  • Instrumentation:

    • GC-MS system with a static headspace autosampler.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • GC Conditions:

    • Injector Temperature: 200 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Split Ratio: 10:1.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMAc) that does not contain the analytes of interest.

    • Seal the vial immediately.

References

  • Britannica. (2025). Biphenyl | Synthesis, Structure, Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. [Link]

  • LookChem. (n.d.). Biphenyl 92-52-4 wiki. [Link]

  • Choudhary, A. (2014). Process of Finding Impurities in Pharmaceutical Products. Pharmaguideline. [Link]

  • Agilent. (2023). Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. Separation Science. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. [Link]

  • Agilent. (n.d.). The Expert's Guide to Pharmaceutical Impurity Analysis. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Wiley-VCH. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes. [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]

  • ResearchGate. (2025). The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives. [Link]

  • Springer. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4'-methylbiphenyl. PubChem. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methylbiphenyl. PubChem. [Link]

  • ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives. [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines. [Link]

  • American Chemical Society. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]

  • MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]

Sources

Technical Support Center: Scaling Up 3'-Methyl-biphenyl-4-methanamine HCl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Methyl-biphenyl-4-methanamine HCl. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will explore the common pitfalls and provide troubleshooting strategies rooted in chemical principles to ensure a robust, scalable, and safe process.

Synthetic Pathway Overview

The synthesis of 3'-Methyl-biphenyl-4-methanamine HCl is typically achieved via a three-stage process. Each stage presents unique challenges during scale-up, from controlling impurity formation in the carbon-carbon bond formation to ensuring safety and selectivity during the reduction and finally, achieving the desired solid form in the salt crystallization.

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Nitrile Reduction cluster_2 Stage 3: Salt Formation A 4-Bromobenzonitrile D 3'-Methyl-biphenyl-4-carbonitrile A->D C-C Bond Formation B 3-Methylphenylboronic Acid B->D C-C Bond Formation C Pd Catalyst + Base C->D C-C Bond Formation F 3'-Methyl-biphenyl-4-methanamine (Free Base) D->F Reduction E Reducing Agent (e.g., H₂/Catalyst, LiAlH₄) E->F H 3'-Methyl-biphenyl-4-methanamine HCl (Final Product) F->H Crystallization G HCl (in solvent) G->H

Caption: Overall synthetic workflow for 3'-Methyl-biphenyl-4-methanamine HCl.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during scale-up.

Stage 1: Suzuki-Miyaura Coupling Pitfalls

The formation of the 3'-Methyl-biphenyl-4-carbonitrile intermediate is the cornerstone of this synthesis. While robust on a small scale, scaling up the Suzuki-Miyaura reaction often reveals issues with reaction efficiency and impurity profiles.[1]

Q1: My large-scale Suzuki coupling is sluggish and fails to reach completion. What are the likely causes?

A1: This is a classic scale-up issue often tied to mass and heat transfer limitations.

  • Mixing Inefficiency: In large reactors, inadequate agitation can create localized "hot spots" or areas of poor catalyst distribution. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry of the reagents and catalyst.

  • Catalyst Deactivation: The palladium catalyst can precipitate as "palladium black," reducing its activity.[2] This can be caused by localized overheating or the presence of oxygen. Ensure a robust inert atmosphere (Nitrogen or Argon) is maintained throughout the process.

  • Phase Transfer Issues: If using a biphasic solvent system (e.g., Toluene/Water), efficient phase transfer is critical. On a larger scale, the surface area-to-volume ratio decreases, potentially slowing the reaction. Consider adding a phase-transfer catalyst if not already in use.[3]

Q2: I'm observing significant amounts of homocoupling byproducts (4,4'-dicyanobiphenyl and 3,3'-dimethylbiphenyl). How can I minimize these?

A2: Homocoupling is a common side reaction in Suzuki couplings and can be exacerbated by certain conditions.[2][4]

  • Oxygen Contamination: Trace oxygen can promote the oxidative homocoupling of the boronic acid. Rigorous de-gassing of solvents and maintaining a strict inert atmosphere is crucial.

  • Base Selection and Stoichiometry: The base plays a key role in the catalytic cycle.[5] An excessively strong base or poor mixing can lead to degradation of the boronic acid and promote side reactions. A thorough screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended during process development.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate byproduct formation.[4] The optimal temperature balances reaction time with selectivity. Consider running temperature-profiling studies to identify this window.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OH)₂ Base Dehalo Dehalogenation (Ar-H) OxAdd->Dehalo Solvent/Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Homo_B Ar'-B(OH)₂ Homocoupling (Ar'-Ar') Proto Protodeboronation (Ar'-H) Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Homo_B O₂ Boronic_Acid->Proto H₂O Aryl_Halide Ar-X Base Base

Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

Q3: How do I effectively remove residual palladium catalyst and boron-containing impurities during work-up at scale?

A3: Removing these impurities is critical for the subsequent reduction step and final product quality.

  • Aqueous Washes: A standard aqueous work-up will remove the bulk of the inorganic base and boronic acid-related salts.

  • Filtration: After the reaction, the crude product can be filtered through a pad of celite or silica gel to remove precipitated palladium black.[6]

  • Scavengers: For pharmaceutical applications requiring very low palladium levels (<5-10 ppm), treatment with a palladium scavenger (e.g., thiol-functionalized silica) may be necessary.

  • Crystallization vs. Chromatography: While lab-scale purification often relies on column chromatography, this is generally not feasible for large-scale production.[7] Developing a robust crystallization procedure for the 3'-Methyl-biphenyl-4-carbonitrile intermediate is highly recommended. This will provide significant purification from both organic and inorganic impurities.

ParameterRecommendation for Scale-UpRationale
Catalyst Loading 0.1 - 1 mol%Minimizes cost and residual metal contamination. Higher loading may be needed for less reactive halides.
Solvent Toluene / Water or 2-MeTHF / WaterGood balance of reaction performance and safety. 2-MeTHF is a greener solvent alternative to THF.
Base K₂CO₃ or K₃PO₄Cost-effective, moderately strong bases that minimize side reactions.[8]
Temperature 60 - 80 °CProvides a reasonable reaction rate without excessive byproduct formation.
Inerting Degas solvents; maintain N₂/Ar blanketCrucial to prevent catalyst deactivation and homocoupling.[4]
Stage 2: Nitrile Reduction Pitfalls

The conversion of the nitrile to the primary amine is a critical transformation. The primary challenge at scale is achieving complete conversion while preventing the formation of secondary amine impurities.

Q4: My catalytic hydrogenation (H₂/Raney Ni or Pd/C) produces significant amounts of the secondary amine dimer. How can I improve selectivity for the primary amine?

A4: This is the most common pitfall in nitrile reductions. The secondary amine is formed when the initially formed primary amine attacks an intermediate imine, which then gets reduced.

  • Addition of Ammonia: The most effective solution is to conduct the hydrogenation in the presence of ammonia (often as a solution in methanol or water).[9][10] Ammonia is present in large excess and effectively "outcompetes" the primary amine product in reacting with the imine intermediate, thus shifting the equilibrium away from dimer formation.

  • Acidic Conditions: Alternatively, performing the reaction in an acidic medium (e.g., with HCl present) protonates the primary amine as it forms, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.[10]

  • Catalyst Choice: Raney Nickel or Raney Cobalt often show good selectivity, especially when used with ammonia.[11]

G Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine [H] PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine [H] Intermediate Adduct Imine->Intermediate + R-CH₂-NH₂ (Attack by product) Imine->Intermediate SecondaryAmine (R-CH₂)₂NH (Dimer Impurity) Intermediate->SecondaryAmine [H] -NH₃ Intermediate->SecondaryAmine

Caption: Mechanism of secondary amine formation during nitrile reduction.

Q5: I am using LiAlH₄ for the reduction. What are the main safety and work-up challenges at scale?

A5: Lithium aluminum hydride (LiAlH₄) is a very effective but highly reactive reducing agent.[12][13]

  • Safety: LiAlH₄ is pyrophoric and reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All additions and transfers must be done under a strict inert atmosphere. The reaction itself is highly exothermic and requires robust temperature control.

  • Quenching: The work-up (quenching) is the most hazardous part of a large-scale LiAlH₄ reduction. A carefully controlled reverse quench (adding the reaction mixture to the quenching agent) is often safer at scale. A standard Fieser workup (sequential, slow addition of water, then aqueous NaOH, then more water) must be scaled with extreme caution, ensuring adequate cooling and headspace to manage gas evolution.

  • Waste: The work-up generates large volumes of aluminum salts, which can be difficult to filter. The filtration and handling of the filter cake, which may contain trapped pockets of hydrogen or reactive hydride, must be done carefully.

Stage 3: HCl Salt Formation & Isolation Pitfalls

The final step is crucial for the purity, stability, and handling properties of the active pharmaceutical ingredient (API).

Q6: I am having trouble getting the hydrochloride salt to crystallize, or it is precipitating as an oil. What can I do?

A6: Oiling out is a common problem when the concentration of the solute is above its solubility limit at a given temperature, but the conditions are not right for crystal nucleation and growth.

  • Solvent System: The choice of solvent is critical. You need a solvent in which the free base is soluble but the HCl salt is sparingly soluble. Common choices include isopropanol (IPA), ethanol, or ethyl acetate.[14] An anti-solvent (like heptane or MTBE) is often added to decrease the solubility of the salt and improve yield.

  • Temperature Control: A controlled cooling profile is essential. Crash-cooling the solution will likely lead to oiling out or the formation of very fine, difficult-to-filter particles. A slow, linear cooling ramp allows for controlled nucleation and crystal growth.

  • Seeding: Seeding the solution with a small amount of pre-existing crystalline material at the point of supersaturation can be highly effective in promoting crystallization over oiling.

  • HCl Addition: The method of HCl addition matters. Adding aqueous HCl can introduce water, which may increase the solubility of the salt.[14] Using a solution of HCl in a suitable organic solvent (e.g., HCl in IPA) is often preferred. Gaseous HCl can also be used but requires specialized equipment and can be difficult to control at scale.[14]

Q7: The isolated HCl salt has a poor crystalline form and is difficult to filter and dry. How can I improve the physical properties of my product?

A7: The physical form is dictated by the crystallization conditions.

  • Control Supersaturation: As mentioned, avoid "crash" crystallization. Maintain a state of moderate supersaturation to grow larger, more uniform crystals.

  • Aging/Digestion: Holding the crystal slurry at the final crystallization temperature (or cycling the temperature) for several hours can improve the crystal habit and purity through a process called Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.

  • Solvent Choice: The solvent system not only affects solubility but also the crystal habit. Experiment with different solvent/anti-solvent combinations during development. Co-crystallization with specific organic acids is also a known technique to alter physical properties, although this would create a different solid form.[15][16]

Detailed Experimental Protocols

Protocol 1: Scale-Up Suzuki-Miyaura Coupling

This protocol is an illustrative example and must be adapted and optimized for specific equipment and safety procedures.

  • Vessel Preparation: To a clean, dry, and inerted reactor, charge 4-Bromobenzonitrile (1.0 eq), 3-Methylphenylboronic Acid (1.1 eq), and Potassium Carbonate (2.5 eq).

  • Solvent Addition: Charge degassed Toluene (5 vol) and Water (2 vol). Begin vigorous agitation.

  • Catalyst Charge: In a separate container, dissolve Pd(PPh₃)₄ (0.5 mol%) in a small amount of degassed Toluene and add it to the reactor.

  • Reaction: Heat the mixture to 75-80 °C under a nitrogen atmosphere. Monitor the reaction progress by HPLC or TLC (Target IPC: <1% 4-Bromobenzonitrile remaining).

  • Work-up: Cool the reaction to room temperature. Separate the aqueous layer. Wash the organic layer with 2% brine solution.

  • Purification: Filter the organic layer through a pad of celite to remove residual palladium. Concentrate the solvent under reduced pressure. Add a suitable recrystallization solvent (e.g., Isopropanol) and heat to dissolve. Cool slowly to crystallize the 3'-Methyl-biphenyl-4-carbonitrile. Filter and dry the product.

Protocol 2: Scale-Up Catalytic Hydrogenation

This protocol involves handling hydrogen gas and a potentially pyrophoric catalyst. It must be performed in appropriate pressure equipment by trained personnel.

  • Vessel Preparation: To a hydrogenation reactor, charge the 3'-Methyl-biphenyl-4-carbonitrile (1.0 eq) and a 7M solution of ammonia in methanol (10 vol).

  • Catalyst Addition: Carefully add water-wet Raney Nickel (10% w/w) to the reactor under a nitrogen blanket.

  • Reaction: Seal the reactor. Purge with nitrogen several times, then purge with hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to 40-50 °C with efficient stirring. Monitor the reaction by hydrogen uptake and HPLC/TLC analysis.

  • Work-up: After the reaction is complete, cool to room temperature. Carefully vent the hydrogen and purge thoroughly with nitrogen.

  • Purification: Filter the reaction mixture through celite to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet and handled appropriately. Concentrate the filtrate under reduced pressure to yield the crude 3'-Methyl-biphenyl-4-methanamine free base.

Safety Considerations for Scale-Up

  • Hazardous Reagents:

    • Boronic Acids: Can be irritants.[17]

    • Palladium Catalysts: Are irritants and heavy metals.

    • Nitriles: Many organic nitriles are toxic and should be handled with appropriate personal protective equipment (PPE) in well-ventilated areas.[18]

    • LiAlH₄/Boranes: Are water-reactive and potentially pyrophoric. Use only in inert, dry conditions.

    • Raney Nickel: Can be pyrophoric, especially after use. Never allow the used catalyst to dry in the air.

  • Hazardous Reactions:

    • Hydrogenation: Requires specialized pressure equipment and careful handling of flammable hydrogen gas.

    • Exothermic Reactions: Both the Suzuki coupling and nitrile reduction can be exothermic. Ensure adequate cooling capacity and monitoring to prevent thermal runaways.

  • Waste Disposal:

    • Heavy Metals: Palladium- and Nickel-containing waste streams must be segregated and disposed of according to environmental regulations.

    • Reactive Waste: Quenched LiAlH₄ waste and used hydrogenation catalysts require special handling for disposal.

References

  • Zaworotko, M. J., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Process Chemistry Help. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. Available at: [Link]

  • Allery Chemistry. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. organic-chemistry.org. Available at: [Link]

  • US Patent US20100204470A1. (2010). Method for salt preparation. Google Patents.
  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. [Diagram]. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. [Figure]. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]

  • US Patent US3705203A. (1972). Method for purifying biphenyl. Google Patents.
  • Chourasiya, Y. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation. Available at: [Link]

  • European Patent EP 2436381 A1. (2012). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction?. ResearchGate. Available at: [Link]

  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow Theses. Available at: [Link]

  • Peter, J. K., & Mehta, P. K. (2025). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Diagram]. ResearchGate. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Nitric Acid Safety. UCSB Environmental Health & Safety. Available at: [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry & Biochemistry. Available at: [Link]

  • Chinese Patent CN102351620A. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses. Available at: [Link]

  • Asian Journal of Chemistry. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry. Available at: [Link]

  • US Patent US6407253B1. (2002). Method for preparing 4-methyl-biphenyl derivatives. Google Patents.
  • Organic Syntheses. (1925). Methylamine Hydrochloride. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2018). Model biphenyl reaction. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 3'-Methyl-biphenyl-4-methanamine HCl and Structurally Related Compounds for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3'-Methyl-biphenyl-4-methanamine hydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key physicochemical properties, potential biological activities, and experimental protocols to facilitate informed decisions in medicinal chemistry and pharmacological research. We will explore the nuanced effects of substitution on the biphenyl scaffold, offering insights into structure-activity relationships (SAR).

Introduction: The Biphenyl-4-methanamine Scaffold

The biphenyl-4-methanamine core represents a privileged scaffold in medicinal chemistry, known to interact with various biological targets. Its rigid, yet conformationally flexible, nature allows for precise orientation of substituents to engage with receptor binding pockets. The aminomethyl group provides a key basic center, crucial for forming salt bridges and hydrogen bonds. This guide will focus on 3'-Methyl-biphenyl-4-methanamine HCl and compare it against three key analogs to elucidate the impact of substitution on the biphenyl ring system:

  • Biphenyl-4-methanamine HCl (Unsubstituted Analog): The parent compound, serving as a baseline for comparison.

  • 4'-Methyl-biphenyl-4-methanamine HCl (Para-Substituted Analog): To assess the effect of a methyl group on the distal phenyl ring.

  • 3'-Chloro-[1,1'-biphenyl]-4-methanamine HCl (Meta-Chloro Analog): To evaluate the influence of an electron-withdrawing group at the meta position.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key experimental and predicted properties for our compounds of interest.

Property3'-Methyl-biphenyl-4-methanamine HCl (Target)Biphenyl-4-methanamine HCl (Unsubstituted)4'-Methyl-biphenyl-4-methanamine HCl (Para-Methyl)3'-Chloro-[1,1'-biphenyl]-4-methanamine HCl (Meta-Chloro)
Molecular Formula C₁₄H₁₆N · HClC₁₃H₁₃N · HClC₁₄H₁₆N · HClC₁₃H₁₂ClN · HCl
Molecular Weight 249.75 g/mol (Predicted)219.71 g/mol 233.74 g/mol 254.16 g/mol
Melting Point (°C) Not available250-255 (lit.)[1]Not availableNot available
Predicted LogP 3.4[2]2.86 (for free base)[3]Not available3.4 (for free base)[2]
Predicted Aqueous Solubility Moderately SolubleSparingly SolubleSparingly SolublePoorly Soluble

Expert Insights: The introduction of a methyl group, as in our target compound and the 4'-methyl analog, is expected to increase lipophilicity (LogP) compared to the unsubstituted parent compound. Conversely, the chloro group in the 3'-chloro analog, while also increasing lipophilicity, introduces an electron-withdrawing element that can influence pKa and hydrogen bonding potential. The hydrochloride salt form is utilized to enhance aqueous solubility for formulation and handling.

Synthesis of 3'-Methyl-biphenyl-4-methanamine HCl: A Proposed Route

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 4-Bromo-benzylamine (Protected) C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B 3-Methylphenylboronic acid B->C D Protected 3'-Methyl-biphenyl-4-methanamine C->D E Protected 3'-Methyl-biphenyl-4-methanamine F Deprotecting Agent (e.g., TFA or HCl) E->F G 3'-Methyl-biphenyl-4-methanamine F->G H 3'-Methyl-biphenyl-4-methanamine I HCl in Ether H->I J 3'-Methyl-biphenyl-4-methanamine HCl I->J G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Drug Action Histamine Histamine H3R H₃ Receptor (Autoreceptor) Histamine->H3R Binds to Postsynaptic_R Postsynaptic Histamine Receptors Histamine->Postsynaptic_R Activates Vesicle Vesicles Vesicle->Histamine Release H3R->Vesicle Inhibits Release (-) Antagonist 3'-Methyl-biphenyl- 4-methanamine HCl Antagonist->H3R Blocks

Caption: Simplified signaling pathway of the Histamine H₃ receptor and the action of an antagonist.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel critical for synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Some arylalkylamines have been shown to be uncompetitive NMDA receptor antagonists.

Structure-Activity Relationship Insights:

  • The lipophilic biphenyl moiety can facilitate entry into the ion channel.

  • The protonated amine at physiological pH can interact with the Mg²⁺ binding site within the channel pore.

  • The substitution pattern on the biphenyl rings can influence the potency and kinetics of channel blocking.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted properties and potential biological activities, the following standardized experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in an aqueous buffer, providing a thermodynamic measure of solubility.

Procedure:

  • Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Express the solubility in mg/mL or µM.

Protocol 2: Determination of the Octanol-Water Partition Coefficient (LogP)

Principle: The shake-flask method is the traditional way to determine LogP, measuring the distribution of a compound between n-octanol and water.

Procedure:

  • Prepare a stock solution of the test compound in either n-octanol or water.

  • In a separatory funnel, mix equal volumes of n-octanol and water (pre-saturated with each other).

  • Add a known amount of the stock solution to the biphasic system.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Protocol 3: Histamine H₃ Receptor Radioligand Binding Assay

Principle: This competitive binding assay measures the affinity of a test compound for the H₃ receptor by its ability to displace a radiolabeled ligand.

Procedure:

  • Prepare cell membranes from a cell line stably expressing the human H₃ receptor (e.g., HEK293 cells).

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable H₃ receptor radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity and concentration of the radioligand.

Conclusion

3'-Methyl-biphenyl-4-methanamine HCl presents an interesting chemical scaffold with the potential for nuanced interactions with biological targets, particularly within the central nervous system. By comparing its predicted properties with those of its unsubstituted, 4'-methyl, and 3'-chloro analogs, we can begin to delineate the structure-activity relationships that govern its behavior. The provided experimental protocols offer a robust framework for validating these predictions and further exploring the pharmacological profile of this and related compounds. This systematic approach, combining predictive modeling with empirical testing, is fundamental to advancing the discovery of novel therapeutic agents.

References

  • PubChem. (n.d.). 4-Methylbiphenyl. Retrieved January 19, 2026, from [Link]

  • ChemSrc. (n.d.). (3-chloro-4-methoxyphenyl)methanaminium Hydrochloride CAS 41965-95-1. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 3'-Chloro-4-methyl[1,1'-biphenyl]-3-methanamine. Retrieved January 19, 2026, from [Link]

  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

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A Senior Application Scientist's Guide to the Biological Activity of 3'-Methyl-biphenyl-4-methanamine HCl and its Analogs: A Comparative Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Its inherent conformational flexibility, coupled with the vast potential for chemical modification, allows for the precise tuning of pharmacological properties. This guide delves into the prospective biological significance of 3'-Methyl-biphenyl-4-methanamine HCl, a specific analog within this broad chemical class.

While direct comparative studies on this particular molecule and its immediate analogs are not extensively documented in publicly available literature, this guide will provide a comprehensive analysis based on established structure-activity relationships (SAR) of related biphenyl derivatives. By examining the biological impact of substitutions on the biphenyl core and the methanamine moiety, we can extrapolate potential therapeutic applications and guide future research endeavors. This analysis is grounded in the principles of medicinal chemistry and draws upon a wide array of preclinical research into analogous compounds.

The Biphenyl-Methanamine Scaffold: A Versatile Pharmacophore

The biphenyl-methanamine core, characterized by two phenyl rings linked together with a methanamine substituent, serves as a foundational structure for compounds targeting a diverse range of biological entities. The spatial arrangement of the two phenyl rings, defined by the torsional angle, and the nature and position of substituents on these rings are critical determinants of biological activity. The methanamine group, a primary amine separated from the biphenyl core by a methylene linker, provides a key basic center for interaction with biological targets, often through ionic bonding or hydrogen bond formation.

The specific substitution pattern of 3'-Methyl-biphenyl-4-methanamine HCl—a methyl group at the 3' position and a methanamine at the 4-position—suggests a nuanced pharmacological profile that warrants investigation across several therapeutic areas.

Potential Therapeutic Arenas and Structure-Activity Relationship (SAR) Insights

Based on the activities of structurally related compounds, we can hypothesize several potential biological targets for 3'-Methyl-biphenyl-4-methanamine HCl and its analogs.

Central Nervous System (CNS) Targets

The biphenyl scaffold is prevalent in compounds designed to modulate CNS activity. The lipophilicity of the biphenyl group often facilitates blood-brain barrier penetration, a prerequisite for CNS-acting drugs.

  • NMDA Receptor Antagonism: Certain bis(phenylalkyl)amines have demonstrated potent and selective antagonism of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. The potency of these compounds is influenced by the presence of a phenolic hydroxyl group and the distance between the two aromatic rings. While 3'-Methyl-biphenyl-4-methanamine lacks a hydroxyl group, the spatial arrangement of its phenyl rings and the basic nitrogen could still confer affinity for NMDA receptors. The 3'-methyl group may influence the torsional angle between the phenyl rings, thereby affecting the fit within the receptor's binding pocket.

  • Dopamine and Serotonin Transporter Inhibition: The biphenyl moiety is also a feature in some inhibitors of dopamine (DAT) and serotonin (SERT) transporters. Modifications to the biphenyl rings and the amine substituent can modulate the potency and selectivity for these transporters. Further investigation into the binding of 3'-Methyl-biphenyl-4-methanamine HCl to these transporters could reveal potential applications in mood disorders or addiction.

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. Biphenyl derivatives have been explored as cholinesterase inhibitors.

  • Structure-Activity Insights: Studies on biphenyl derivatives as cholinesterase inhibitors have shown that the length of the linker between the biphenyl core and the amine, as well as the nature of the amine, are critical for activity. For instance, in a series of biphenyl/bibenzyl derivatives, compounds with a two-carbon linker between the biphenyl core and the amine showed potent AChE inhibition. While 3'-Methyl-biphenyl-4-methanamine has a one-carbon linker, exploring analogs with longer linkers could be a fruitful avenue for research. The 3'-methyl group could potentially interact with the peripheral anionic site (PAS) of the enzyme, a common interaction for biphenyl-containing inhibitors.

Comparative Analysis: The Hypothetical Impact of Structural Modifications

In the absence of direct experimental data for 3'-Methyl-biphenyl-4-methanamine HCl, we can construct a hypothetical comparative analysis based on the SAR of related compounds.

Structural Modification Hypothesized Impact on Biological Activity Rationale based on Analog Studies
Position of the Methyl Group Shifting the methyl group from the 3' to other positions (e.g., 2', 4') would likely alter the torsional angle between the phenyl rings, potentially impacting receptor binding affinity and selectivity.The steric hindrance introduced by a 2'-substituent can significantly restrict the rotation of the phenyl rings, leading to a more rigid conformation that may be more or less favorable for binding to a specific target.
Nature of the Substituent at the 3' Position Replacing the methyl group with other substituents (e.g., chloro, methoxy) would alter the electronic and steric properties of the molecule. A chloro group could introduce halogen bonding interactions, while a methoxy group could act as a hydrogen bond acceptor.Studies on various biphenyl derivatives have shown that electron-withdrawing or electron-donating groups can significantly influence biological activity by modulating the electronic nature of the aromatic rings and their interactions with target proteins.
Length of the Alkyl Linker Increasing the length of the methylene linker between the biphenyl core and the amine (e.g., to an ethyl or propyl chain) would alter the distance between the aromatic scaffold and the basic nitrogen.For cholinesterase inhibitors, an optimal linker length is often required to bridge the catalytic and peripheral sites of the enzyme.
Substitution on the Amine N-alkylation or N-acylation of the primary amine would change its basicity and hydrogen bonding capacity, likely leading to a different pharmacological profile.The primary amine is often a key interaction point with acidic residues in a binding pocket. Modification of this group would fundamentally alter these interactions.

Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of 3'-Methyl-biphenyl-4-methanamine HCl and its analogs, a systematic experimental approach is necessary.

Synthesis of Analogs

The synthesis of 3'-Methyl-biphenyl-4-methanamine HCl and its analogs can be achieved through a multi-step process. A common and versatile method involves the Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by functional group manipulations to introduce the methanamine moiety.

Diagram: Synthetic Workflow for Biphenyl-Methanamine Analogs

G cluster_0 Biphenyl Core Synthesis cluster_1 Methanamine Introduction A Aryl Boronic Acid/Ester C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl Halide B->C D Substituted Biphenyl C->D E Biphenyl Nitrile D->E Cyanation F Reduction (e.g., LiAlH4, H2/Catalyst) E->F G Biphenyl-Methanamine F->G H Final Product (HCl Salt) G->H HCl Salt Formation

A generalized synthetic workflow for preparing biphenyl-methanamine analogs.

In Vitro Biological Assays

A panel of in vitro assays should be employed to screen for the biological activity of the synthesized compounds.

  • Radioligand Binding Assays: To determine the affinity of the compounds for various CNS receptors (e.g., NMDA, dopamine, serotonin receptors), competitive radioligand binding assays are the gold standard.

    Experimental Protocol: Radioligand Binding Assay

    • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor.

    • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-MK-801 for the NMDA receptor) and varying concentrations of the test compound.

    • Incubation: Incubate the plates at a specific temperature for a defined period to reach equilibrium.

    • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).

  • Enzyme Inhibition Assays: To assess the inhibitory activity against cholinesterases, the Ellman's method is a widely used colorimetric assay.

    Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

    • Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

    • Assay Setup: In a 96-well plate, add the enzyme solution and varying concentrations of the test compound.

    • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period.

    • Reaction Initiation: Initiate the reaction by adding the substrate and DTNB.

    • Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

  • Functional Assays: To determine whether a compound acts as an agonist, antagonist, or modulator of a target, functional assays are essential.

    • Patch-Clamp Electrophysiology: For ion channels like the NMDA receptor, patch-clamp electrophysiology on cells expressing the receptor can directly measure the effect of the compound on ion flow.

    • Calcium Imaging: For G-protein coupled receptors that signal through calcium, fluorescent calcium indicators can be used to measure changes in intracellular calcium levels in response to compound application.

  • Cytotoxicity Assays: To assess the general toxicity of the compounds, cell viability assays such as the MTT assay should be performed on relevant cell lines.

    Experimental Protocol: MTT Cell Viability Assay

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ (the concentration that causes 50% cell death).

In Vivo Animal Models

Promising compounds identified from in vitro screening should be further evaluated in relevant in vivo animal models to assess their efficacy, pharmacokinetic properties, and potential side effects. The choice of animal model will depend on the hypothesized therapeutic application (e.g., models of neurodegenerative disease, pain, or depression for CNS-active compounds).

Diagram: Drug Discovery and Development Workflow

G A Compound Synthesis and Analog Design B In Vitro Screening (Binding, Enzyme, Functional Assays) A->B C Structure-Activity Relationship (SAR) Analysis B->C C->A Iterative Optimization D Lead Compound Identification C->D E In Vivo Animal Models (Efficacy, PK/PD, Toxicology) D->E F Preclinical Development E->F

A typical workflow for the discovery and preclinical development of novel therapeutic agents.

Conclusion and Future Directions

While the biological activity of 3'-Methyl-biphenyl-4-methanamine HCl remains to be definitively characterized, this guide provides a scientifically grounded framework for its potential pharmacological profile and a roadmap for its systematic evaluation. The biphenyl-methanamine scaffold is a rich source of biologically active molecules, and the specific substitution pattern of the title compound suggests the potential for interesting and useful pharmacological properties, particularly in the realm of CNS disorders.

Future research should focus on the synthesis of 3'-Methyl-biphenyl-4-methanamine HCl and a focused library of its analogs with systematic variations in the substitution pattern and linker length. A comprehensive in vitro screening campaign against a panel of CNS receptors and other relevant biological targets will be crucial to elucidate its primary mechanism of action. Subsequent in vivo studies with promising lead compounds will be necessary to validate their therapeutic potential. The insights gained from such a systematic investigation will not only shed light on the biological activity of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing the pharmacological properties of the broader class of biphenyl-methanamine derivatives.

References

  • This guide is a synthesis of established principles in medicinal chemistry and draws upon general knowledge from a wide range of scientific literature concerning the biological activities of biphenyl derivatives.
  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. PubMed Central. [Link]

A Spectroscopic Guide to the Isomeric Landscape of 3'-Methyl-biphenyl-4-methanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of scientific rigor and regulatory compliance. Positional isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of their constituent groups, can exhibit remarkably different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para-isomers of 3'-Methyl-biphenyl-4-methanamine hydrochloride, a key structural motif in medicinal chemistry.

The Critical Importance of Isomer Differentiation

The seemingly subtle shift of a methyl group from the meta (3') to the ortho (2') or para (4') position on the biphenyl scaffold can induce significant changes in molecular conformation and electronic properties. These alterations can, in turn, influence how the molecule interacts with biological targets, metabolizing enzymes, and other components of a biological system. Consequently, the ability to definitively identify the specific positional isomer in a sample is paramount for ensuring product purity, consistency, and safety in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. For the isomers of 3'-Methyl-biphenyl-4-methanamine HCl, both ¹H and ¹³C NMR will exhibit distinct and predictable differences.

¹H NMR Spectroscopy: Unraveling Proton Environments

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.0 ppm) is particularly informative for distinguishing between the ortho-, meta-, and para-isomers. The key to differentiation lies in the analysis of chemical shifts and spin-spin coupling patterns of the protons on both phenyl rings.

Expected ¹H NMR Characteristics:

IsomerKey Differentiating Features in the Aromatic Region
2'-Methyl-biphenyl-4-methanamine HCl (ortho) The methyl group at the 2'-position will cause steric hindrance, leading to restricted rotation around the biphenyl C-C bond. This will result in more complex and potentially broadened signals for the aromatic protons. The proton at the 6'-position will likely be shifted upfield due to anisotropic effects.
3'-Methyl-biphenyl-4-methanamine HCl (meta) The protons on the methyl-substituted ring will exhibit a distinct set of four signals with characteristic ortho, meta, and para couplings. The proton at the 2'-position will appear as a singlet or a narrow triplet, while the other protons will show more complex splitting patterns.
4'-Methyl-biphenyl-4-methanamine HCl (para) Due to the symmetry of the 4'-methylphenyl group, the aromatic protons on this ring will give rise to a classic AA'BB' system, appearing as two distinct doublets. This highly symmetrical pattern is a strong indicator of the para-isomer.

The protons of the -CH₂-NH₃⁺ group are expected to appear as a singlet or a broad multiplet, likely downfield due to the electron-withdrawing effect of the ammonium group. The methyl protons will appear as a sharp singlet around δ 2.3-2.5 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the 3'-Methyl-biphenyl-4-methanamine HCl isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like those of the ammonium group.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the aromatic protons.

  • Data Processing: Process the raw data with appropriate Fourier transformation, phasing, and baseline correction. Integrate all signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are sensitive to the substitution pattern on the aromatic rings.

Expected ¹³C NMR Characteristics:

IsomerExpected Number of Aromatic Carbon SignalsKey Differentiating Features
2'-Methyl-biphenyl-4-methanamine HCl (ortho) 12The steric hindrance from the 2'-methyl group may lead to slight upfield or downfield shifts for the carbons in its vicinity compared to the other isomers.
3'-Methyl-biphenyl-4-methanamine HCl (meta) 12The spectrum will show twelve distinct signals for the aromatic carbons, reflecting the lower symmetry of this isomer.
4'-Methyl-biphenyl-4-methanamine HCl (para) 10Due to the symmetry of the 4'-methylphenyl group, two pairs of aromatic carbons will be chemically equivalent, resulting in a reduced number of signals compared to the ortho and meta isomers.

The carbon of the methyl group will resonate at approximately δ 20-22 ppm, while the benzylic carbon (-CH₂-) will appear around δ 40-45 ppm.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule and can be used to differentiate positional isomers based on their unique vibrational "fingerprints."

The most diagnostic region in the IR spectrum for distinguishing aromatic substitution patterns is the C-H out-of-plane bending region, typically between 900 and 650 cm⁻¹.

Expected IR Absorption Bands (C-H Out-of-Plane Bending):

IsomerExpected Absorption Range (cm⁻¹)Substitution Pattern Indicated
2'-Methyl-biphenyl-4-methanamine HCl (ortho) ~770-735Ortho-disubstituted benzene ring
3'-Methyl-biphenyl-4-methanamine HCl (meta) ~810-750 and ~725-680Meta-disubstituted benzene ring
4'-Methyl-biphenyl-4-methanamine HCl (para) ~860-800Para-disubstituted benzene ring

Other key IR absorptions to expect include:

  • N-H stretching of the primary ammonium group (-NH₃⁺) as a broad band in the range of 3200-2800 cm⁻¹.

  • Aromatic C-H stretching just above 3000 cm⁻¹.

  • Aliphatic C-H stretching of the methyl and methylene groups just below 3000 cm⁻¹.

  • Aromatic C=C stretching in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid 3'-Methyl-biphenyl-4-methanamine HCl isomer directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Caption: Workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and isomer differentiation. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful analytical tool.

The electron ionization (EI) mass spectra of the three isomers are expected to show a molecular ion peak (M⁺) corresponding to the free base. The fragmentation patterns will be influenced by the position of the methyl group.

Expected Fragmentation Patterns:

The primary fragmentation pathway for all isomers is expected to be the benzylic cleavage to form the tropylium ion or a related stable carbocation.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (C₁₄H₁₅N) will be observed.

  • Benzylic Cleavage: The most significant fragmentation will likely be the cleavage of the C-C bond between the two phenyl rings, or the cleavage of the bond between the benzylic carbon and the phenyl ring. The relative abundances of the resulting fragment ions will differ depending on the stability of the carbocations and radical species formed, which is influenced by the position of the methyl group. For instance, the formation of a methyl-substituted benzyl cation may be more or less favorable depending on the isomer.

Differentiation of these isomers by MS alone can be challenging. However, when combined with chromatography, their different retention times will provide an additional and often definitive means of identification.

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization of the amine group (e.g., with a silylating agent) may be necessary to improve chromatographic performance and achieve better separation.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).

    • Temperature Program: Develop a temperature gradient that effectively separates the three isomers.

  • MS Detection:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

  • Data Analysis: Compare the retention times and mass spectra of the unknown sample with those of authenticated reference standards of the individual isomers.

Caption: Workflow for GC-MS analysis.

Conclusion: A Multi-faceted Approach to Isomer Characterization

The unambiguous differentiation of the ortho-, meta-, and para-isomers of 3'-Methyl-biphenyl-4-methanamine HCl is a critical analytical challenge that can be effectively addressed through a combination of modern spectroscopic techniques.

  • ¹H NMR spectroscopy provides the most definitive data through the analysis of aromatic proton coupling patterns.

  • ¹³C NMR spectroscopy offers a clear distinction based on the number of unique carbon signals.

  • IR spectroscopy serves as a rapid and valuable tool, particularly for analyzing the C-H out-of-plane bending vibrations in the fingerprint region.

  • Mass spectrometry , especially when coupled with chromatography, provides confirmation of molecular weight and can offer clues to the isomeric structure through fragmentation analysis, while the chromatographic separation itself is a powerful identification tool.

By employing these techniques in a complementary fashion, researchers and scientists can confidently elucidate the precise structure of their compounds, ensuring the integrity and reproducibility of their work in the pursuit of new scientific discoveries and therapeutic advancements.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Comparative Guide to the Synthesis of 3'-Methyl-biphenyl-4-methanamine HCl: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3'-Methyl-biphenyl-4-methanamine hydrochloride is a significant building block whose structural motif is prevalent in various pharmacologically active molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, moving beyond mere protocols to explore the causality behind experimental choices and the practical implications for laboratory and industrial settings.

The synthesis of 3'-Methyl-biphenyl-4-methanamine HCl is logically dissected into two primary stages: the construction of the core biphenyl structure, followed by the reductive transformation of a nitrile group to the target primary amine. We will explore the most prevalent and effective methodologies for each stage.

Part 1: Crafting the Biphenyl Core - Synthesis of 3'-Methyl-biphenyl-4-carbonitrile

The critical step in this synthesis is the formation of the carbon-carbon bond between the two aromatic rings. The key intermediate for our target molecule is 3'-Methyl-biphenyl-4-carbonitrile. The choice of coupling strategy at this stage significantly impacts overall yield, purity, cost, and scalability. We will compare two robust and widely adopted methods: the Suzuki-Miyaura coupling and a Grignard-based cross-coupling reaction.

Route A: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its high functional group tolerance, generally high yields, and well-understood mechanism. The reaction couples an organoboron compound with an organohalide.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with a boronate species (activated by a base), and culminates in reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid to facilitate transmetalation.

Typical Reaction Scheme: (4-cyanophenyl)boronic acid + 1-bromo-3-methylbenzene → 3'-Methyl-biphenyl-4-carbonitrile

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (4-cyanophenyl)boronic acid (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., a mixture of toluene and water, or dioxane).

  • Reagent Addition: Add 1-bromo-3-methylbenzene (1.1 eq.) and an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, separate the organic layer, and wash the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.[1][2][3]

Route B: Grignard-Based Cross-Coupling

An economically attractive alternative to palladium-catalyzed reactions is the use of Grignard reagents coupled with less expensive transition metal catalysts like manganese or nickel salts.[4][5][6] This approach is particularly well-suited for industrial-scale production where catalyst cost is a significant factor.

Mechanistic Rationale: The process involves the formation of a highly nucleophilic organomagnesium (Grignard) reagent from an organohalide. This reagent then undergoes a transition-metal-catalyzed cross-coupling with another organohalide. Catalysts like MnCl₂ are effective and significantly cheaper than palladium complexes.[6][7]

Typical Reaction Scheme: m-Tolylmagnesium chloride + 4-chlorobenzonitrile → 3'-Methyl-biphenyl-4-carbonitrile

Experimental Protocol: Manganese-Catalyzed Grignard Coupling

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq.). Add a solution of 1-chloro-3-methylbenzene (1.2 eq.) in anhydrous tetrahydrofuran (THF) dropwise. An initiator like 1,2-dibromoethane may be required to start the reaction.[6] Maintain the reaction temperature between 60-75°C until the magnesium is consumed.

  • Coupling Reaction: In a separate flask, dissolve 4-chlorobenzonitrile (1.0 eq.) and the catalyst, manganese(II) chloride (MnCl₂, ~5 mol%), in THF.[6] Cool this solution to between -5 and 5°C.[4][6]

  • Reagent Addition: Add the prepared Grignard reagent dropwise to the cooled solution of 4-chlorobenzonitrile, maintaining the low temperature.

  • Reaction and Work-up: Stir the reaction at this temperature for 2-3 hours.[6] Quench the reaction by carefully adding dilute hydrochloric acid until the pH is acidic (pH 2-3).[6][8] Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by distillation or recrystallization. A common byproduct is 4,4'-dimethylbiphenyl, formed from the homo-coupling of the Grignard reagent.[5][6]

Visualizing the Biphenyl Formation Pathways

Biphenyl_Synthesis cluster_suzuki Route A: Suzuki-Miyaura Coupling cluster_grignard Route B: Grignard Coupling s_start 4-cyanophenyl-boronic acid + 1-bromo-3-methylbenzene s_reagents Pd Catalyst Base (e.g., Na2CO3) s_start->s_reagents s_end 3'-Methyl-biphenyl-4-carbonitrile s_reagents->s_end g_start m-Tolylmagnesium chloride + 4-chlorobenzonitrile g_reagents MnCl2 Catalyst g_start->g_reagents g_end 3'-Methyl-biphenyl-4-carbonitrile g_reagents->g_end

Caption: Comparison of Suzuki-Miyaura and Grignard coupling routes.

Part 2: The Reduction - From Nitrile to Primary Amine

With the biphenyl nitrile intermediate in hand, the next critical transformation is the reduction of the cyano group (-C≡N) to an aminomethyl group (-CH₂NH₂). The choice of reducing agent is dictated by factors such as cost, safety, scalability, and the presence of other functional groups.

Method 1: Catalytic Hydrogenation

This is often the most economical and environmentally friendly method for large-scale production.[9] It involves the use of hydrogen gas in the presence of a metal catalyst.

Mechanistic Rationale: The nitrile adsorbs onto the surface of the metal catalyst, where it reacts with adsorbed hydrogen atoms. The reaction proceeds via an intermediate imine, which is further reduced to the primary amine. A key challenge is preventing the intermediate imine from reacting with the product amine, which forms secondary and tertiary amine byproducts.[9][10] This side reaction can often be suppressed by adding ammonia to the reaction mixture.

Catalysts: Raney Nickel is a common choice due to its high activity and relatively low cost. Palladium (Pd/C) and Platinum (PtO₂) are also highly effective.[9]

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), place 3'-Methyl-biphenyl-4-carbonitrile (1.0 eq.) and a suitable solvent such as ethanol or methanol, often saturated with ammonia.

  • Catalyst Addition: Carefully add Raney Nickel (~10% by weight) as a slurry in the solvent.

  • Reaction Execution: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Heat the reaction (e.g., 50-80 °C) with vigorous stirring.

  • Work-up: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the vessel, and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude amine.

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent and highly effective reducing agent for nitriles, typically providing excellent yields in a laboratory setting.[11][12][13]

Mechanistic Rationale: LiAlH₄ acts as a source of hydride ions (H⁻). The reaction involves the nucleophilic attack of hydride on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine salt. A final aqueous or acidic workup is required to hydrolyze the aluminum-amine complexes and liberate the free amine.[11]

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (1.0-1.5 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether). Cool the suspension in an ice bath.

  • Reagent Addition: Add a solution of 3'-Methyl-biphenyl-4-carbonitrile (1.0 eq.) in the same anhydrous solvent dropwise, maintaining the low temperature.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC/GC-MS).

  • Work-up (Fieser method): Cool the reaction in an ice bath. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then more water (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular precipitate forms. Filter the solid and wash it thoroughly with ether. The combined filtrate is dried and concentrated to give the amine.

Method 3: Borane (BH₃) Reduction

Borane complexes, such as BH₃-THF or the more stable BH₃-SMe₂ (borane dimethyl sulfide), offer a milder alternative to LiAlH₄.[10] They are generally safer to handle and exhibit good functional group tolerance.

Mechanistic Rationale: Borane adds across the carbon-nitrogen triple bond. The resulting amine-borane adduct is stable and requires an acidic workup (e.g., with HCl) to hydrolyze it and release the amine, typically as its hydrochloride salt.

Experimental Protocol: BH₃-SMe₂ Reduction

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3'-Methyl-biphenyl-4-carbonitrile (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Add BH₃-SMe₂ complex (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux for several hours. Monitor the reaction by TLC/GC-MS.

  • Work-up: Cool the reaction mixture. Slowly add methanol to quench any excess borane. Remove the solvents by rotary evaporation. Add an excess of 2M HCl and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex. Cool the solution, and isolate the precipitated hydrochloride salt by filtration.

Visualizing the Nitrile Reduction Pathways

Nitrile_Reduction cluster_hydro Method 1: Catalytic Hydrogenation cluster_lah Method 2: LiAlH4 Reduction cluster_borane Method 3: Borane Reduction start 3'-Methyl-biphenyl-4-carbonitrile h_reagents H2, Raney Ni (or Pd/C, PtO2) start->h_reagents l_reagents 1. LiAlH4 in THF 2. H2O Workup start->l_reagents b_reagents 1. BH3-SMe2 in THF 2. HCl Workup start->b_reagents end_product 3'-Methyl-biphenyl-4-methanamine h_reagents->end_product l_reagents->end_product b_reagents->end_product

Caption: Comparison of common methods for nitrile reduction.

Part 3: Final Step - Hydrochloride Salt Formation

The final free amine is typically converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is a straightforward acid-base reaction.

Protocol: Dissolve the purified 3'-Methyl-biphenyl-4-methanamine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Add a solution of HCl in the same solvent (or bubble anhydrous HCl gas through the solution) until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product, 3'-Methyl-biphenyl-4-methanamine HCl.

Comparative Summary

To aid in selecting the optimal synthetic route, the following tables summarize the key attributes of each method discussed.

Table 1: Comparison of Biphenyl Core Synthesis Routes

FeatureRoute A: Suzuki-Miyaura CouplingRoute B: Grignard-Based Coupling
Key Reagents Boronic acid, OrganohalideOrganohalide, Magnesium
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)Manganese or Nickel salt (e.g., MnCl₂)
Typical Yield Good to Excellent (80-95%)Moderate to Good (60-85%)
Scalability Excellent; widely used in industryExcellent; often preferred for large scale
Cost Higher (Palladium catalyst, boronic acids)Lower (Inexpensive catalyst and reagents)
Advantages High yield, excellent functional group tolerance, clean reactions.[1][3]Low catalyst cost, simple starting materials.[4][6]
Disadvantages High cost of catalyst and some boronic acids.Potential for homo-coupling side products (e.g., 4,4'-dimethylbiphenyl).[5][6] Grignard reagents are sensitive to moisture and incompatible with acidic protons.

Table 2: Comparison of Nitrile Reduction Methods

FeatureMethod 1: Catalytic HydrogenationMethod 2: LiAlH₄ ReductionMethod 3: Borane (BH₃) Reduction
Reagent H₂ gas, Metal Catalyst (Raney Ni, Pd/C)Lithium Aluminum Hydride (LiAlH₄)Borane complex (BH₃-THF, BH₃-SMe₂)
Conditions Elevated temperature and pressureReflux in ether, atmospheric pressureReflux in THF, atmospheric pressure
Typical Yield Good to Excellent (>85%)Excellent (>90%)Good to Excellent (>85%)
Safety/Handling Requires specialized high-pressure equipment. Catalysts can be pyrophoric.Highly reactive, pyrophoric, water-sensitive. Requires careful handling and quenching.Borane complexes are more stable than LiAlH₄ but still require inert atmosphere. BH₃-SMe₂ has an unpleasant odor.[10]
Cost Most economical for large scale.Expensive, especially for large scale.Moderately expensive.
Advantages "Green" (no salt byproducts), cost-effective at scale.[9]Very high yields, fast reactions.[11][13]Good functional group tolerance, safer than LiAlH₄.[10]
Disadvantages Potential for secondary/tertiary amine byproducts.[9][10] Requires specialized equipment.Dangerous reagent, difficult workup on large scale.Requires acidic workup; amine-borane intermediate.

Conclusion

The synthesis of 3'-Methyl-biphenyl-4-methanamine HCl can be achieved through several viable routes. For laboratory-scale synthesis focused on maximizing yield and purity, a Suzuki-Miyaura coupling followed by LiAlH₄ reduction is often the preferred choice. For industrial-scale production, where cost and safety are primary drivers, a manganese-catalyzed Grignard coupling followed by catalytic hydrogenation presents the most logical and economically sound pathway. The selection of a specific route should always be guided by a thorough evaluation of the available resources, scale of production, and the specific purity requirements of the final product.

References

  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (2010). Journal of the Chinese Chemical Society, 22(8).

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.

  • Method for preparing 4-methyl-biphenyl derivatives. WO1998012174A1. Google Patents.

  • Method for preparing 4-methyl-biphenyl derivatives. US6407253B1. Google Patents.

  • Biphenyl, 3,3'-dimethyl-. Organic Syntheses Procedure.

  • Reduction of nitriles to primary amines. Chemguide.

  • Preparation method of 2-cyano-4' -methyl biphenyl. CN104072387B. Google Patents.

  • Nitrile reduction. Wikipedia.

  • Nitrile to Amine - Common Conditions. The Synthetic Organic Chemist's Companion.

  • 3-Methoxy-4'-methylbiphenyl. PubChem.

  • Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Penn State Research Database.

  • Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry.

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society.

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules.

  • ChemInform Abstract: 4′-Methylbiphenyl-2-carbonitrile Synthesis by Continuous Flow Suzuki-Miyaura Reaction. ResearchGate.

  • Preparation method of 2-cyano-4' -methyl biphenyl. CN104072387A. Google Patents.

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. CN102351620A. Google Patents.

  • Suzuki Coupling. Organic Chemistry Portal.

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A Comparative Guide to HPLC-Based Purity Assessment of 3'-Methyl-biphenyl-4-methanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Selection and Validation for a Critical Pharmaceutical Intermediate

For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 3'-Methyl-biphenyl-4-methanamine HCl, a key building block in the synthesis of various pharmaceutical agents. We will explore two distinct HPLC approaches, a robust reversed-phase (RP-HPLC) method for achiral purity and impurity profiling, and a specialized chiral HPLC method for enantiomeric separation. This guide is designed to move beyond rote protocols, offering a rationale-driven exploration of experimental design and data interpretation, grounded in established scientific principles and regulatory expectations.

The Criticality of Purity for 3'-Methyl-biphenyl-4-methanamine HCl

3'-Methyl-biphenyl-4-methanamine HCl possesses a primary amine and a biphenyl scaffold, structural motifs prevalent in a wide array of biologically active molecules. The manufacturing process of such intermediates can introduce a variety of impurities, including unreacted starting materials, byproducts from side reactions, and stereoisomers. Even trace levels of these impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

Comparative HPLC Methodologies

The choice of an HPLC method is dictated by the specific analytical objective. For a comprehensive purity assessment of 3'-Methyl-biphenyl-4-methanamine HCl, we will compare a reversed-phase HPLC method, ideal for separating the main component from its structurally diverse impurities, with a chiral HPLC method, designed to resolve enantiomers.

Methodology 1: Reversed-Phase HPLC for Achiral Purity and Impurity Profiling

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness in separating compounds with varying polarities. For a basic compound like 3'-Methyl-biphenyl-4-methanamine, controlling the mobile phase pH is crucial to ensure good peak shape and retention.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is a standard choice for reversed-phase chromatography, offering excellent hydrophobic retention for the biphenyl moiety of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) allows for the fine-tuning of retention. The addition of a buffer is critical to maintain a consistent pH and suppress the silanol interactions on the stationary phase, which can cause peak tailing for basic analytes. An acidic pH (e.g., pH 3.0) ensures that the primary amine is protonated, leading to consistent retention and improved peak symmetry.

  • Detection: UV detection at a wavelength where the biphenyl chromophore exhibits strong absorbance (e.g., 254 nm) provides high sensitivity.

Methodology 2: Chiral HPLC for Enantiomeric Purity

The presence of a stereocenter in many pharmaceutical intermediates necessitates the evaluation of enantiomeric purity. Chiral HPLC is the gold standard for this purpose, employing a chiral stationary phase (CSP) to differentiate between enantiomers.

Causality Behind Experimental Choices:

  • Column Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used for their broad enantioselectivity. The choice of a specific polysaccharide-based column often involves screening several candidates to find the one that provides the best resolution for the target enantiomers.

  • Mobile Phase: Chiral separations are often achieved using normal-phase (e.g., hexane/ethanol) or polar organic mobile phases (e.g., methanol/acetonitrile). The choice of mobile phase significantly impacts the enantioselectivity and is determined empirically.

  • Detection: UV detection is typically used, similar to the reversed-phase method.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. All methods should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Protocol 1: Reversed-Phase HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 70% A / 30% B to 30% A / 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the 3'-Methyl-biphenyl-4-methanamine HCl sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based, 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Hexane:Ethanol (90:10, v/v) with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the 3'-Methyl-biphenyl-4-methanamine HCl sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation: A Comparative Analysis

The performance of each HPLC method is summarized in the table below. This data is illustrative and would be generated during method validation.

ParameterReversed-Phase HPLC MethodChiral HPLC MethodAcceptance Criteria (as per ICH)[3][4]
Specificity Baseline resolution of the main peak from potential impurities (e.g., starting materials, byproducts).Baseline resolution of the two enantiomers.Resolution (Rs) > 1.5
Linearity (r²) > 0.999 for the main component and impurities.> 0.999 for each enantiomer.r² ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.01%~0.01%Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.03%~0.03%Signal-to-Noise ratio of 10:1

Stability-Indicating Power: Forced Degradation Studies

To establish that the reversed-phase HPLC method is stability-indicating, forced degradation studies are essential.[5][6] These studies involve subjecting the 3'-Methyl-biphenyl-4-methanamine HCl to harsh conditions to intentionally generate degradation products.

Forced Degradation Protocol
  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The developed RP-HPLC method should be able to separate the main peak from all degradation products formed under these stress conditions, demonstrating its specificity and stability-indicating capability.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationships in HPLC method development and validation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample 3'-Methyl-biphenyl-4-methanamine HCl Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC HPLC System Dissolution->HPLC RP_Method Reversed-Phase Method HPLC->RP_Method Achiral Purity Chiral_Method Chiral Method HPLC->Chiral_Method Enantiomeric Purity Chromatogram Chromatogram Acquisition RP_Method->Chromatogram Chiral_Method->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Validation Method Validation (ICH) Integration->Validation

Caption: Experimental workflow for HPLC purity assessment.

logical_relationship Purity Overall Purity Assessment Achiral Achiral Purity Purity->Achiral Enantiomeric Enantiomeric Purity Purity->Enantiomeric Impurities Impurity Profile Achiral->Impurities Stability Stability Indicating Method Impurities->Stability Degradants Degradation Products Stability->Degradants

Caption: Logical relationship of purity assessment components.

Conclusion: Selecting the Right Tool for the Job

Both reversed-phase and chiral HPLC methods are indispensable for a thorough purity assessment of 3'-Methyl-biphenyl-4-methanamine HCl. The RP-HPLC method provides a robust and reliable means of quantifying the main component and separating it from process-related impurities and degradation products. The chiral HPLC method is essential for determining the enantiomeric purity, a critical quality attribute for many pharmaceutical intermediates.

The choice of method, and indeed the specific conditions within that method, should always be guided by a deep understanding of the analyte's chemical properties and the potential impurities that may be present. A well-validated, stability-indicating HPLC method is not just a regulatory deliverable; it is a cornerstone of scientific rigor in the pharmaceutical industry, ensuring the quality and safety of the medicines we develop.

References

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH; 2005. [Link]

  • International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. ICH; 2003. [Link]

  • Shabir GA. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities in validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonisation.
  • Snyder LR, Kirkland JJ, Dolan JW. Introduction to Modern Liquid Chromatography. 3rd ed. John Wiley & Sons; 2010.
  • Patel, et al. A review on stability indicating HPLC method development. Int J Pharm Sci Res. 2012;3(7):1913-1921.
  • Blass, K.
  • Bakshi M, Singh S. Development of validated stability-indicating assay methods--critical review. J Pharm Biomed Anal. 2002;28(6):1011-1040.
  • Alsante KM, et al. The role of forced degradation in pharmaceutical development. Adv Drug Deliv Rev. 2007;59(1):29-37.
  • Subirats X, Reta M, Rosés M. Chiral liquid chromatography. Methods Mol Biol. 2015;1274:103-128.
  • Yashima E, Yamamoto C, Okamoto Y.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew Chem Int Ed Engl. 1982;21(10):799-800.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483.
  • Chiral Technologies Europe.
  • Phenomenex. Chiral HPLC Separations Guide. [Link]

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Benchmarking Novel Biphenyl-Methanamine Analogs: A Comparative Analysis Against Known Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

The exploration of novel chemical scaffolds for therapeutic intervention is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for benchmarking the performance of a novel compound, exemplified here by 3'-Methyl-biphenyl-4-methanamine HCl (referred to as "Compound X" for this guide), against a panel of well-characterized inhibitors targeting the cannabinoid receptors (CB1 and CB2). Due to the limited public data on 3'-Methyl-biphenyl-4-methanamine HCl, we will utilize the cannabinoid system as a robust and well-documented model to illustrate the principles and methodologies of comparative inhibitor analysis. This approach allows for a detailed exploration of experimental design, data interpretation, and the logical framework required for assessing a new chemical entity's potential.

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that play pivotal roles in a multitude of physiological processes, including pain perception, immune response, and neurotransmission.[1][2][3] Their modulation by synthetic ligands has been a fertile area of research for decades. In this guide, we will compare our hypothetical "Compound X" with three known synthetic cannabinoid receptor agonists: JWH-018, AM-2201, and UR-144. These compounds have been selected based on their well-documented and varied profiles:

  • JWH-018: A potent, non-selective full agonist for both CB1 and CB2 receptors.[4][5][6][7]

  • AM-2201: Another potent, non-selective full agonist, structurally related to JWH-018.[8][9][10]

  • UR-144: A selective full agonist for the peripheral CB2 receptor, with significantly lower affinity for the psychoactive CB1 receptor.[11][12][13][14][15]

This guide will detail the essential in vitro assays required to characterize a novel compound's interaction with its target, including binding affinity, functional G-protein activation, and downstream second messenger modulation. By following these protocols and principles, researchers can generate the robust, comparative data necessary to advance promising new molecules through the drug discovery pipeline.

The Cannabinoid Signaling Pathway: A Primer

The CB1 and CB2 receptors are canonical members of the Gi/o family of GPCRs.[1][2][3] Upon activation by an agonist, these receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the associated Gαi/o subunit. This event triggers the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating a cascade of intracellular signaling events. The primary and most well-characterized downstream effect of Gi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][16] Additionally, both CB1 and CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[1][2][3] The CB1 receptor is also known to modulate ion channels.[2][3]

Cannabinoid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Cannabinoid Agonist (e.g., JWH-018, Compound X) CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binds G_Protein Gi/o Protein (αβγ-GDP) CB_Receptor->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates G_alpha_GTP->AC Inhibits MAPK MAPK Pathway G_beta_gamma->MAPK Activates

Caption: Canonical Gi/o-coupled cannabinoid receptor signaling pathway.

Experimental Benchmarking Workflow

A systematic approach is essential for a meaningful comparison of "Compound X" with the reference inhibitors. The following three-tiered experimental workflow will provide a comprehensive pharmacological profile.

Experimental_Workflow Assay1 Tier 1: Binding Affinity Radioligand Binding Assay Assay2 Tier 2: Functional Activity (Proximal) [35S]GTPγS Binding Assay Assay1->Assay2 Determine Target Engagement Data_Analysis Data Analysis & Comparison (Ki, EC50, Emax) Assay1->Data_Analysis Assay3 Tier 3: Functional Activity (Downstream) cAMP Accumulation Assay Assay2->Assay3 Confirm Mechanism of Action Assay2->Data_Analysis Assay3->Data_Analysis

Caption: A three-tiered workflow for in vitro compound characterization.

Tier 1: Determining Target Engagement and Affinity

The first step is to ascertain whether "Compound X" physically interacts with the CB1 and CB2 receptors and to quantify the strength of this interaction (affinity). A competitive radioligand binding assay is the gold standard for this purpose.[17][18][19]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO-hCB1 or HEK-hCB2).[20] Protein concentration should be determined using a standard method like the BCA assay.[19]

  • Assay Setup: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4):

    • Cell membranes (5-20 µg protein/well).[19]

    • A fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940 at its Kd concentration).

    • Increasing concentrations of the unlabeled competitor ("Compound X" or reference compounds) across a wide range (e.g., 10 pM to 100 µM).

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., 10 µM WIN 55,212-2) to displace all specific binding.[20]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[19][20]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[19] Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Assessing Functional Activity at the Receptor Level

Binding to a receptor does not guarantee activation. The [35S]GTPγS binding assay is a functional assay that directly measures G-protein activation, a proximal event in the GPCR signaling cascade.[21][22][23] This allows for the classification of a compound as an agonist, antagonist, or inverse agonist.

Protocol: [35S]GTPγS Binding Assay

  • Reagents: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.[21] The key reagents are [35S]GTPγS (the radioactive, non-hydrolyzable GTP analog) and the cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the following:

    • Cell membranes (5-50 µg protein/well).[21]

    • GDP (typically 10-30 µM) to ensure G-proteins are in their inactive state.

    • Increasing concentrations of the test compound ("Compound X" or reference agonists).

    • For antagonist testing, pre-incubate the membranes with the potential antagonist before adding a known agonist.

  • Reaction Initiation: Start the reaction by adding [35S]GTPγS (0.1-0.5 nM).

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination and Detection: The assay can be performed in two main formats:

    • Filtration Format: Similar to the binding assay, terminate by rapid filtration and wash away unbound [35S]GTPγS.[23][24]

    • Scintillation Proximity Assay (SPA) Format: This is a homogeneous format where membranes are captured by SPA beads (e.g., WGA-coated).[21][22] Only [35S]GTPγS bound to the G-proteins on the membranes will be close enough to the beads to generate a signal, eliminating the need for washing steps.[22]

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound (in cpm or dpm) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

Tier 3: Measuring Downstream Signaling

To confirm that G-protein activation translates to a downstream cellular response, a cAMP accumulation assay is performed. Since cannabinoid receptors are Gi/o-coupled, agonists are expected to inhibit adenylyl cyclase, thereby decreasing cAMP levels.[1][25]

Protocol: cAMP Accumulation Assay

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-hCB1) in a 96- or 384-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to generate a high basal level of cAMP.[26]

    • Concurrently, treat the cells with increasing concentrations of the test compound ("Compound X" or reference agonists). An agonist will inhibit the forskolin-stimulated cAMP production.

  • Incubation: Incubate at 37°C for 15-30 minutes.[26]

  • Cell Lysis and Detection: Lyse the cells to release the intracellular cAMP.[26] Quantify cAMP levels using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or bioluminescent assays like Promega's cAMP-Glo™).[26][27][28][29][30]

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 value, representing the concentration of the agonist that causes a 50% reduction in forskolin-stimulated cAMP levels.

Comparative Data Presentation

The primary output of this benchmarking study will be a quantitative comparison of "Compound X" against the known inhibitors. Data should be summarized in clear, concise tables.

Table 1: Hypothetical Binding Affinities (Ki) at Human Cannabinoid Receptors

CompoundCB1 Ki (nM)CB2 Ki (nM)CB2/CB1 Selectivity Ratio
Compound X 50.515.23.3
JWH-018 9.0[5]2.9[5]3.1
AM-2201 1.0[8]2.6[8]0.4
UR-144 150[11]1.8[11]83.3

Table 2: Hypothetical Functional Potency (EC50) and Efficacy (Emax) from [35S]GTPγS Assay

CompoundReceptorEC50 (nM)Emax (% of CP55,940)Classification
Compound X CB112085%Partial Agonist
CB24595%Near-Full Agonist
JWH-018 CB1102[5]~100%Full Agonist
CB2133[5]~100%Full Agonist
AM-2201 CB138[8]~100%Full Agonist
CB258[8]~100%Full Agonist
UR-144 CB1421[11]LowWeak Partial Agonist
CB272[11]~100%Full Agonist

Table 3: Hypothetical Potency (IC50) in Forskolin-Stimulated cAMP Assay

CompoundCB1 IC50 (nM)CB2 IC50 (nM)
Compound X 15065
JWH-018 ~110~140
AM-2201 ~40~60
UR-144 >1000~80

Conclusion

This guide outlines a rigorous, multi-tiered approach to benchmarking a novel compound, "Compound X," against established cannabinoid receptor modulators. By systematically evaluating binding affinity, proximal G-protein activation, and downstream second messenger signaling, researchers can build a comprehensive pharmacological profile. The hypothetical data presented illustrates how "Compound X" might be characterized as a moderately potent, CB2-preferring partial-to-full agonist. This level of detailed, comparative analysis is critical for informed decision-making in the early stages of drug development, enabling the prioritization of compounds with the most promising therapeutic potential. The methodologies described herein are broadly applicable to the study of any novel ligand targeting GPCRs, providing a foundational framework for robust preclinical characterization.

References

  • Howlett, A. C., & Shim, J.-Y. (n.d.). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. National Center for Biotechnology Information (US). Available from: [Link]

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  • Howlett, A. C. (2002). Cannabinoid receptor signaling. Neuro-Signals, 11(2), 65–73. Available from: [Link]

  • Gómez-Ruiz, M., et al. (2007). Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology, 39(3), 137-146. Available from: [Link]

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  • Krishnan, S., et al. (2022). Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases. International Journal of Molecular Sciences, 23(15), 8449. Available from: [Link]

  • Wikipedia. (n.d.). AM-2201. Available from: [Link]

  • DEA Diversion Control Division. (n.d.). JWH-018 1-Pentyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products]. Available from: [Link]

  • Wikipedia. (n.d.). UR-144. Available from: [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Available from: [Link]

  • Rajasekaran, M., et al. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(2), 100-106. Available from: [Link]

  • Wikipedia. (n.d.). JWH-018. Available from: [Link]

  • ResearchGate. (2019). Assay of CB1 Receptor Binding. [Protocol]. Available from: [Link]

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  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Available from: [Link]

  • Celtarys Research. (2025). Restoring and Modulating the Endocannabinoid System: Assay Strategies. Available from: [Link]

  • Kosar, M., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 14, 1243555. Available from: [Link]

  • Soft-Tox.org. (n.d.). AM-2201 monograph. Available from: [Link]

  • YouTube. (2015, October 9). JWH-018. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Adam, L., et al. (2010). Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. Journal of Medicinal Chemistry, 53(3), 1011–1016. Available from: [Link]

  • Morales, P., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences, 24(24), 17468. Available from: [Link]

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Available from: [Link]

  • Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Cancers, 13(6), 1435. Available from: [Link]

  • Thomas, A., et al. (2007). Cannabidiol displays unexpectedly high potency as an antagonist of CB1 and CB2 receptor agonists in vitro. British Journal of Pharmacology, 150(5), 613–623. Available from: [Link]

  • Tomiyama, K., & Funada, M. (2020). In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells. Archives of Toxicology, 94(12), 4051–4063. Available from: [Link]

  • Cairns, E. A., et al. (2020). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology, 177(1), 169–181. Available from: [Link]

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Available from: [Link]

  • Lowe, J., et al. (2022). Effects of cannabinoid agonists and antagonists in male rats discriminating the synthetic cannabinoid AM2201. Psychopharmacology, 239(1), 185–196. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3'-Methyl-biphenyl-4-methanamine HCl Derivatives as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the modulation of monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—remains a cornerstone of therapeutic intervention for a spectrum of neuropsychiatric disorders.[1][2] Biphenyl derivatives have emerged as a versatile scaffold in the design of ligands targeting these transporters.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3'-Methyl-biphenyl-4-methanamine HCl derivatives, a promising class of monoamine transporter inhibitors. By synthesizing data from analogous chemical series, we will explore the nuances of their design, biological activity, and therapeutic potential.

The Biphenyl-4-methanamine Scaffold: A Privileged Motif for Monoamine Transporter Inhibition

The biphenyl-4-methanamine core represents a flexible and synthetically accessible scaffold for probing the ligand-binding sites of monoamine transporters. The two phenyl rings allow for a wide range of substitutions to fine-tune the electronic and steric properties of the molecule, while the methanamine side chain provides a crucial interaction point with the transporters. The 3'-methyl group on one of the phenyl rings serves as a key modulator of activity and selectivity, as we will explore in the subsequent sections.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3'-Methyl-biphenyl-4-methanamine derivatives is exquisitely sensitive to structural modifications at three key positions: the biphenyl rings, the methanamine linker, and the terminal amine.

Substitutions on the Biphenyl Rings

The nature and position of substituents on the biphenyl rings play a critical role in determining the affinity and selectivity of these ligands for DAT, SERT, and NET.

  • The 3'-Methyl Group: The presence of a methyl group at the 3'-position is a defining feature of this series. Compared to the unsubstituted biphenyl-4-methanamine, the 3'-methyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. Furthermore, this substituent can introduce a specific steric interaction within the transporter's binding pocket, influencing selectivity. For instance, in related series of biphenyl derivatives, substitutions at the meta position of the distal phenyl ring have been shown to yield potent inhibitors.[5]

  • Other Substituents: The introduction of other substituents on either phenyl ring can dramatically alter the pharmacological profile.

    • Halogens (F, Cl, Br): Halogenation, particularly at the para-position of the second phenyl ring, has been a successful strategy in other biphenyl series to enhance DAT affinity.[4]

    • Polar Groups (OH, OMe, NH2): The addition of polar groups can modulate the solubility and potential for hydrogen bonding within the binding site. Their impact on activity is highly position-dependent.

The Methanamine Linker

The single-carbon linker between the biphenyl core and the terminal amine provides a degree of conformational flexibility. While this guide focuses on the methanamine scaffold, it is worth noting that in other series, altering the length and rigidity of this linker is a common strategy to optimize transporter interactions.

The Terminal Amine

The basicity and steric bulk of the terminal amine are critical for the initial interaction with the transporters.

  • Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom influences both the pKa and the steric profile of the ligand. In many monoamine transporter inhibitor series, secondary amines often exhibit a favorable balance of potency and selectivity.

  • N-Substituents: The nature of the substituent on the nitrogen atom can be varied to explore different regions of the binding pocket. Small alkyl groups (e.g., methyl, ethyl) are common starting points.

Comparative Analysis of Representative Derivatives

To illustrate the SAR principles discussed, the following table presents hypothetical yet representative data for a series of 3'-Methyl-biphenyl-4-methanamine derivatives. The data is extrapolated from trends observed in analogous series of biphenyl-based monoamine transporter inhibitors.

Compound IDR1R2R3DAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity
1a HHH1503502002.3
1b 4'-FHH804001805.0
1c 4'-ClHH654201506.5
1d HCH3H1203001702.5
1e HHCH31353201902.4

Data is hypothetical and for illustrative purposes.

Experimental Protocols

General Synthesis of 3'-Methyl-biphenyl-4-methanamine Derivatives

A plausible synthetic route to the target compounds is outlined below, employing a Suzuki-Miyaura cross-coupling reaction as the key step for constructing the biphenyl core.

Scheme 1: Synthesis of 3'-Methyl-biphenyl-4-methanamine Derivatives

Synthesis A 4-Bromobenzonitrile D 3'-Methyl-biphenyl-4-carbonitrile A->D B 3-Methylphenylboronic acid B->D C Pd(PPh3)4, K2CO3 C->D F 3'-Methyl-biphenyl-4-methanamine D->F Reduction E LiAlH4 or H2/Raney Ni E->F H N-substituted derivatives F->H G R-X, Base (for N-alkylation) G->H

Caption: General synthetic scheme for 3'-Methyl-biphenyl-4-methanamine derivatives.

Step-by-step methodology:

  • Suzuki-Miyaura Coupling: To a solution of 4-bromobenzonitrile and 3-methylphenylboronic acid in a suitable solvent (e.g., toluene/ethanol/water mixture), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base (e.g., potassium carbonate). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3'-methyl-biphenyl-4-carbonitrile.

  • Nitrile Reduction: Reduce the nitrile group of 3'-methyl-biphenyl-4-carbonitrile to the corresponding primary amine. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent (e.g., THF) or by catalytic hydrogenation (H2 gas over Raney nickel).

  • N-Alkylation (for secondary and tertiary amines): The primary amine can be further functionalized by N-alkylation with an appropriate alkyl halide in the presence of a base.

  • Salt Formation: The final compound can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol).

In Vitro Monoamine Transporter Binding Assays

The binding affinities of the synthesized compounds for DAT, SERT, and NET are determined using radioligand binding assays with membrane preparations from cells stably expressing the respective human transporters or from specific brain regions of rodents.

Workflow for Radioligand Binding Assay

Binding_Assay A Prepare cell membranes expressing hDAT, hSERT, or hNET B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]WIN 35,428 for DAT) A->B C Add increasing concentrations of the test compound B->C D Incubate to equilibrium C->D E Separate bound and free radioligand by rapid filtration D->E F Quantify radioactivity on the filter E->F G Calculate Ki values from competition binding curves F->G

Caption: Workflow for determining monoamine transporter binding affinity.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or brain tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Concluding Remarks and Future Directions

The 3'-Methyl-biphenyl-4-methanamine scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. The SAR analysis, based on analogous series, suggests that systematic modification of the biphenyl rings and the terminal amine can lead to potent and selective ligands. Future work should focus on the synthesis and pharmacological evaluation of a focused library of these derivatives to validate the hypothesized SAR and to identify lead compounds with therapeutic potential for neuropsychiatric disorders.

References

  • Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. PubMed Central.
  • Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry.
  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central.
  • SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues. PubMed Central.
  • Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central.
  • Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed.
  • Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors.
  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI.
  • Highly selective chiral N-substituted 3alpha-[bis(4'-fluorophenyl)
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  • Overview of Monoamine Transporters. PubMed Central.
  • Effects of Dopamine Transporter Selective 3-phenyltropane Analogs on Locomotor Activity, Drug Discrimination, and Cocaine Self-Administration After Oral Administr
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  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed.
  • Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. MDPI.
  • Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling p
  • Illuminating the monoamine transporters: fluorescently labeled ligands to study D
  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activ
  • SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PubMed.
  • N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors.

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A Comparative Analysis of 3'-Methyl-biphenyl-4-methanamine: Hydrochloride Salt vs. Free Base Forms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties, manufacturability, and ultimate therapeutic efficacy. This guide provides an in-depth comparative analysis of the hydrochloride salt and the free base form of 3'-Methyl-biphenyl-4-methanamine, a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the optimal form for their specific application.

Introduction: The Critical Role of Salt Selection

3'-Methyl-biphenyl-4-methanamine is a primary amine whose utility in pharmaceutical research is significant. The core decision between utilizing its free base form or a salt, such as the hydrochloride, hinges on a series of trade-offs between various physicochemical parameters. The free base, while representing the active moiety, can present challenges in terms of stability and handling. Conversely, salt formation, a common strategy for amine-containing compounds, can enhance properties like solubility and stability but adds molecular weight and introduces a counter-ion.[1][2] This guide will dissect these differences through a combination of theoretical principles and practical experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

The conversion of the free base of 3'-Methyl-biphenyl-4-methanamine to its hydrochloride salt results in significant alterations to its physical and chemical characteristics. The protonation of the primary amine group leads to the formation of an ammonium salt, which is ionically bonded to the chloride counter-ion.[3] This fundamental change has a cascading effect on several key properties.

Below is a summary of the anticipated and reported properties for both forms. It is important to note that while data for the hydrochloride salt is available from commercial suppliers, specific experimental data for the free base is less accessible and is therefore largely inferred based on established principles of organic chemistry.

Table 1: Comparative Physicochemical Properties

Property3'-Methyl-biphenyl-4-methanamine Hydrochloride3'-Methyl-biphenyl-4-methanamine (Free Base)Rationale for Difference
Molecular Formula C₁₄H₁₆ClNC₁₄H₁₅NAddition of HCl.
Molecular Weight 233.74 g/mol [4][5]197.28 g/mol Addition of HCl (36.46 g/mol ).
Appearance White to off-white solid (presumed crystalline)Likely an oil or low-melting solidSalts of amines are typically crystalline solids, while the free bases can be liquids or have lower melting points.[1]
Melting Point Higher than the free baseLower than the hydrochloride saltThe ionic nature of the salt leads to a more ordered crystal lattice and stronger intermolecular forces, requiring more energy to break.
Solubility in Water Expected to be significantly higherExpected to be low to sparingly solubleThe ionic character of the hydrochloride salt allows for favorable interactions with polar water molecules, enhancing solubility.[2][6]
Solubility in Organic Solvents Generally lower than the free baseGenerally higher than the hydrochloride saltThe non-polar biphenyl and methyl groups of the free base favor solubility in organic solvents.
Chemical Stability More stable, particularly against oxidationLess stable, prone to oxidationThe lone pair of electrons on the nitrogen in the free base is susceptible to oxidation; this is mitigated in the salt form where the lone pair is protonated.[1]
Hygroscopicity Potentially hygroscopicGenerally less hygroscopicThe ionic nature of salts can attract and retain water molecules from the atmosphere.
pKa (of the conjugate acid) Lower than the free baseHigher than the hydrochloride saltThe electron-withdrawing effect of the ammonium group in the salt form makes the corresponding amine less basic.

Experimental Protocols for Characterization

To empirically determine and validate the properties outlined above, a series of well-defined experiments are necessary. The following protocols provide a framework for the comparative analysis of the hydrochloride salt and free base forms of 3'-Methyl-biphenyl-4-methanamine.

Determination of Aqueous Solubility

Objective: To quantify and compare the aqueous solubility of the hydrochloride salt and the free base.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the test compound (either the hydrochloride salt or the free base) to a known volume of deionized water in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or mol/L.

Caption: Workflow for Aqueous Solubility Determination.

Hygroscopicity Testing

Objective: To assess the tendency of each form to absorb moisture from the atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the test compound (approximately 10-20 mg) onto a pre-weighed sample pan of a dynamic vapor sorption (DVS) instrument.

  • Drying: Dry the sample under a stream of dry nitrogen gas at a constant temperature (e.g., 25 °C) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Expose the sample to a series of increasing relative humidity (RH) steps (e.g., 0% to 90% RH in 10% increments), allowing the sample to reach equilibrium at each step. Subsequently, decrease the RH in a stepwise manner back to 0%.

  • Data Analysis: Plot the change in mass versus the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).[7][8]

G A Weigh sample in DVS pan B Dry sample under N₂ flow A->B C Increase RH in steps (0-90%) B->C Equilibrate at each step D Decrease RH in steps (90-0%) C->D Equilibrate at each step E Plot mass change vs. RH D->E

Caption: Dynamic Vapor Sorption (DVS) Workflow.

X-Ray Powder Diffraction (XRPD) for Crystallinity Assessment

Objective: To determine if the solid forms are crystalline or amorphous.

Methodology:

  • Sample Preparation: Gently grind a small amount of the solid sample to a fine powder.

  • Data Acquisition: Mount the powdered sample in a sample holder of an XRPD instrument. Collect the diffraction pattern over a defined 2θ range (e.g., 2° to 40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

  • Data Analysis: A crystalline material will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous material will show a broad, diffuse halo.[9][10]

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the protonated amine.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and methanol for sparingly soluble compounds).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been neutralized.[11][12]

G A Dissolve compound in solvent B Titrate with standardized base A->B C Monitor pH continuously B->C D Plot pH vs. titrant volume C->D E Determine pKa at half-equivalence point D->E

Caption: Potentiometric Titration for pKa Determination.

Implications for Drug Development

The choice between the hydrochloride salt and the free base of 3'-Methyl-biphenyl-4-methanamine has significant downstream consequences for drug development:

  • Formulation: The higher aqueous solubility of the hydrochloride salt makes it more suitable for oral and parenteral dosage forms where rapid dissolution is desired.[3][12] The free base, with its higher lipid solubility, might be considered for transdermal or other formulations where membrane permeability is a key factor.

  • Stability and Shelf-life: The enhanced chemical stability of the hydrochloride salt translates to a longer shelf-life and reduced degradation, which is a critical consideration for pharmaceutical products.[1][2]

  • Manufacturing and Handling: The crystalline nature of the hydrochloride salt generally leads to better handling properties, such as flowability and compressibility, which are advantageous for solid dosage form manufacturing. The free base, if an oil, would require different processing techniques.[1]

  • Bioavailability: The increased solubility of the hydrochloride salt often leads to improved bioavailability for oral administration, as the drug can dissolve more readily in the gastrointestinal fluids.[2][12]

Conclusion

The hydrochloride salt of 3'-Methyl-biphenyl-4-methanamine offers significant advantages over its free base form in terms of solubility, stability, and handling properties, making it the preferred choice for many pharmaceutical applications. However, the selection should always be guided by the specific requirements of the intended application and formulation. The experimental protocols detailed in this guide provide a robust framework for a thorough and objective comparison, enabling researchers to make data-driven decisions in the drug development process.

References

  • Vertex AI Search. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. Retrieved from [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • PMC - NIH. (2024, July 1). The crystal structure of the ammonium salt of 2-aminomalonic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved from [Link]

  • ResearchGate. (2014, August). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Retrieved from [Link]

  • Wiley-VCH. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • USP. (2016, November 23). BRIEFING 1241 Water–Solid Interactions in Pharmaceutical Systems, USP 32 page 759. The European Pharmacopoeia is. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). Current Medicinal Chemistry, 21(9), 1123-1135.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3'-Methyl-biphenyl-4-methanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3'-Methyl-biphenyl-4-methanamine HCl. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the safe management of chemical entities throughout their lifecycle. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Section 1: Hazard Assessment and Waste Characterization

3'-Methyl-biphenyl-4-methanamine HCl, as a substituted biphenyl amine hydrochloride, must be treated as a hazardous substance. While a specific Safety Data Sheet (SDS) may not be readily available for this novel compound, its constituent moieties provide a clear indication of its potential hazard profile. Structurally related compounds, such as aminobiphenyls and methylamines, are known to be harmful if swallowed, cause serious skin and eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, biphenyl derivatives can be toxic to aquatic life with long-lasting effects.[3]

Therefore, under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), any waste containing 3'-Methyl-biphenyl-4-methanamine HCl must be classified and managed as hazardous waste .[4][5][6] This classification mandates a "cradle-to-grave" approach to its management, from the point of generation to its final disposal.[6]

Key Actions:

  • Assume Hazard: Treat all waste materials (solids, solutions, and contaminated labware) containing this compound as hazardous.

  • Do Not Drain Dispose: Under no circumstances should this chemical or its waste be disposed of down the drain.[7] This can lead to environmental contamination and damage to aquatic ecosystems.

Section 2: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate personal protective equipment is worn to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[1]

  • Respiratory Protection: Handle the solid compound and prepare waste containers inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]

Section 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to collection.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[7][10][11]

  • The SAA must be under the direct supervision of laboratory personnel.[4]

  • It should be clearly marked with "Hazardous Waste" signage.[4]

  • Ensure the SAA allows for the segregation of incompatible waste streams.[7]

Step 2: Select a Compatible Waste Container
  • Primary Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[5] For 3'-Methyl-biphenyl-4-methanamine HCl, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid using metal containers for acidic hydrochloride salt solutions.[4] Do not use food-grade containers like jars for hazardous waste.[7]

  • Secure Closure: The container must have a tightly sealing cap. It must remain closed at all times except when waste is being added.[5][7]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[4]

Step 3: Correctly Label the Waste Container

Proper labeling is a critical EPA requirement.[10] The moment the first drop of waste enters the container, it must be labeled.

  • The label must prominently feature the words "HAZARDOUS WASTE" .[5][10][11]

  • List all chemical constituents by their full name (no abbreviations) and their approximate percentage or concentration.[5][7] For example:

    • 3'-Methyl-biphenyl-4-methanamine HCl (~5%)

    • Methanol (95%)

  • Include appropriate hazard warnings, such as pictograms for toxicity, irritant, and environmental hazard.[10][11]

Step 4: Accumulate Waste Safely
  • Segregate Incompatibles: Store the waste container away from incompatible chemicals. As an amine salt, it should be kept separate from bases (which could neutralize the salt and release the free amine) and strong oxidizing agents.[7][8][12]

  • Do Not Mix Waste Streams: Do not combine this waste with other waste streams unless you have confirmed their compatibility.[5]

  • Fill Level: Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.[4]

Step 5: Arrange for Professional Disposal
  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers[7]), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Manifest Tracking: The waste will be picked up by a licensed transporter and tracked using a hazardous waste manifest, which documents its journey to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][13]

Section 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: If the spill is large, flammable, or involves highly toxic materials, evacuate the area and contact your institution's emergency response team.[12]

  • Contain the Spill (If Safe): For minor spills, contain the material using a chemical spill kit with an inert absorbent like sand or vermiculite.[8][14] Do not use combustible materials like paper towels to absorb large quantities of waste, especially if it contains solvents.

  • Clean-Up: Moisten the absorbent material to prevent airborne dust, then carefully sweep or scoop it into a designated waste container.[15]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: Label the spill clean-up materials as hazardous waste and dispose of them according to the protocol in Section 3.

  • Report: Report the incident to your supervisor and EHS department.[12]

Section 5: Regulatory and Data Summary

Laboratories are classified as hazardous waste generators based on the quantity of waste produced per month. This status dictates specific storage time limits and reporting requirements.

Generator StatusMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit (CAA)Key Requirements
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit[10]Must identify all hazardous waste.
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days[10]Must obtain an EPA ID number; Re-notify every 4 years.[16]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days[10][13]Must have a contingency plan and submit biennial reports to EPA.[10]

Note: SAA storage limits (max 55 gallons) apply to all generator levels.[17] A Central Accumulation Area (CAA) is a final on-site storage location before pickup by a vendor.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3'-Methyl-biphenyl-4-methanamine HCl waste.

G Disposal Workflow for 3'-Methyl-biphenyl-4-methanamine HCl Waste A Waste Generation (e.g., reaction quench, contaminated labware) B Is waste hazardous? A->B C Yes. Treat as RCRA Hazardous Waste. B->C Yes J Non-Hazardous Waste Stream (Follow institutional guidelines) B->J No D Select Compatible Container (HDPE or Glass, <90% full) C->D E Label Container Immediately - 'HAZARDOUS WASTE' - Full Chemical Names & % - Hazard Pictograms D->E F Store in Designated SAA - Segregate Incompatibles - Secondary Containment - Keep Container Closed E->F G Container Full or Time Limit Reached? F->G G->F No H Contact EHS / Licensed Vendor for Pickup G->H Yes I Waste Manifested & Transported to a TSDF for Final Disposal H->I

Caption: Decision workflow for handling and disposing of hazardous chemical waste.

References

  • Biphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0243.pdf]
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [URL: https://www.acs.org/content/acs/en/chemical-safety/publications/culture-of-safety/managing-chemical-waste.html]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/ehs/sites/cts.cwu.edu.ehs/files/documents/Hazardous%20Waste%20Disposal%20Guidelines.pdf]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [URL: https://www.epa.
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A Senior Application Scientist's Guide to Handling 3'-Methyl-biphenyl-4-methanamine HCl: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 3'-Methyl-biphenyl-4-methanamine HCl, while a valuable building block, possesses a hazard profile that necessitates a comprehensive and meticulously followed safety protocol. This guide moves beyond a simple checklist, providing the rationale behind each safety measure to foster a deep, intuitive understanding of risk mitigation. Our goal is to create a self-validating system of safety where every action is informed by the specific chemical properties of the material we are handling.

Hazard Identification: Understanding the Adversary

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by 3'-Methyl-biphenyl-4-methanamine HCl. Based on data from analogous compounds, this substance is classified with several key hazards under the Globally Harmonized System (GHS).[1]

Hazard ClassificationGHS CategoryDescription of Risk
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin Irritation / CorrosionCategory 1B / 2Causes severe skin burns and irritation.[1][2]
Serious Eye DamageCategory 1Causes irreversible eye damage.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2][3]

These classifications are not abstract warnings; they are directives. The potential for severe skin burns and irreversible eye damage dictates that our primary defense must focus on creating an impermeable barrier between the chemical and our bodies.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment is the final, critical barrier in our safety protocol. However, it should always be used in conjunction with broader safety measures.

  • Engineering Controls: The most effective control is to physically remove the hazard. All work with 3'-Methyl-biphenyl-4-methanamine HCl, especially when handling the solid powder, must be conducted within a certified chemical fume hood to manage dust and vapors.[1][4]

  • Administrative Controls: These are the procedures and work practices that reduce risk. This includes thorough training, restricting access to authorized personnel, and adhering to the protocols outlined in this guide. Do not eat, drink, or smoke in the laboratory.

  • Personal Protective Equipment (PPE): The last line of defense, designed to protect you when engineering and administrative controls are not sufficient.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is dictated by the specific hazards of 3'-Methyl-biphenyl-4-methanamine HCl. The following are mandatory for any procedure involving this compound.

Eye and Face Protection

Due to its classification for causing serious eye damage (Category 1), standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Best Practice: When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.

Hand Protection

The compound's ability to cause severe skin burns necessitates robust hand protection.

  • Glove Type: Nitrile gloves are a suitable initial choice. Always inspect gloves for tears or punctures before use.[4]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Contaminated gloves must be disposed of immediately as hazardous waste. Never reuse disposable gloves. After removing gloves, wash hands thoroughly with soap and water.[4]

Body Protection

Protecting the skin is paramount.

  • Required: A fully buttoned, long-sleeved laboratory coat.

  • Additional Measures: For procedures with a higher risk of spills or splashes, consider wearing chemically resistant aprons and arm sleeves. Contaminated clothing must be removed immediately and laundered separately before reuse.[3]

Respiratory Protection

The risk of respiratory irritation from inhaling dust particles is significant.[3]

  • Standard Operations: All handling of the solid compound must be performed in a chemical fume hood to prevent inhalation of dust.[1][4]

  • Emergency Situations: In the event of a large spill or failure of ventilation, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99 type) may be required.[4] For major incidents, a self-contained breathing apparatus (SCBA) is necessary.[4]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection for 3'-Methyl-biphenyl-4-methanamine HCl cluster_0 PPE Selection for 3'-Methyl-biphenyl-4-methanamine HCl cluster_1 PPE Requirements start Start: Assess Procedure weighing Weighing Solid Compound? start->weighing solution Preparing Solution or Running Reaction? weighing->solution No ppe_weigh Fume Hood or Ventilated Enclosure Lab Coat Nitrile Gloves Chemical Splash Goggles weighing->ppe_weigh Yes spill Spill Cleanup? solution->spill No ppe_solution Fume Hood Lab Coat Nitrile Gloves Goggles + Face Shield (if splash risk) solution->ppe_solution Yes ppe_spill Full PPE Suite: - SCBA or appropriate respirator - Chemical resistant suit/apron - Heavy-duty gloves - Goggles & Face Shield spill->ppe_spill Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.